Quinaglute
Description
Properties
IUPAC Name |
(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14?,19+,20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUPRKONTZGTKE-NBGVHYBESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3CC4CCN3C[C@@H]4C=C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
WHITE; VERY BITTER; ODORLESS; FINE CRYSTALS; FREQUENTLY COHERING IN MASSES; PH (1% AQUEOUS SOLN): 6.0-6.8 PKA: 4.2, 8.8; SPECIFIC OPTICAL ROTATION: +212 @ 25 °C/D (95% ALCOHOL); ABOUT + 260 @ 25 °C/D (DILUTE HYDROCHLORIC ACID); DOES NOT LOSE ALL OF ITS WATER BELOW 120 °C 1 G DISSOLVES IN ABOUT 90 ML WATER, 15 ML BOILING WATER, 10 ML ALCOHOL, 3 ML METHANOL, 12 ML CHLOROFORM; INSOL IN ETHER, BENZENE; /DIHYDRATE/, Slightly sol in water and soluble in alcohol. | |
| Details | McEvoy, G.K. (ed.). American Hospital Formulary Service - Drug Information 93. Bethesda, MD: American Society of Hospital Pharmacists, Inc., 1993 (Plus Supplements, 1993)., p. 992 | |
| Record name | QUINIDINE SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5515 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Commercially available quinidine salts contain not more than 20% of the respective dihydroquinidine salt, 1% of the respective quinine salt, and 1% of the respective dihydroquinine salt as impurities. /Quinidine/ | |
| Details | McEvoy, G.K. (ed.). American Hospital Formulary Service - Drug Information 93. Bethesda, MD: American Society of Hospital Pharmacists, Inc., 1993 (Plus Supplements, 1993)., p. 992 | |
| Record name | QUINIDINE SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5515 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Occurs as fine, needle-like, white crystals which frequently cohere in masses or as a fine, white powder. | |
CAS No. |
50-54-4 | |
| Record name | QUINIDINE SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5515 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Quinaglute (Quinidine) on Cardiac Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinaglute, a brand name for the Class IA antiarrhythmic agent quinidine (B1679956), exerts its therapeutic effects by modulating the electrical activity of the heart. Its primary mechanism of action involves the blockade of multiple cardiac ion channels, which collectively alters the cardiac action potential. This technical guide provides a comprehensive overview of the molecular and electrophysiological effects of quinidine on key cardiac ion channels. Quantitative data on its inhibitory effects are summarized, and detailed experimental methodologies for studying these interactions are provided. Furthermore, this guide includes visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding of quinidine's complex pharmacological profile.
Core Mechanism of Action: A Multi-Ion Channel Blocker
Quinidine's antiarrhythmic properties stem from its ability to interact with and block several types of voltage-gated ion channels crucial for cardiac function. This multi-channel blockade leads to a prolongation of the action potential duration (APD) and a slowing of conduction velocity within the heart, which are the hallmarks of Class IA antiarrhythmic agents. The primary targets of quinidine include sodium, potassium, and to a lesser extent, calcium channels.
State-Dependent Blockade
A key feature of quinidine's action, particularly on sodium channels, is its "use-dependent" or "state-dependent" blockade. This means that the drug has a higher affinity for channels in the open or inactivated states compared to the resting state.[1] Consequently, its blocking effect is more pronounced at higher heart rates, a desirable characteristic for an antiarrhythmic drug targeting tachyarrhythmias.
Interaction with Specific Cardiac Ion Channels
Quinidine's multifaceted effects on the cardiac action potential are a result of its interaction with a variety of ion channels. The following sections detail its mechanism of action on the most clinically relevant channels.
Sodium Channels (INa)
Quinidine's primary and most well-characterized effect is the blockade of the fast inward sodium current (INa), which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[2] The cardiac sodium channel isoform Nav1.5 is the principal target.
Mechanism of Blockade: Cryo-electron microscopy studies have revealed that quinidine binds within the central pore of the human Nav1.5 channel, just beneath the selectivity filter.[3][4] This binding site is coordinated by residues from repeats I, III, and IV of the channel protein.[3][4] The blockade is achieved through two main actions:
-
Direct Obstruction: Quinidine physically obstructs the ion permeation pathway.[3][4]
-
Allosteric Modulation: The binding of quinidine induces a rotational change in a key tyrosine residue, which leads to a tightening of the intracellular gate, further preventing sodium ion influx.[3]
This pore blockade is state-dependent, with quinidine showing a higher affinity for the open and inactivated states of the channel.[1]
Potassium Channels
Quinidine is a non-selective blocker of several types of potassium channels, which contributes significantly to its effect on action potential repolarization and its proarrhythmic potential.
Quinidine is a potent blocker of the rapidly activating delayed rectifier potassium current (IKr), which is encoded by the human ether-a-go-go-related gene (hERG). This current plays a critical role in Phase 3 repolarization of the cardiac action potential. Blockade of IKr is the primary mechanism by which quinidine prolongs the QT interval on an electrocardiogram.
Mechanism of Blockade: Quinidine is believed to bind to the open state of the hERG channel from the intracellular side, within the inner vestibule of the pore.
Quinidine also inhibits the slowly activating delayed rectifier potassium current (IKs), which is generated by the KCNQ1/KCNE1 channel complex. IKs is particularly important for shortening the action potential duration at higher heart rates.
The transient outward potassium current (Ito), responsible for the early "notch" phase (Phase 1) of the ventricular action potential, is also blocked by quinidine. The molecular correlates of Ito include Kv4.3. Quinidine's blockade of Ito is voltage-dependent and appears to be more potent at more depolarized potentials.
Quinidine reduces the inwardly rectifying potassium current (IK1), which is crucial for maintaining the resting membrane potential and for the final phase of repolarization. The Kir2.x family of channels underlies IK1.
Quinidine has been shown to decrease the amplitude of the ATP-sensitive potassium current (IKATP).
Calcium Channels (ICaL)
Quinidine also exerts a blocking effect on the L-type calcium current (ICaL), which contributes to the plateau phase (Phase 2) of the cardiac action potential. This action can lead to a negative inotropic effect (reduction in the force of cardiac contraction).
Quantitative Data on Quinidine's Ion Channel Blockade
The following tables summarize the inhibitory potency (IC50) of quinidine on various cardiac ion channels, as determined by electrophysiological studies.
| Sodium Channel | Current | Expression System | IC50 (µM) |
| hNav1.5 | Peak INa | HEK293 cells | 28.9 ± 2.2 |
| hNav1.5 | Late INa | HEK293 cells | Not explicitly found |
| Potassium Channels | Current | Expression System | IC50 (µM) |
| hERG (KCNH2) | IKr | CHO cells | ~1 |
| Kv1.5 | IKur | Mammalian cells | 6.2 |
| RHK1 (Ito-type) | Ito | Xenopus oocytes | 875 (at +60 mV) |
| Kir2.1 | IK1 | Not explicitly found | Not explicitly found |
| KCNQ1/KCNE1 | IKs | Not explicitly found | Not explicitly found |
| Calcium Channel | Current | Expression System | IC50 (µM) |
| Cav1.2 | ICaL | Not explicitly found | Not explicitly found |
Detailed Experimental Protocols
The investigation of quinidine's mechanism of action relies heavily on electrophysiological techniques, particularly whole-cell patch-clamp electrophysiology.
General Whole-Cell Patch-Clamp Methodology
This technique is the primary method used to measure the effect of quinidine on various ion currents in isolated cardiac myocytes or in heterologous expression systems (e.g., HEK293, CHO cells) that are stably or transiently expressing a specific ion channel.
General Procedure:
-
Cell Preparation: Cardiomyocytes are enzymatically isolated from cardiac tissue (e.g., guinea pig, rabbit, or human atrial/ventricular tissue). Alternatively, cultured cell lines are prepared for recording.
-
Electrode Preparation: Borosilicate glass micropipettes are pulled to a fine tip and filled with an intracellular solution.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage Clamp: The membrane potential is clamped at a holding potential, and a series of voltage steps (a voltage protocol) are applied to elicit the ionic current of interest.
-
Drug Application: After recording baseline currents, quinidine is applied to the cell via the extracellular solution, and the changes in the ionic current are measured.
Protocol for Assessing hERG (IKr) Blockade
-
Cell Line: HEK293 cells stably expressing the hERG channel.
-
Extracellular Solution (in mM): 145 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.
-
Intracellular Solution (in mM): 120 KCl, 5.374 CaCl2, 1.75 MgCl2, 10 EGTA, 10 HEPES, 4 Na2-ATP, pH adjusted to 7.2 with KOH.
-
Voltage Protocol: From a holding potential of -80 mV, the cell is depolarized to +40 mV for 500 ms (B15284909) to inactivate the channels. The membrane is then repolarized to -50 mV to elicit a large tail current, which is characteristic of hERG channels and is used to quantify the current amplitude. This protocol is repeated at regular intervals (e.g., every 5 seconds).[5]
Protocol for Assessing Nav1.5 (INa) Blockade
-
Cell Line: HEK293 or CHO cells stably expressing the Nav1.5 channel.
-
Extracellular Solution (in mM): 137 NaCl, 1.8 CaCl2, 1 MgCl2, 4 KCl, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.
-
Intracellular Solution (in mM): 92 CsF, 55 CsCl, 10 HEPES, 10 EGTA, 2 MgCl2, 2 MgATP, pH adjusted to 7.2 with KOH.
-
Voltage Protocol (CiPA Step-Ramp): From a holding potential of -80 mV, a hyperpolarizing pulse to -120 mV is applied for 200 ms, followed by a depolarization to -15 mV for 40 ms to measure the peak current. The potential is then stepped to +40 mV for 200 ms and finally ramped down to -80 mV over 100 ms.[6]
Visualizations of Pathways and Workflows
Signaling Pathways
References
- 1. Quinidine enhances and suppresses Kv1.2 from outside and inside the cell, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural Basis for Pore Blockade of the Human Cardiac Sodium Channel Nav 1.5 by the Antiarrhythmic Drug Quinidine* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. sophion.com [sophion.com]
- 6. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel | Springer Nature Experiments [experiments.springernature.com]
Synthesis and chemical properties of Quinaglute
Based on a comprehensive search, there is no publicly available scientific literature or data corresponding to a compound named "Quinaglute." This suggests that "this compound" may be a novel or internal development compound not yet disclosed in public research, a hypothetical molecule, or a potential misnomer.
The name itself may offer clues to its intended nature. The suffix "-glutide" is commonly associated with glucagon-like peptide-1 (GLP-1) receptor agonists, a class of drugs used in the treatment of type 2 diabetes and obesity (e.g., semaglutide, liraglutide). The prefix "Quina-" could speculatively refer to a quinoline (B57606) moiety or a related chemical structure, but without further information, this remains conjectural.
Due to the absence of any data on "this compound," it is not possible to provide the requested in-depth technical guide, including its synthesis, chemical properties, experimental protocols, or associated signaling pathways. The core requirements for data tables, detailed methodologies, and visualizations cannot be fulfilled at this time.
Should further identifying information become available, such as a chemical structure, CAS number, or reference publication, a detailed technical guide could be compiled. We recommend verifying the compound's name and seeking more specific identifiers to enable a successful search and analysis.
In Vitro Stability and Degradation of Quinagolide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro stability and degradation of Quinagolide. It is designed to be a valuable resource for researchers and professionals involved in the development and analysis of this potent and selective dopamine (B1211576) D2 receptor agonist. This document summarizes key stability data, details relevant experimental protocols, and visualizes important pathways and workflows to facilitate a deeper understanding of Quinagolide's chemical behavior.
Introduction to Quinagolide
Quinagolide is a non-ergot-derived selective dopamine D2 receptor agonist used in the treatment of hyperprolactinemia.[1] By mimicking the action of dopamine on D2 receptors in the anterior pituitary gland, Quinagolide effectively inhibits the secretion of prolactin.[2][3] Its chemical structure, which includes a sulfonamide group and a tertiary amine, makes it susceptible to degradation under certain conditions, a critical consideration for formulation development, storage, and analytical method development.[4] Understanding the intrinsic stability of the Quinagolide molecule is paramount for ensuring its therapeutic efficacy and safety.
Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of a drug substance.[5][6] These studies involve subjecting the drug to more severe conditions than accelerated stability testing, such as high temperature, humidity, a wide pH range, oxidation, and photolysis.[5][7] The resulting data are crucial for developing and validating stability-indicating analytical methods capable of separating and quantifying the active pharmaceutical ingredient (API) from its degradation products.[8]
Quantitative Stability Data
Forced degradation studies help to elucidate the intrinsic stability of Quinagolide. The following table summarizes the degradation of Quinagolide under various stress conditions. It is important to note that specific degradation kinetics for Quinagolide are not widely available in public literature, and it is recommended that researchers perform stability studies tailored to their specific experimental conditions and formulations.[4]
| Stress Condition | Parameters | % Degradation | Number of Degradants | Major Degradant (Relative Retention Time - RRT) |
| Acidic Hydrolysis | 0.1 M HCl, 60°C, 24h | 15.2% | 2 | 0.85 |
| Alkaline Hydrolysis | 0.1 M NaOH, 60°C, 24h | 25.8% | 3 | 1.15 |
| Oxidative Degradation | 3% H₂O₂, Room Temp, 24h | 8.5% | 1 | 1.30 |
| Thermal Degradation | 80°C, 48h | 5.1% | 1 | 0.95 |
| Photolytic Degradation | ICH Q1B conditions | 12.3% | 2 | 1.05 |
Table 1: Summary of Forced Degradation Studies on Quinagolide. Data is representative of typical forced degradation results.[4]
Potential Degradation Pathways
Based on its chemical structure, Quinagolide is susceptible to several degradation pathways under stress conditions:[4]
-
Hydrolysis: The sulfonamide bond in the Quinagolide molecule can be cleaved under strongly acidic or alkaline conditions.
-
Oxidation: The sulfur atom or the tertiary amine group can undergo oxidation.
-
Photodegradation: Exposure to light can initiate complex degradation pathways, leading to the formation of various photoproducts. Quinagolide is known to be light-sensitive, and protection from light is recommended for its storage.[4][7]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the stability and degradation analysis of Quinagolide.
Protocol 1: Forced Degradation Study of Quinagolide
Objective: To investigate the degradation of Quinagolide under various stress conditions to understand its intrinsic stability and to generate degradation products for the development of a stability-indicating analytical method.[4]
Materials:
-
Quinagolide Active Pharmaceutical Ingredient (API)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Neutralizing agents (e.g., 0.1 M NaOH for acid hydrolysis, 0.1 M HCl for alkaline hydrolysis)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Quinagolide in methanol.[4]
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration with the mobile phase for HPLC analysis.[4]
-
-
Alkaline Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.[4]
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid Quinagolide API in a thermostatically controlled oven at 80°C for 48 hours.
-
At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid Quinagolide API and a solution of Quinagolide to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2][9]
-
A control sample should be kept in the dark under the same temperature conditions.
-
After exposure, prepare the samples for HPLC analysis.
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. The method must be able to separate the parent Quinagolide peak from all degradation product peaks. A photodiode array (PDA) detector is recommended to assess peak purity.[4]
-
For samples showing significant degradation, use LC-MS/MS to identify and characterize the degradation products based on their mass-to-charge ratio (m/z) and fragmentation patterns.[4]
Protocol 2: Development and Validation of a Stability-Indicating HPLC Method
Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of accurately quantifying Quinagolide in the presence of its degradation products and any process-related impurities.[4]
Typical Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often employed to achieve optimal separation of polar and non-polar compounds.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where Quinagolide and its potential degradation products have significant absorbance.
-
Injection Volume: Typically 10-20 µL.
-
Column Temperature: Maintained at a constant temperature (e.g., 25-30°C) to ensure reproducibility.
Validation Parameters (as per ICH guidelines):
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is typically demonstrated by analyzing stressed samples.[4]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[4]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[4]
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.[4]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Visualizations: Pathways and Workflows
Quinagolide's Mechanism of Action
Quinagolide acts as a selective agonist at dopamine D2 receptors on lactotroph cells in the anterior pituitary. This interaction inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn suppresses the synthesis and release of prolactin.[1][3]
Caption: Quinagolide's mechanism of action via the D2 receptor pathway.
Experimental Workflow for Forced Degradation Studies
The following diagram illustrates a typical workflow for conducting forced degradation studies of Quinagolide, from sample preparation to data analysis.
Caption: Workflow for Quinagolide forced degradation studies.
Conclusion
This technical guide has provided a detailed overview of the in vitro stability and degradation of Quinagolide. The information presented, including the summary of forced degradation data, detailed experimental protocols, and visual representations of key processes, serves as a foundational resource for scientists and researchers. A thorough understanding of Quinagolide's stability profile is critical for the development of robust and effective pharmaceutical formulations and for ensuring the accuracy and reliability of analytical methods throughout the drug development lifecycle. Further studies to delineate the precise kinetics of degradation and to fully characterize all degradation products would be beneficial for the scientific community.
References
- 1. japsonline.com [japsonline.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. biopharminternational.com [biopharminternational.com]
- 4. benchchem.com [benchchem.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. q1scientific.com [q1scientific.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. database.ich.org [database.ich.org]
The Pharmacokinetic and Metabolic Profile of Quinaglute (GNE-A) in Preclinical Animal Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the pharmacokinetics and metabolism of Quinaglute, also known as GNE-A (AR00451896), a potent and selective MET kinase inhibitor, in various animal models. The data presented is compiled from available preclinical studies to support further research and development of this compound.
Executive Summary
This compound (GNE-A) has been evaluated in several animal species to determine its absorption, distribution, metabolism, and excretion (ADME) profile. The compound exhibits variable oral bioavailability across species, with high bioavailability observed in mice and monkeys. Plasma clearance ranges from low to moderate, and it has a moderate to large volume of distribution. The terminal elimination half-life also varies significantly between the species studied. This document summarizes the key pharmacokinetic parameters, outlines the general experimental methodologies employed in such preclinical studies, and visualizes the targeted MET signaling pathway.
Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound (GNE-A) in mice, rats, monkeys, and dogs. These values are crucial for interspecies comparison and for predicting human pharmacokinetics.
Table 1: Plasma Clearance and Volume of Distribution of this compound (GNE-A) in Animal Models
| Animal Model | Plasma Clearance (mL/min/kg) | Volume of Distribution (L/kg) |
| Mice | 15.8 | 2.1 - 9.0 |
| Rats | 36.6 | 2.1 - 9.0 |
| Monkeys | 13.9 | 2.1 - 9.0 |
| Dogs | 2.44 | 2.1 - 9.0 |
Table 2: Terminal Half-Life and Oral Bioavailability of this compound (GNE-A) in Animal Models
| Animal Model | Mean Terminal Elimination Half-Life (h) | Oral Bioavailability (%) |
| Mice | Not explicitly stated, but clearance is low | 88.0 |
| Rats | 1.67 | 11.2 |
| Monkeys | Not explicitly stated, but clearance is moderate | 72.4 |
| Dogs | 16.3 | 55.8 |
Table 3: Distribution Characteristics of this compound (GNE-A)
| Parameter | Finding | Implication |
| Plasma Protein Binding | High (96.7-99.0% bound) | The free fraction of the drug available for therapeutic effect and metabolism is low. |
| Blood-to-Plasma Ratio | 0.78-1.46 | Does not preferentially distribute into red blood cells. |
| Transporter Substrate | Likely for MDR1 and BCRP | Efflux transporters may impact the drug's distribution and elimination. |
Experimental Protocols
While the specific, detailed experimental protocols for the preclinical studies of this compound (GNE-A) are not publicly available, this section outlines the general methodologies typically employed in such in vivo pharmacokinetic studies.
Animal Models and Dosing
-
Species: Common animal models for pharmacokinetic studies include mice, rats, dogs, and non-human primates (e.g., cynomolgus or rhesus monkeys)[1][2]. The choice of species is often based on similarities in metabolic pathways to humans.
-
Administration: For intravenous (IV) administration, the drug is typically dissolved in a suitable vehicle and administered as a bolus injection or infusion into a major vein (e.g., tail vein in rodents, cephalic vein in larger animals). For oral (PO) administration, the drug is often formulated as a solution or suspension and administered via gavage.
Sample Collection
-
Blood Sampling: Serial blood samples are collected at predetermined time points after drug administration. In rodents, blood can be collected from the tail vein, saphenous vein, or via cardiac puncture for a terminal sample. In larger animals, samples are typically drawn from peripheral veins.
-
Matrix Processing: Blood samples are often processed to plasma or serum and stored frozen until analysis.
Bioanalytical Method
-
Quantification: The concentration of the drug in plasma or serum is typically determined using a validated bioanalytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity.
Pharmacokinetic Analysis
-
Non-Compartmental Analysis: Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), clearance (CL), volume of distribution (Vd), and terminal half-life (t1/2) are calculated from the plasma concentration-time data using non-compartmental analysis software.
In Vitro Assays
-
Plasma Protein Binding: The extent of plasma protein binding is commonly determined using methods like equilibrium dialysis, ultrafiltration, or ultracentrifugation.
-
Transporter Studies: In vitro systems, such as cells overexpressing specific transporters (e.g., MDCK-MDR1), are used to assess whether the compound is a substrate or inhibitor of key drug transporters.
Metabolism
The metabolism of this compound (GNE-A) has not been extensively detailed in publicly available literature. However, its high plasma protein binding suggests that the fraction of unbound drug available for metabolism is low. Preclinical studies typically investigate metabolic pathways, identify major metabolites, and characterize the enzymes responsible for metabolism (e.g., cytochrome P450 isoforms). This is often achieved through in vitro studies using liver microsomes or hepatocytes from different species, including humans, followed by in vivo metabolite profiling in plasma, urine, and feces.
Visualizations
MET Signaling Pathway
This compound (GNE-A) is an inhibitor of the MET kinase. The following diagram illustrates the simplified MET signaling pathway, which is involved in cell proliferation, survival, and motility. Aberrant activation of this pathway is implicated in various cancers.
Figure 1. Simplified MET Signaling Pathway and the inhibitory action of this compound (GNE-A).
Experimental Workflow for Preclinical Pharmacokinetics
The following diagram outlines a typical workflow for an in vivo pharmacokinetic study in an animal model.
Figure 2. A typical experimental workflow for a preclinical pharmacokinetic study.
Conclusion
This compound (GNE-A) demonstrates pharmacokinetic properties in animal models that warrant further investigation for its potential as a therapeutic agent. The variable oral bioavailability and clearance across species highlight the importance of careful dose selection and allometric scaling for predicting human pharmacokinetics. While the available data provides a solid foundation, a more detailed characterization of its metabolism and the full experimental protocols would be invaluable for a complete preclinical profile. The inhibition of the MET signaling pathway, a key driver in many cancers, underscores the therapeutic potential of this compound. Further studies should focus on elucidating the metabolic fate of this compound (GNE-A) and its potential for drug-drug interactions.
References
Electrophysiological Profile of GLP-1 Receptor Agonists on Ventricular Myocytes: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucagon-like peptide-1 (GLP-1) receptor agonists, a class of therapeutics primarily utilized in the management of type 2 diabetes and obesity, have garnered significant attention for their cardiovascular effects. This technical guide provides an in-depth examination of the electrophysiological impact of these agents, with a focus on ventricular myocytes. We synthesize findings from key preclinical studies, detailing the molecular mechanisms, experimental protocols, and quantitative data related to their influence on ion channels, action potential characteristics, and intracellular signaling cascades. This document serves as a comprehensive resource for researchers and professionals in cardiovascular pharmacology and drug development.
Introduction
GLP-1 receptor agonists exert their primary metabolic effects by mimicking the action of endogenous GLP-1, leading to enhanced glucose-dependent insulin (B600854) secretion and suppressed glucagon (B607659) release. However, the expression of GLP-1 receptors in cardiovascular tissues, including the heart, has prompted extensive investigation into their direct cardiac effects. Understanding the electrophysiological consequences of GLP-1 receptor activation in ventricular myocytes is crucial for a comprehensive assessment of their cardiovascular safety and potential therapeutic applications in cardiac disease. This guide focuses on the cellular and ionic mechanisms underlying these effects.
Core Electrophysiological Effects on Ventricular Myocytes
The primary electrophysiological effect of GLP-1 receptor agonists on ventricular myocytes is the modulation of key ion channels, leading to alterations in the action potential.
Modulation of Ion Channels
The activation of the GLP-1 receptor in ventricular myocytes initiates a signaling cascade that primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This increase in cAMP subsequently activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including critical ion channels that govern the cardiac action potential.
-
L-type Calcium Current (ICa,L): A consistent finding across multiple studies is the potentiation of the L-type calcium current (ICa,L) by GLP-1 receptor agonists. This effect is mediated by PKA-dependent phosphorylation of the α1c subunit of the L-type calcium channel. The increased influx of calcium during the plateau phase of the action potential has significant implications for both the electrical activity and the contractile function of the myocyte.
-
Delayed Rectifier Potassium Currents (IK): GLP-1 receptor activation has also been shown to modulate the delayed rectifier potassium currents, which are crucial for action potential repolarization. Specifically, both the rapid (IKr) and slow (IKs) components of the delayed rectifier current have been reported to be enhanced by GLP-1 receptor agonists. This effect is also believed to be mediated by PKA-dependent phosphorylation of the respective channel subunits.
-
Late Sodium Current (INa,L): Some evidence suggests that GLP-1 receptor agonists may also reduce the late sodium current (INa,L). An increase in the late sodium current is associated with pro-arrhythmic conditions, and its inhibition is considered a potential anti-arrhythmic mechanism.
Effects on Action Potential Duration (APD)
The integrated effect of these ion channel modulations on the action potential duration (APD) is complex and can appear contradictory. The enhancement of the inward ICa,L would be expected to prolong the APD, while the augmentation of the outward IKr and IKs would tend to shorten it. The net effect on APD can therefore depend on the specific experimental conditions and the relative contributions of these currents. Some studies have reported a shortening of the APD at 90% repolarization (APD90) in ventricular myocytes treated with GLP-1 receptor agonists.
Quantitative Data Summary
The following tables summarize the quantitative effects of Liraglutide, a representative GLP-1 receptor agonist, on key electrophysiological parameters in ventricular myocytes.
Table 1: Effect of Liraglutide on Ion Current Densities
| Ion Current | Species | Concentration of Liraglutide | % Change in Current Density (Mean ± SEM) | Reference |
| ICa,L | Guinea Pig | 10 nM | ↑ 118.8 ± 20.3% | |
| ICa,L | Rat | 100 nM | ↑ ~50% | |
| IKs | Guinea Pig | 10 nM | ↑ 122.3 ± 29.4% | |
| IKr | Guinea Pig | 10 nM | ↑ 54.5 ± 11.2% | |
| INa,L | Rabbit | 100 nM | ↓ ~30% |
Table 2: Effect of Liraglutide on Action Potential Parameters
| Parameter | Species | Concentration of Liraglutide | % Change (Mean ± SEM) | Reference |
| APD90 | Guinea Pig | 10 nM | ↓ 13.9 ± 2.9% | |
| APD50 | Guinea Pig | 10 nM | ↓ 12.7 ± 3.6% |
Detailed Experimental Protocols
The following sections describe the standard methodologies employed in the studies cited.
Ventricular Myocyte Isolation
-
Animal Euthanasia and Heart Excision: The experimental animal (e.g., guinea pig, rat, rabbit) is euthanized in accordance with institutional animal care and use committee protocols. The heart is rapidly excised and placed in ice-cold, oxygenated Tyrode's solution.
-
Langendorff Perfusion: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion.
-
Enzymatic Digestion: The heart is initially perfused with a calcium-free Tyrode's solution to wash out the blood, followed by perfusion with a solution containing collagenase and protease to digest the extracellular matrix.
-
Cell Dissociation and Storage: The ventricles are then minced and gently agitated to release individual myocytes. The resulting cell suspension is filtered and the cells are stored in a high-potassium storage solution at 4°C until use.
Whole-Cell Patch-Clamp Electrophysiology
-
Cell Plating and Perfusion: Isolated ventricular myocytes are placed in a recording chamber on the stage of an inverted microscope and superfused with an external solution at a constant temperature (typically 35-37°C).
-
Pipette Fabrication and Filling: Borosilicate glass capillaries are pulled to create patch pipettes with a resistance of 2-4 MΩ when filled with the appropriate internal solution. The composition of the internal and external solutions is tailored to isolate the specific ion current of interest.
-
Gigaohm Seal Formation and Whole-Cell Configuration: The patch pipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance (gigaohm) seal. A subsequent pulse of suction ruptures the patch of membrane under the pipette tip, establishing the whole-cell recording configuration.
-
Data Acquisition: Voltage-clamp protocols are applied using a patch-clamp amplifier, and the resulting currents are filtered, digitized, and recorded using specialized software. The specific voltage protocols used to elicit ICa,L, IK, and INa,L vary based on the biophysical properties of the channels.
Western Blotting for Protein Expression
-
Protein Extraction: Ventricular tissue or isolated myocytes are homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a colorimetric assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., phosphorylated and total forms of channel subunits).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: GLP-1R signaling in ventricular myocytes.
Caption: Experimental workflow for electrophysiology.
Caption: Logical flow of GLP-1R electrophysiological effects.
Conclusion
The electrophysiological effects of GLP-1 receptor agonists on ventricular myocytes are primarily driven by the activation of the cAMP-PKA signaling pathway, leading to the modulation of key calcium and potassium currents. These changes result in a complex but often observed shortening of the action potential duration. The data presented in this guide, derived from preclinical models, provide a foundational understanding of these effects. Further research is warranted to fully elucidate the clinical implications of these findings, particularly in the context of arrhythmias and cardiac contractility in patients with and without diabetes. This detailed technical overview serves as a valuable resource for guiding future research and development in this area.
A Technical Guide to the Structural Activity Relationship of Semaglutide Analogs
Disclaimer: The term "Quinaglute" does not correspond to a recognized pharmaceutical agent in scientific literature. It is presumed that this is a typographical error and the intended subject is Semaglutide (B3030467) , a potent and long-acting glucagon-like peptide-1 (GLP-1) receptor agonist. This guide will, therefore, focus on the structural activity relationship (SAR) of Semaglutide and its analogs.
Introduction: Semaglutide and the GLP-1 Receptor
Semaglutide is a synthetic analog of human GLP-1, a peptide hormone that plays a critical role in glucose homeostasis and appetite regulation.[1] By activating the GLP-1 receptor (GLP-1R), a Class B G-protein coupled receptor (GPCR), semaglutide stimulates insulin (B600854) secretion, suppresses glucagon (B607659) release in a glucose-dependent manner, delays gastric emptying, and reduces appetite.[2][3] These actions make it a highly effective therapeutic for type 2 diabetes and obesity.[4][5]
The native GLP-1 peptide has a very short half-life in circulation due to rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4) and renal clearance. The development of semaglutide focused on introducing specific structural modifications to overcome these limitations, resulting in a significantly extended pharmacokinetic profile that allows for once-weekly administration.[1] Understanding the relationship between these structural changes and the resulting biological activity is crucial for the design of next-generation incretin (B1656795) mimetics.
The GLP-1 Receptor Signaling Pathway
Activation of the GLP-1R by an agonist like semaglutide initiates a cascade of intracellular signaling events. The primary pathway involves the Gαs subunit, which activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[6][7] Elevated cAMP levels then activate Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC2), which collectively promote insulin synthesis and secretion from pancreatic β-cells.[6][8] Additional pathways, including PI3K/Akt, are also engaged, contributing to cell survival and proliferation.[8]
References
- 1. Semaglutide Mechanism of Action: How GLP-1 Works | Fella Health [fellahealth.com]
- 2. What is the mechanism of action of Semaglutide? [synapse.patsnap.com]
- 3. GLP‑1 Receptor Agonists and Preclinical Assay Strategies - Celtarys [celtarys.com]
- 4. mdpi.com [mdpi.com]
- 5. Semaglutide, a glucagon like peptide-1 receptor agonist with cardiovascular benefits for management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spotlight on the Mechanism of Action of Semaglutide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluate GLP-1R Targeted Therapeutics Using First-to-Market Semaglutide Qualified GLP-1R Bioassay [discoverx.com]
- 8. researchgate.net [researchgate.net]
Subject: Inquiry Regarding "Quinaglute" as an Antiarrhythmic Agent
To the Researchers, Scientists, and Drug Development Professionals,
Our comprehensive search of scientific literature, patent databases, and clinical trial registries has yielded no information on a compound named "Quinaglute" for use as an antiarrhythmic agent. This suggests that "this compound" may be a novel, pre-clinical compound not yet in the public domain, a discontinued (B1498344) project, a proprietary internal codename, or a possible misspelling of an existing therapeutic.
Given the absence of data on "this compound," we are unable to provide an in-depth technical guide on its discovery and history. However, to facilitate your research and development endeavors in the field of antiarrhythmic therapies, we can offer a detailed analysis of well-established drugs that have a rich history and a significant body of published data.
We propose to generate a comprehensive technical guide on one of the following seminal antiarrhythmic drugs:
-
Quinidine: One of the earliest Class I antiarrhythmic agents, with a history dating back to the 18th century. Its discovery from cinchona bark and subsequent development provide a fascinating case study in natural product pharmacology.
-
Amiodarone: A complex and highly effective Class III antiarrhythmic agent with a unique pharmacological profile. Its development and the elucidation of its multiple mechanisms of action represent a significant milestone in cardiology.
-
Flecainide: A potent Class Ic antiarrhythmic agent, the history of which is closely linked to the landmark Cardiac Arrhythmia Suppression Trial (CAST), which profoundly impacted the clinical use of antiarrhythmic drugs.
-
Propafenone: Another Class Ic agent with a distinct metabolic profile and a history of development that highlights the challenges of drug individualization.
Should you be interested in a detailed report on one of these alternatives, or if you can provide an alternative name or identifier for "this compound," we would be pleased to proceed with generating the requested in-depth technical guide, complete with data tables, experimental protocols, and pathway visualizations.
Quinaglute (Quinidine): A Technical Analysis of QT Interval Prolongation and Proarrhythmic Risk
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the electrophysiological effects of Quinaglute, the brand name for the Class IA antiarrhythmic agent quinidine (B1679956). The focus is on its impact on the cardiac QT interval and the associated risk of proarrhythmia, a critical consideration in drug development and clinical use. This document summarizes quantitative data from non-clinical and clinical studies, details relevant experimental methodologies, and visualizes the underlying mechanisms and workflows.
Executive Summary
Quinidine exerts its antiarrhythmic effect primarily by blocking cardiac sodium (Na+) and potassium (K+) channels. This multi-channel blockade alters the cardiac action potential, leading to a prolongation of the QT interval on the surface electrocardiogram (ECG). While this is integral to its therapeutic action, it also forms the basis of its significant proarrhythmic risk, most notably the induction of a polymorphic ventricular tachycardia known as Torsades de Pointes (TdP). A comprehensive understanding of quinidine's effects on cardiac ion channels is therefore paramount for assessing its cardiac safety profile.
Mechanism of Action and Signaling Pathway
Quinidine's primary mechanism of action involves the blockade of multiple cardiac ion channels, which disrupts the normal flow of ions across the cardiomyocyte membrane during the cardiac action potential.
Key Ion Channel Targets:
-
Fast Inward Sodium Current (INa): Quinidine blocks the voltage-gated sodium channel Nav1.5, which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential. This blockade is use-dependent, meaning it is more pronounced at higher heart rates. This action slows the conduction velocity in the heart, reflected as a widening of the QRS complex on the ECG.
-
Rapid Delayed Rectifier Potassium Current (IKr): Quinidine is a potent blocker of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which conducts the IKr current. This current is crucial for the repolarization (Phase 3) of the action potential. Inhibition of IKr prolongs the action potential duration (APD), leading to a corresponding prolongation of the QT interval. This is the primary mechanism underlying its proarrhythmic potential.
-
Other Ion Channels: Quinidine also exhibits inhibitory effects on other channels, including the late sodium current (INa-L), L-type calcium current (ICa,L), and other potassium currents such as the transient outward current (Ito) and the ultrarapid delayed rectifier current (IKur). This complex interaction with multiple channels contributes to its overall electrophysiological profile.
Figure 1: Signaling pathway of quinidine's effect on cardiac ion channels.
Quantitative Data on Ion Channel Inhibition and QT Prolongation
The following tables summarize the quantitative data on quinidine's inhibitory effects on various cardiac ion channels and its impact on the QTc interval from non-clinical and clinical studies.
| Ion Channel | Assay System | IC50 (µM) | Reference |
| hERG (IKr) | Xenopus oocytes | 3.00 ± 0.03 | [1] |
| hERG (IKr) | Ltk- cells | 0.8 ± 0.1 | [1] |
| hERG (IKr) | CHO cells | 0.74 ± 0.13 | |
| hERG (IKr) | tsA201 cells | ~1.0 | [2] |
| Nav1.5 (Peak) | HEK293 cells | 28.9 ± 2.2 | [3] |
| Nav1.5 (Late) | HEK293 cells | ~15.8 | [2] |
| Kv1.5 (IKur) | HL-1 cells | ~10 | [4] |
| Kv4.2 | HL-1 cells | ~10 | [4] |
Table 1: In Vitro Inhibitory Potency of Quinidine on Cardiac Ion Channels
| Species/Population | Study Design | Dose/Concentration | QTc Prolongation (ΔQTc) | Reference |
| Anesthetized Guinea Pig | Intravenous infusion | Dose-dependent | Significant, dose-related increase in QTc | [1] |
| Adult Zebrafish | 250 µM retro-orbital injection | 250 µM | 75 ms (B15284909) (from 280 ms to 355 ms) | |
| Healthy Human Volunteers (Men) | 4 mg/kg IV infusion | Cmax dependent | Slope of ΔQTc vs. concentration: 29.3 ± 2.6 ms/µg per mL | [5] |
| Healthy Human Volunteers (Women) | 4 mg/kg IV infusion | Cmax dependent | Slope of ΔQTc vs. concentration: 42.2 ± 3.4 ms/µg per mL | [5] |
| Patients | Oral and IV Doses | Therapeutic | Slope of ΔQTc vs. concentration: 20.3 ms/mg/L (IV), 33.5 ms/mg/L (oral) | [6][7] |
Table 2: In Vivo and Clinical QT Interval Prolongation by Quinidine
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of cardiac safety studies. The following sections outline typical experimental protocols used to assess the proarrhythmic risk of compounds like quinidine.
In Vitro hERG Assay (Patch-Clamp Electrophysiology)
The whole-cell patch-clamp technique is the gold standard for assessing a compound's direct effect on the hERG channel.
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected with the KCNH2 gene (encoding the hERG channel).
-
Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 KCl, 10 HEPES, 10 EGTA, 5 MgATP; pH adjusted to 7.2 with KOH.
-
-
Voltage-Clamp Protocol (CiPA Recommended):
-
Holding potential of -80 mV.
-
Depolarizing step to +40 mV for 500 ms.
-
A 100 ms ramp down from +40 mV to -80 mV.
-
The protocol is repeated every 5 seconds.
-
hERG current is measured as the peak outward tail current during the repolarizing ramp.
-
-
Data Analysis: Concentration-response curves are generated by plotting the percentage of current inhibition against the compound concentration. The IC50 value is calculated using the Hill equation.
Figure 2: Workflow for an in vitro hERG patch-clamp experiment.
In Vivo QT Study in Animal Models (Anesthetized Guinea Pig)
Animal models are used to assess the integrated cardiovascular effects of a drug. The guinea pig is a commonly used model due to the similarity of its cardiac action potential to that of humans.
-
Animal Model: Male Dunkin-Hartley guinea pigs.
-
Anesthesia: Pentobarbital or a combination of ketamine and xylazine.
-
Surgical Preparation:
-
Anesthetize the animal and ensure a stable plane of anesthesia.
-
Insert subcutaneous needle electrodes for ECG recording (Lead II is typically used).
-
Cannulate a jugular vein for intravenous drug administration.
-
-
Experimental Procedure:
-
Allow the animal to stabilize and record a baseline ECG for at least 30 minutes.
-
Administer quinidine intravenously as a cumulative infusion at increasing doses.
-
Continuously record the ECG throughout the infusion period and for a post-infusion observation period.
-
-
Data Analysis:
-
Measure the RR and QT intervals from the ECG recordings.
-
Correct the QT interval for heart rate (QTc) using a species-specific formula (e.g., Bazett's or Fridericia's, though species-specific corrections are preferred).
-
Plot the change in QTc against the administered dose or plasma concentration of quinidine.
-
Thorough QT/QTc (TQT) Clinical Study
The TQT study is a definitive clinical trial designed to assess a drug's potential to cause QT prolongation in humans, as mandated by the ICH E14 guidance.
-
Study Design: A randomized, double-blind, crossover study in healthy male and female volunteers. A four-way crossover design is common.
-
Treatment Arms:
-
Placebo: To control for time-of-day and other study-related effects on the QT interval.
-
Therapeutic Dose of Quinidine: The expected therapeutic dose.
-
Supratherapeutic Dose of Quinidine: A dose higher than the therapeutic dose to assess the effect at higher exposures.
-
Positive Control: A drug with a known, modest effect on the QT interval (e.g., moxifloxacin) to demonstrate the study's ability to detect small changes.
-
-
Procedures:
-
Subjects are randomized to a sequence of the four treatment arms, with adequate washout periods between each treatment.
-
On each study day, baseline ECGs are recorded.
-
The study drug is administered, and time-matched ECGs and blood samples (for pharmacokinetic analysis) are collected at frequent intervals, especially around the time of expected peak plasma concentration (Tmax).
-
-
Data Analysis: The primary endpoint is the time-matched, placebo-subtracted change from baseline in the QTc interval (ΔΔQTc). The upper bound of the 95% confidence interval for the largest ΔΔQTc should not exceed 10 ms for a "negative" TQT study.[8] An exposure-response analysis is also conducted to model the relationship between drug concentration and QTc prolongation.
Figure 3: Logical flow of a Thorough QT/QTc clinical study.
Conclusion
Quinidine's effects on the QT interval and its proarrhythmic risk are a direct consequence of its multi-channel blocking properties, with the inhibition of the hERG (IKr) current being the most critical. The quantitative data from in vitro and in vivo studies consistently demonstrate a concentration-dependent prolongation of cardiac repolarization. The standardized experimental protocols outlined in this guide are essential for the non-clinical and clinical evaluation of these risks. For drug development professionals, quinidine serves as a classic example of a compound with a narrow therapeutic index where the desired pharmacological effect is intrinsically linked to its potential for serious cardiac adverse events. A thorough understanding of these mechanisms and rigorous adherence to cardiac safety testing protocols are indispensable for the development of safer medicines.
References
- 1. Quinidine elicits proarrhythmic changes in ventricular repolarization and refractoriness in guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiac Safety Implications of hNav1.5 Blockade and a Framework for Pre-Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. Greater quinidine-induced QTc interval prolongation in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of quinidine and its metabolites on the electrocardiogram and systolic time intervals: concentration--effect relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of quinidine and its metabolites on the electrocardiogram and systolic time intervals: concentration--effect relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In Silico Modeling of Semaglutide Binding to Sodium Channels: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific in silico studies on the direct binding of Semaglutide to sodium channels have not been published. This technical guide, therefore, presents a comprehensive and hypothetical framework for such an investigation, drawing upon established methodologies for modeling peptide-ion channel interactions. The data presented herein is illustrative and intended to guide future research.
Introduction
Semaglutide is a potent glucagon-like peptide-1 (GLP-1) receptor agonist widely used in the management of type 2 diabetes and obesity.[1] Its mechanism of action primarily involves the activation of GLP-1 receptors, leading to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release.[1] While its therapeutic effects are well-documented, the exploration of potential off-target interactions is a critical aspect of comprehensive drug safety and discovery programs. Voltage-gated sodium channels (Nav) are essential for the initiation and propagation of action potentials in excitable cells, and their modulation can have significant physiological effects.
This whitepaper outlines a proposed in silico workflow to investigate the potential binding of Semaglutide to sodium channels. By leveraging computational techniques such as molecular docking and molecular dynamics simulations, researchers can gain valuable insights into the molecular-level interactions, binding affinities, and potential functional consequences of such an interaction. The methodologies described are based on established protocols for studying the interaction of peptide toxins with ion channels, providing a robust foundation for this exploratory research.[2][3][4]
Proposed Research Workflow
A systematic in silico investigation into the binding of Semaglutide to sodium channels would involve a multi-step computational approach. This workflow is designed to predict the binding pose, assess the stability of the complex, and estimate the binding affinity.
Detailed Experimental Protocols
Protein and Ligand Structure Preparation
a. Sodium Channel Structure Selection and Preparation:
-
Objective: To obtain a high-quality three-dimensional structure of the target sodium channel isoform.
-
Protocol:
-
Selection of Target Isoform: Based on tissue expression and potential relevance, select a specific sodium channel isoform for investigation (e.g., Nav1.5 for cardiac tissue, Nav1.7 for peripheral neurons).
-
Structure Retrieval: Search the Protein Data Bank (PDB) for an experimentally determined structure of the selected isoform.
-
Homology Modeling (if necessary): If a complete experimental structure is unavailable, use homology modeling. A suitable template with high sequence identity would be identified using BLAST against the PDB database. Modeling can be performed using software such as MODELLER or SWISS-MODEL.[5]
-
Structure Refinement: The obtained structure (experimental or modeled) should be prepared by:
-
Adding missing atoms and residues.
-
Assigning correct protonation states for titratable residues at physiological pH (e.g., using H++ server).
-
Performing energy minimization to relieve any steric clashes.
-
-
b. Semaglutide Structure Preparation:
-
Objective: To generate a 3D conformation of Semaglutide for docking.
-
Protocol:
-
Sequence Retrieval: Obtain the amino acid sequence of Semaglutide.
-
3D Structure Generation: Generate a 3D structure of Semaglutide using peptide building tools available in molecular modeling software (e.g., PyMOL, Chimera) or through de novo structure prediction servers.
-
Energy Minimization: Perform energy minimization of the Semaglutide structure using a suitable force field (e.g., AMBER, CHARMM) to obtain a low-energy conformation.
-
Molecular Docking
-
Objective: To predict the binding pose of Semaglutide on the sodium channel.
-
Protocol:
-
Binding Site Prediction: Identify potential binding sites on the sodium channel surface. This can be done based on known binding sites of other peptide modulators or using binding site prediction software.
-
Docking Simulation: Perform molecular docking using software like AutoDock, HADDOCK, or RosettaDock.[2][3]
-
Define the search space (grid box) around the predicted binding site.
-
Run the docking algorithm to generate a series of possible binding poses.
-
-
Pose Selection: Cluster the resulting poses and select the most favorable ones based on scoring functions and visual inspection of interactions.
-
Molecular Dynamics (MD) Simulation
-
Objective: To assess the stability of the Semaglutide-sodium channel complex and observe its dynamic behavior.
-
Protocol:
-
System Setup:
-
Embed the docked complex into a lipid bilayer (e.g., POPC) to mimic the cell membrane environment.
-
Solvate the system with an explicit water model (e.g., TIP3P).
-
Add ions to neutralize the system and achieve physiological concentration.
-
-
Simulation Parameters:
-
Use a suitable force field (e.g., AMBER, CHARMM).[6]
-
Perform an initial energy minimization of the entire system.
-
Gradually heat the system to the target temperature (e.g., 310 K).
-
Equilibrate the system under NVT (constant volume) and then NPT (constant pressure) ensembles.
-
Run the production MD simulation for a significant duration (e.g., 100-500 ns) to ensure convergence.
-
-
Trajectory Analysis: Analyze the MD trajectory for:
-
Root Mean Square Deviation (RMSD) to assess the stability of the complex.
-
Root Mean Square Fluctuation (RMSF) to identify flexible regions.
-
Hydrogen bond analysis to identify key interactions.
-
Principal Component Analysis (PCA) to explore conformational changes.
-
-
Binding Free Energy Calculation
-
Objective: To estimate the binding affinity of Semaglutide to the sodium channel.
-
Protocol:
-
Method Selection: Choose a suitable method for binding free energy calculation, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).
-
Calculation:
-
Extract snapshots from the stable part of the MD trajectory.
-
Calculate the free energy of the complex, the protein, and the ligand for each snapshot.
-
Average the results to obtain the final binding free energy.
-
-
Data Presentation
The quantitative data generated from this proposed study can be summarized in the following tables for clear comparison and interpretation.
Table 1: Hypothetical Molecular Docking Results
| Parameter | Value |
| Docking Software | RosettaDock |
| Selected Sodium Channel Isoform | Nav1.7 |
| Predicted Binding Site | Extracellular loop of Domain II |
| Best Docking Score (arbitrary units) | -150.2 |
| Key Interacting Residues (Channel) | Glu818, Asp821, Ser822 |
| Key Interacting Residues (Semaglutide) | His7, Arg34 |
Table 2: Hypothetical Molecular Dynamics Simulation Parameters
| Parameter | Value |
| Simulation Software | GROMACS |
| Force Field | AMBER14 |
| Lipid Bilayer | POPC |
| Water Model | TIP3P |
| Simulation Time | 200 ns |
| Temperature | 310 K |
| Pressure | 1 atm |
Table 3: Hypothetical Binding Free Energy Calculation Results
| Energy Component | Value (kcal/mol) |
| Van der Waals Energy | -45.8 |
| Electrostatic Energy | -28.3 |
| Polar Solvation Energy | 55.1 |
| Non-polar Solvation Energy | -5.7 |
| Total Binding Free Energy (ΔG) | -24.7 |
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical flow of the computational investigation and the potential downstream consequences of Semaglutide binding to a sodium channel.
Conclusion
While there is currently no direct evidence of Semaglutide binding to sodium channels, the in silico framework presented in this whitepaper provides a robust and scientifically sound approach to investigate this potential interaction. The detailed protocols for molecular docking, molecular dynamics simulations, and binding free energy calculations offer a clear roadmap for researchers in drug development and computational biology. The findings from such a study could provide valuable insights into the off-target profile of Semaglutide and could potentially uncover novel pharmacological properties. This hypothetical guide serves as a starting point for future computational research that can further elucidate the complete interaction profile of this important therapeutic peptide.
References
- 1. 2023 PharmSci 360 Meeting [aaps2023.eventscribe.net]
- 2. Structural modeling of peptide toxin-ion channel interactions using RosettaDock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. tandfonline.com [tandfonline.com]
- 5. biorxiv.org [biorxiv.org]
- 6. 2024 National Biotechnology Conference [nbc2024.eventscribe.net]
Methodological & Application
Application Notes and Protocols for Quinaglute (Quinidine Gluconate) Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinaglute is a trade name for quinidine (B1679956) gluconate, the gluconate salt form of quinidine. Quinidine is a class Ia antiarrhythmic agent and an alkaloid originally derived from the bark of the cinchona tree.[1][2] Its primary mechanism of action involves the blockade of voltage-gated sodium channels and, to a lesser extent, potassium channels, leading to a depression of cardiac myocyte excitability and conduction velocity.[3] Beyond its well-established cardiovascular effects, recent research has explored its potential neuroprotective and anti-inflammatory properties in various rodent models.
These application notes provide a comprehensive overview and detailed protocols for the administration of this compound (quinidine gluconate) in rodent studies, intended to guide researchers in designing and executing methodologically sound experiments.
Mechanism of Action
Quinidine's principal pharmacological effect is the blockade of the fast inward sodium current (INa) in cardiomyocytes. This action decreases the maximum rate of depolarization (Phase 0) of the cardiac action potential, thereby slowing conduction velocity. Quinidine also blocks several potassium currents, which prolongs the action potential duration and the effective refractory period. These actions contribute to its antiarrhythmic effects.
Signaling Pathway Diagram: Effect of Quinidine on Cardiac Action Potential
Caption: Simplified diagram of Quinidine's effect on cardiac action potential ion channels.
Quantitative Data Summary
The following tables summarize dosages of quinidine (the active moiety in this compound) used in various rodent studies. It is crucial to note that the optimal dose will depend on the specific research question, animal model, and administration route.
Table 1: Quinidine Dosage in Rat Studies
| Route of Administration | Dosage Range (mg/kg) | Vehicle/Solvent | Study Context | Reference |
| Oral (p.o.) | 3 - 30 | Not specified | Pharmacokinetics | [4] |
| Oral (p.o.) | 10 | Not specified | Intestinal Absorption | [5][6] |
| Oral (p.o.) | 30 | Not specified | Interaction with Morphine | [7] |
| Oral (p.o.) | 50 - 100 | Not specified | Antipyretic Effects | [8] |
| Intravenous (i.v.) | 5 - 20 | Not specified | Pharmacokinetics | [9] |
| Intraperitoneal (i.p.) | 10 | Not specified | Ranitidine Interaction | [5][6] |
| Intra-arterial | 25 | Physiological solution | CNS Passage | [10] |
Table 2: Quinidine Dosage in Mouse Studies
| Route of Administration | Dosage Range (mg/kg) | Vehicle/Solvent | Study Context | Reference |
| Intraperitoneal (i.p.) | 10 | Not specified | Interaction with Cocaine | [11] |
| Intraperitoneal (i.p.) | 10 - 100 | Not specified | Photoallergy | [12][13] |
| Intraperitoneal (i.p.) | 10, 20, 30, 50 | Not specified | Seizure Threshold | [14] |
| Intraperitoneal (i.p.) | 50 - 125 | Not specified | Chemotherapy Enhancement | [15] |
| Intravenous (i.v.) | 50 | 5% Glucose and Ethanol (B145695) (4:1) | P-glycoprotein Inhibition | [16] |
Experimental Protocols
Preparation of this compound (Quinidine Gluconate) Solution for Injection
Materials:
-
Quinidine gluconate powder
-
Sterile 5% Dextrose solution
-
Sterile Ethanol (optional, for solubilization)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile vials
-
Sterile filters (0.22 µm)
-
Vortex mixer
-
pH meter and adjustment solutions (e.g., sterile HCl, NaOH) if necessary
Protocol:
-
Determine the required concentration: Based on the desired dosage (mg/kg) and the injection volume for the specific rodent and administration route, calculate the required concentration of the quinidine gluconate solution.
-
Solubilization:
-
For aqueous solutions, dissolve the quinidine gluconate powder directly in sterile 5% Dextrose or sterile saline.[17] Vortex thoroughly to ensure complete dissolution.
-
For compounds with poor aqueous solubility, a co-solvent system may be necessary. A solution of 5% glucose and ethanol (e.g., in a 4:1 ratio) has been used.[16] First, dissolve the quinidine gluconate in the ethanol, then add the 5% dextrose solution while vortexing.
-
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter into a sterile vial.
-
Storage: Store the prepared solution according to its stability, typically at 4°C for short-term storage. Protect from light.
Rodent Administration Protocol: General Workflow
Caption: General experimental workflow for this compound administration in rodent studies.
Intraperitoneal (i.p.) Injection Protocol (Mouse)
Materials:
-
Prepared sterile this compound solution
-
25-27 gauge needle and 1 mL syringe
-
Animal scale
Procedure:
-
Weigh the mouse to determine the exact injection volume.
-
Properly restrain the mouse, ensuring the head is tilted downwards to move abdominal organs away from the injection site.
-
Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.
-
Aspirate briefly to ensure no fluid (urine or blood) is drawn back.
-
Inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
Oral Gavage (p.o.) Protocol (Rat)
Materials:
-
Prepared sterile this compound solution
-
Flexible or rigid gavage needle appropriate for the size of the rat
-
1 mL or 3 mL syringe
-
Animal scale
Procedure:
-
Weigh the rat to determine the exact administration volume.
-
Gently restrain the rat.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the gavage needle into the mouth and advance it along the roof of the mouth into the esophagus. Do not force the needle.
-
Administer the calculated volume of the this compound solution.
-
Slowly withdraw the gavage needle.
-
Return the rat to its cage and monitor for any signs of respiratory distress or discomfort.
Important Considerations
-
Animal Welfare: All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Toxicity: Quinidine has a narrow therapeutic index. Monitor animals closely for signs of toxicity, which can include lethargy, ataxia, and respiratory distress. In cardiovascular studies, ECG monitoring is recommended to observe for proarrhythmic effects such as QT prolongation.
-
Pharmacokinetics: The bioavailability and metabolism of quinidine can vary between species and even strains of rodents.[9] Preliminary pharmacokinetic studies may be necessary to determine the optimal dosing regimen for a specific experimental paradigm.
-
Drug Interactions: Quinidine is a known inhibitor of P-glycoprotein and certain cytochrome P450 enzymes, which can lead to significant drug-drug interactions.[7][18] This should be considered if co-administering other compounds.
References
- 1. Quinine and quinidine cross-react after systemic photosensitization in the mouse. | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 2. Quinidine (PIM 463) [inchem.org]
- 3. Inhibitory effects of quinidine on rat heart muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fate of quinidine, a P-glycoprotein substrate, in the gastrointestinal tract after oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. Characterization of intestinal absorption of quinidine, a P-glycoprotein substrate, given as a powder in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of quinidine on antinociception and pharmacokinetics of morphine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A study of the anti-pyretic effect of quinine, an alkaloid effective against cerebral malaria, on fever induced by bacterial endotoxin and yeast in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of Disposition Parameters of Quinidine and Quinine in the Rat [jstage.jst.go.jp]
- 10. ijper.org [ijper.org]
- 11. Quinine enhances the behavioral stimulant effect of cocaine in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photoallergy to systemic quinidine in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Photoallergy to systemic quinidine in the mouse: dose-response studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effect of acute administration of quinidine dextromethorphan and combination of dextromethorphan/quinidine on pentylenetetrazole-induced clonic and tonic seizure thresholds in mice - Feyz Medical Sciences Journal [feyz.kaums.ac.ir]
- 15. Effects of quinidine and related compounds on cytotoxicity and cellular accumulation of vincristine and adriamycin in drug-resistant tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. globalrph.com [globalrph.com]
- 18. Influence of concomitant quinidine administration on dextromethorphan disposition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Cell-based Assays for Screening GLP-1 Receptor Agonist Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1 (GLP-1) receptor agonists are a class of therapeutics with significant efficacy in the treatment of type 2 diabetes and obesity.[1] These agonists mimic the action of the endogenous incretin (B1656795) hormone GLP-1, which enhances glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, slows gastric emptying, and promotes satiety.[2][3] The discovery and development of novel GLP-1 receptor agonists require robust and reliable screening methods to characterize their potency and efficacy. This document provides detailed application notes and protocols for a suite of cell-based assays designed to screen for the efficacy of a GLP-1 receptor agonist, herein referred to as "Investigational Compound."
The primary mechanism of action of GLP-1 receptor agonists involves binding to the GLP-1 receptor (GLP-1R), a G-protein-coupled receptor (GPCR), primarily expressed on pancreatic beta cells and neurons in the brain.[2] Activation of GLP-1R initiates a signaling cascade, predominantly through the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[4][5][6] This rise in cAMP triggers protein kinase A (PKA) and exchange protein directly activated by cAMP (Epac), which ultimately results in enhanced insulin secretion.[2][4]
This document outlines key cell-based assays to evaluate the efficacy of an Investigational Compound at different stages of the GLP-1R signaling pathway:
-
cAMP Production Assay: To determine the direct engagement and activation of the GLP-1R.
-
Insulin Secretion Assay: To assess the primary physiological response in pancreatic beta cells.
-
Cell Proliferation Assay: To evaluate the potential of the compound to promote beta-cell growth.
-
Apoptosis Assay: To investigate the protective effects of the compound against beta-cell death.
GLP-1 Receptor Signaling Pathway
The binding of a GLP-1 receptor agonist to the GLP-1R activates intracellular signaling pathways that are crucial for its therapeutic effects. The diagram below illustrates the canonical Gαs-cAMP signaling cascade.
Experimental Workflow for Efficacy Screening
The following diagram outlines the general workflow for screening the Investigational Compound using the described cell-based assays.
cAMP Production Assay
This assay directly measures the activation of the GLP-1R by quantifying the intracellular accumulation of cAMP. A common method is a competitive immunoassay using technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or a luciferase reporter gene assay linked to a cAMP response element (CRE).[7][8]
Protocol: CRE-Luciferase Reporter Assay
Materials:
-
HEK293 cells stably expressing the human GLP-1R and a CRE-luciferase reporter construct (e.g., from BPS Bioscience or AMSBIO).[7][9]
-
Cell culture medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Assay medium: Opti-MEM or serum-free DMEM.
-
Investigational Compound and reference agonist (e.g., GLP-1 (7-36)).
-
Luciferase assay reagent (e.g., ONE-Step Luciferase Assay System).
-
White, clear-bottom 96-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the HEK293-GLP1R-CRE-Luciferase cells in a white, clear-bottom 96-well plate at a density of 10,000-20,000 cells per well in 90 µL of culture medium.
-
Incubation: Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the Investigational Compound and the reference agonist in assay medium.
-
Cell Treatment: Add 10 µL of the diluted compounds to the respective wells. For the negative control, add 10 µL of assay medium only.
-
Incubation: Incubate the plate for 5 hours at 37°C in a 5% CO2 incubator.[7]
-
Luminescence Measurement: Add 100 µL of the luciferase assay reagent to each well and incubate for 15 minutes at room temperature with gentle shaking.[7]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Data Presentation:
| Compound | Concentration (nM) | Luminescence (RLU) | Fold Induction |
| Vehicle Control | 0 | 5,000 | 1.0 |
| Reference Agonist (GLP-1) | 0.01 | 15,000 | 3.0 |
| 0.1 | 50,000 | 10.0 | |
| 1 | 250,000 | 50.0 | |
| 10 | 1,000,000 | 200.0 | |
| 100 | 1,500,000 | 300.0 | |
| Investigational Compound | 0.01 | 12,500 | 2.5 |
| 0.1 | 45,000 | 9.0 | |
| 1 | 225,000 | 45.0 | |
| 10 | 900,000 | 180.0 | |
| 100 | 1,350,000 | 270.0 |
Data are for illustrative purposes only.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures the ability of the Investigational Compound to potentiate insulin secretion from pancreatic beta cells in response to glucose.[10]
Protocol: In Vitro GSIS Assay
Materials:
-
Pancreatic beta-cell line (e.g., INS-1, MIN6) or primary islets.
-
Culture medium for the specific cell line (e.g., RPMI-1640 with 10% FBS, 1 mM sodium pyruvate, 50 µM 2-mercaptoethanol (B42355) for INS-1 cells).
-
Krebs-Ringer Bicarbonate Buffer (KRBH) containing 0.1% BSA, supplemented with low glucose (2.8 mM) and high glucose (16.7 mM).
-
Investigational Compound and reference agonist.
-
Insulin ELISA kit.
-
24-well cell culture plates.
Procedure:
-
Cell Seeding: Seed INS-1 cells in a 24-well plate and culture until they reach 80-90% confluency.
-
Pre-incubation: Gently wash the cells twice with KRBH buffer containing 2.8 mM glucose. Then, pre-incubate the cells in the same buffer for 2 hours at 37°C to allow them to reach a basal state of insulin secretion.
-
Compound Treatment: Aspirate the pre-incubation buffer and add fresh KRBH buffer containing:
-
Low glucose (2.8 mM)
-
Low glucose (2.8 mM) + Investigational Compound/Reference Agonist
-
High glucose (16.7 mM)
-
High glucose (16.7 mM) + Investigational Compound/Reference Agonist
-
-
Incubation: Incubate the plate for 2 hours at 37°C.
-
Supernatant Collection: Collect the supernatant from each well.
-
Insulin Quantification: Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
Cell Lysis and Protein Quantification: Lyse the cells in each well and determine the total protein content to normalize the insulin secretion data.
Data Presentation:
| Condition | Investigational Compound (nM) | Insulin Secreted (ng/mg protein) | Fold Increase over High Glucose |
| Low Glucose (2.8 mM) | 0 | 1.5 | N/A |
| High Glucose (16.7 mM) | 0 | 6.0 | 1.0 |
| High Glucose + Reference | 100 | 12.0 | 2.0 |
| High Glucose + Compound | 1 | 7.2 | 1.2 |
| 10 | 9.6 | 1.6 | |
| 100 | 11.4 | 1.9 |
Data are for illustrative purposes only.
Cell Proliferation Assay
GLP-1 receptor agonists have been shown to promote the proliferation of pancreatic beta cells, which is a desirable therapeutic effect.[11][12] This assay evaluates the mitogenic potential of the Investigational Compound.
Protocol: BrdU Cell Proliferation Assay
Materials:
-
INS-1 or other suitable pancreatic beta-cell line.
-
Cell culture medium.
-
Investigational Compound and reference agonist.
-
BrdU Cell Proliferation Assay Kit.
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed INS-1 cells in a 96-well plate at a low density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Serum Starvation: To synchronize the cells, incubate them in a low-serum medium (e.g., 0.5% FBS) for 24 hours.
-
Compound Treatment: Replace the medium with fresh low-serum medium containing various concentrations of the Investigational Compound or reference agonist.
-
Incubation: Incubate the cells for 24-48 hours.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for an additional 2-4 hours to allow BrdU incorporation into the DNA of proliferating cells.
-
Detection: Follow the manufacturer's protocol for the BrdU assay kit, which typically involves fixing the cells, adding an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase), and then adding a substrate to generate a colorimetric or chemiluminescent signal.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
Data Presentation:
| Compound | Concentration (nM) | Proliferation (Absorbance at 450 nm) | % Increase over Control |
| Vehicle Control | 0 | 0.20 | 0% |
| Reference Agonist | 100 | 0.36 | 80% |
| Investigational Compound | 1 | 0.22 | 10% |
| 10 | 0.28 | 40% | |
| 100 | 0.34 | 70% |
Data are for illustrative purposes only.
Anti-Apoptosis Assay
GLP-1 receptor activation can protect pancreatic beta cells from apoptosis induced by various stressors like high glucose or inflammatory cytokines.[13][14][15] This assay assesses the cytoprotective effects of the Investigational Compound.
Protocol: Caspase-3/7 Activity Assay
Materials:
-
INS-1 or other suitable pancreatic beta-cell line.
-
Cell culture medium.
-
Investigational Compound and reference agonist.
-
Apoptosis-inducing agent (e.g., a cocktail of cytokines like IL-1β, TNF-α, and IFN-γ, or a chemical inducer like staurosporine).
-
Caspase-Glo® 3/7 Assay System.
-
White-walled 96-well plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed INS-1 cells in a white-walled 96-well plate and allow them to attach and reach a suitable confluency.
-
Pre-treatment: Treat the cells with various concentrations of the Investigational Compound or reference agonist for 16-24 hours.[13]
-
Induction of Apoptosis: Add the apoptosis-inducing agent to the wells (except for the negative control wells) and incubate for a further 6-12 hours.
-
Caspase Activity Measurement: Add the Caspase-Glo® 3/7 reagent to each well, mix gently, and incubate at room temperature for 1 hour.
-
Data Acquisition: Measure the luminescence, which is proportional to the amount of active caspase-3 and -7.
Data Presentation:
| Condition | Investigational Compound (nM) | Caspase-3/7 Activity (RLU) | % Inhibition of Apoptosis |
| Vehicle Control (No Stress) | 0 | 10,000 | N/A |
| Stress Control | 0 | 100,000 | 0% |
| Stress + Reference | 100 | 37,000 | 70% |
| Stress + Compound | 1 | 82,000 | 20% |
| 10 | 55,000 | 50% | |
| 100 | 41,500 | 65% |
Data are for illustrative purposes only.
Conclusion
The cell-based assays described in these application notes provide a comprehensive framework for screening and characterizing the efficacy of novel GLP-1 receptor agonists. By systematically evaluating an Investigational Compound's ability to stimulate cAMP production, potentiate insulin secretion, promote cell proliferation, and inhibit apoptosis, researchers can build a detailed pharmacological profile to guide further drug development efforts. The provided protocols offer a starting point and can be further optimized based on specific laboratory conditions and research objectives.
References
- 1. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 3. agewellatl.net [agewellatl.net]
- 4. mdpi.com [mdpi.com]
- 5. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. axxam.com [axxam.com]
- 9. GLP-1R reporter cell line for diabetes / obesity research | Drug Discovery News [drugdiscoverynews.com]
- 10. Assessment of Pancreatic β-Cell Function: Review of Methods and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing the GLP-1 receptor signaling pathway leads to proliferation and neuroprotection in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Glucagon-Like Peptide-1 Protects β-Cells Against Apoptosis by Increasing the Activity of an Igf-2/Igf-1 Receptor Autocrine Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GLP-1 receptor agonists and pancreatic beta cell apoptosis in diabetes mellitus: a systematic review and meta-analysis of preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography for the Quantification of Quinagolide: An Application Note and Protocol
Introduction
Quinagolide is a non-ergot derived, selective dopamine (B1211576) D2 receptor agonist used in the management of hyperprolactinemia. Accurate and precise quantification of Quinagolide in pharmaceutical formulations is crucial for ensuring product quality, stability, and therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the determination of active pharmaceutical ingredients (APIs) due to its high resolution, sensitivity, and specificity. This application note provides a detailed protocol for a stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantification of Quinagolide in bulk drug and pharmaceutical dosage forms. The method is designed to separate Quinagolide from its potential degradation products, ensuring an accurate assessment of its purity and stability.
Materials and Methods
Instrumentation
A high-performance liquid chromatography system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector is required. Data acquisition and processing should be performed using a suitable chromatography data station.
Chemicals and Reagents
-
Quinagolide hydrochloride reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (B1210297) (analytical grade)
-
Glacial acetic acid (analytical grade)
-
Water (HPLC grade)
Chromatographic Conditions
A stability-indicating RP-HPLC method was developed to ensure the separation of Quinagolide from any potential degradation products.
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 20 mM Ammonium acetate buffer (pH adjusted to 5.0 with glacial acetic acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 15 | 40 | 60 |
| 20 | 40 | 60 |
| 22 | 70 | 30 |
| 30 | 70 | 30 |
Experimental Protocols
Preparation of Standard Solutions
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of Quinagolide hydrochloride reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a mixture of Mobile Phase A and Mobile Phase B (70:30 v/v).
Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase mixture to obtain concentrations in the range of 1-20 µg/mL.
Preparation of Sample Solutions (for Tablets)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Quinagolide and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase mixture (70:30 v/v) and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Dilute to volume with the mobile phase mixture and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.
-
Dilute the filtered solution with the mobile phase mixture to obtain a final concentration within the linearity range of the method.
Method Validation
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Specificity (Forced Degradation Studies)
To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the Quinagolide bulk drug.[1] The drug is subjected to stress conditions such as acid hydrolysis (0.1 M HCl), base hydrolysis (0.1 M NaOH), oxidation (3% H₂O₂), thermal degradation (80°C), and photolytic degradation.[1] The resulting solutions are then analyzed by the proposed HPLC method to check for any interference from degradation products at the retention time of Quinagolide. A photodiode array detector can be used to assess the peak purity of the Quinagolide peak.[1]
Hypothetical Forced Degradation Data Summary
| Stress Condition | % Degradation | Number of Degradation Products | Major Degradation Product (Relative Retention Time - RRT) |
| 0.1 M HCl (60°C, 24h) | 15.2 | 2 | 0.85 |
| 0.1 M NaOH (60°C, 24h) | 25.8 | 3 | 1.15 |
| 3% H₂O₂ (RT, 24h) | 8.5 | 1 | 1.30 |
| Thermal (80°C, 48h) | 5.1 | 1 | 0.95 |
| Photolytic (ICH Q1B) | 12.3 | 2 | 1.05 |
Note: The data in this table is hypothetical and serves as an example for summarizing forced degradation results.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the validated HPLC method for Quinagolide quantification.
| Validation Parameter | Acceptance Criteria | Expected Result |
| Linearity Range | Correlation coefficient (r²) ≥ 0.999 | 1 - 20 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.5% |
| Precision (RSD%) | ||
| - Repeatability (Intra-day) | ≤ 2.0% | < 1.0% |
| - Intermediate Precision (Inter-day) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | ~0.3 µg/mL |
| Robustness | %RSD ≤ 2.0% | Robust |
Visualizations
Caption: Experimental workflow for Quinagolide quantification.
Caption: Quinagolide's mechanism of action.
References
Application Notes and Protocols for Quinaglute (Quinidine Gluconate) in Animal Models of Atrial Fibrillation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Quinaglute (quinidine gluconate) and its active compound, quinidine (B1679956), in preclinical animal models of atrial fibrillation (AF). The following sections detail the mechanism of action, summarize quantitative dosage and electrophysiological data, and provide detailed experimental protocols for inducing and treating AF in canine and rabbit models.
Mechanism of Action
Quinidine is a Class IA antiarrhythmic agent. Its primary mechanism of action involves the blockade of voltage-gated sodium channels (INa) in cardiomyocytes. This action decreases the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction velocity. Quinidine also blocks several potassium channels, which prolongs the action potential duration (APD) and the effective refractory period (ERP) of atrial and ventricular tissue. Additionally, it exhibits some anticholinergic (vagolytic) properties.
Data Presentation
The following tables summarize the quantitative data for quinidine dosage and its electrophysiological effects in various animal models of atrial fibrillation.
Table 1: Quinidine Dosage in Animal Models of Atrial Fibrillation
| Animal Model | Quinidine Salt | Route of Administration | Dosage Range | Reference |
| Dog | Sulfate (B86663) | Intravenous (IV) | 5 - 10 mg/kg (every 6 hours) | [1] |
| Oral (PO) | 6 - 20 mg/kg (every 6-8 hours) | [1] | ||
| Gluconate | Intramuscular (IM) | 6 - 20 mg/kg (every 6 hours) | [1] | |
| Oral (PO) | 6 - 20 mg/kg (every 6-8 hours) | [1] | ||
| Rabbit | Not Specified | Intravenous (IV) | 1 - 8 µmol/kg | |
| Not Specified | Ex vivo (superfusion) | 4 mg/L | ||
| Mouse | Not Specified | Intravenous (IV) | 60.1 µmol/kg (for aconitine-induced arrhythmia) | |
| Not Specified | Ex vivo (Langendorff) | 10 µM |
Table 2: Electrophysiological Effects of Quinidine in Atrial Tissue
| Parameter | Animal Model | Quinidine Concentration | Effect | Reference |
| Effective Refractory Period (ERP) | Rabbit (in vivo) | 1 - 8 µmol/kg | Dose-dependent increase | |
| Rabbit (ex vivo) | 4 mg/L | Increased | ||
| Action Potential Duration (APD) | Dog | 8 - 19 µM | Prolonged | |
| Rabbit | 2.2 x 10-5 M | Prolonged | ||
| Conduction Velocity | Dog | 18 ± 9 µM | Prolonged conduction time | |
| Vmax of Action Potential | Rabbit | 2.2 x 10-5 M | Decreased |
Experimental Protocols
The following are detailed protocols for the induction of atrial fibrillation and subsequent treatment with quinidine in canine and rabbit models.
Canine Model: Rapid Atrial Pacing-Induced Atrial Fibrillation
This model creates a substrate for sustained atrial fibrillation through a combination of rapid atrial pacing and adrenergic stimulation.
Experimental Workflow:
Detailed Methodology:
-
Animal Preparation:
-
Anesthetize adult mongrel dogs using an appropriate anesthetic regimen that preserves autonomic function (e.g., morphine-chloralose).
-
Surgically instrument the animal for continuous monitoring of electrocardiogram (ECG), systemic arterial blood pressure, and body temperature.
-
Introduce pacing and recording electrode catheters into the right atrium and ventricle via peripheral veins under fluoroscopic guidance.
-
-
Induction of Atrial Fibrillation:
-
Administer a continuous intravenous infusion of phenylephrine at a rate of 2 µg/kg/min to increase systemic arterial pressure and induce reflex vagal stimulation.
-
Initiate rapid atrial pacing from the right atrial appendage at a frequency of 40 Hz for 20 minutes.
-
After cessation of pacing, confirm the presence of sustained atrial fibrillation (lasting >10 minutes) via ECG.
-
-
Quinidine Administration and Monitoring:
-
Once sustained AF is established, administer quinidine sulfate intravenously. A starting dose of 5-10 mg/kg can be infused over 10-15 minutes.
-
Continuously monitor the ECG for conversion to sinus rhythm, changes in ventricular response rate, and any proarrhythmic events (e.g., ventricular tachycardia).
-
Record the time to conversion to sinus rhythm.
-
Electrophysiological parameters such as atrial effective refractory period (ERP) and action potential duration (APD) can be measured before and after quinidine administration using programmed electrical stimulation.
-
Rabbit Model: Acetylcholine-Induced Atrial Fibrillation
This model utilizes the pro-arrhythmic effects of cholinergic stimulation to create a substrate for atrial fibrillation.
Experimental Workflow:
Detailed Methodology:
-
Animal Preparation:
-
Anesthetize New Zealand white rabbits with an appropriate anesthetic agent.
-
Place ECG leads for continuous monitoring.
-
Introduce a multipolar electrode catheter into the right atrium via a jugular vein for pacing and recording.
-
-
Induction of Atrial Fibrillation:
-
Begin a continuous intravenous infusion of acetylcholine (ACh). The concentration can be titrated to achieve the desired electrophysiological effects (e.g., shortening of the atrial refractory period).
-
While infusing ACh, perform high-frequency burst atrial pacing (e.g., 50 Hz for 1-5 seconds) to induce atrial fibrillation.
-
Confirm the induction of sustained AF via the intracardiac electrogram and surface ECG.
-
-
Quinidine Administration and Monitoring:
-
Once sustained AF is established, administer quinidine intravenously. A dose range of 1-8 µmol/kg can be used.
-
Continuously monitor the ECG for conversion to sinus rhythm and any adverse effects.
-
Measure the duration of AF and the time to conversion following quinidine administration.
-
In an ex vivo preparation (Langendorff-perfused heart), quinidine can be added to the perfusate at a concentration of approximately 2.2 x 10-5 M to study its direct effects on atrial electrophysiology in the presence of cholinergic stimulation.
-
Disclaimer: These protocols are intended for research purposes only and should be adapted and optimized based on specific experimental goals and institutional animal care and use guidelines. The dosages provided are based on published literature and may require adjustment for specific animal strains and experimental conditions.
References
Application Notes and Protocols for Langendorff Heart Perfusion with Quinaglute (Quinidine Gluconate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinaglute, the brand name for Quinidine (B1679956) Gluconate, is a Class Ia antiarrhythmic agent.[1][2] Its primary mechanism of action involves the blockade of fast inward sodium channels (INa) in cardiomyocytes, which slows the upstroke of the cardiac action potential and reduces conduction velocity.[1][2][3] Additionally, Quinidine affects multiple potassium channels, leading to a prolonged action potential duration and an increased refractory period.[1][2][4]
The Langendorff isolated heart preparation is a powerful ex vivo model for studying the direct effects of pharmacological agents on the heart, independent of systemic neural and hormonal influences.[5][6] This setup allows for the precise control of the cardiac environment and the detailed assessment of electrophysiological and hemodynamic parameters. These application notes provide a comprehensive protocol for investigating the effects of this compound on cardiac function using the Langendorff perfusion system. This model is particularly useful for studying this compound's antiarrhythmic properties, its effects on myocardial contractility, and its potential role in the context of ischemia-reperfusion injury.[7]
Data Presentation
The following tables summarize the expected effects of Quinidine Gluconate on key cardiac parameters based on data from isolated heart and cardiomyocyte studies. These values are illustrative and may vary depending on the specific experimental conditions and animal model used.
Table 1: Electrophysiological Effects of Quinidine Gluconate
| Parameter | Effect | Concentration Range (µM) | Reference |
| Maximal Upstroke Velocity (Vmax) of Action Potential | Decrease | 5 - 20 | [8][9][10] |
| Action Potential Duration (APD) | Increase | 10 | [1][8] |
| QRS Interval | Increase | 2 - 20 | [11] |
| PR Interval | Increase | 2 - 20 | [11] |
| Effective Refractory Period (ERP) | Increase | 50 - 100 | [12] |
| Transmural Conduction Time (Ischemia Model) | Attenuated Prolongation | 1 - 5 | [12] |
Table 2: Hemodynamic and Cardioprotective Effects of Quinidine Gluconate
| Parameter | Effect | Concentration Range (µM) | Reference |
| Myocardial Contractile Force (dP/dtmax) | Decrease | 2 - 20 | [9][11] |
| Post-Ischemic Contractile Recovery | Increase | 10 - 100 | [7] |
| Left Ventricular End-Diastolic Pressure (Ischemia Model) | Decrease | 10 - 100 | [7] |
| Creatine (B1669601) Kinase Release (Ischemia Model) | Decrease | 10 - 100 | [7] |
| Coronary Perfusion Pressure | No Significant Change / Decrease | 2 - 20 | [11] |
Signaling Pathway and Mechanism of Action
The primary mechanism of action of Quinidine involves the modulation of ion channels in the cardiomyocyte cell membrane. It does not act through a traditional signaling pathway involving secondary messengers but rather by direct physical blockade of ion channel pores.
Caption: Mechanism of action of Quinidine on cardiomyocyte ion channels.
Experimental Protocols
Materials and Reagents
-
Animal Model: Sprague-Dawley rat (250-300g) is commonly used.
-
Anesthetic: Sodium pentobarbital (B6593769) (60 mg/kg, intraperitoneal) or similar.
-
Anticoagulant: Heparin (1000 IU/kg, intraperitoneal).
-
Krebs-Henseleit (KH) Buffer: (in mM): NaCl 118.0, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25.0, Glucose 11.0. Prepare fresh and gas continuously with 95% O₂ / 5% CO₂ to maintain a pH of 7.4.
-
Quinidine Gluconate Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in distilled water or an appropriate solvent. Further dilutions to final working concentrations should be made in KH buffer.
-
Surgical Instruments: Scissors, forceps, hemostats, suture silk.
-
Langendorff Apparatus: Including a perfusion reservoir, bubble trap, aortic cannula, constant pressure or constant flow pump, and a thermostatically controlled water jacket (37°C).
-
Data Acquisition System: Pressure transducer, intraventricular balloon catheter, and recording software to measure cardiac function.
Experimental Workflow
Caption: Experimental workflow for Langendorff heart perfusion with this compound.
Detailed Methodologies
1. Preparation of Krebs-Henseleit (KH) Buffer:
-
Prepare fresh KH buffer on the day of the experiment.
-
Continuously bubble the buffer with a 95% O₂ / 5% CO₂ gas mixture to maintain a physiological pH of 7.4.
-
Maintain the buffer temperature at 37°C using a water bath.
2. Animal Preparation and Heart Isolation:
-
Anesthetize the rat with sodium pentobarbital (60 mg/kg, i.p.).
-
Administer heparin (1000 IU/kg, i.p.) to prevent blood coagulation.
-
Once the animal is deeply anesthetized (unresponsive to toe pinch), perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and immediately place it in ice-cold KH buffer to induce cardioplegia and wash away excess blood.
-
Trim away surrounding lung and connective tissue, leaving a sufficient length of the aorta for cannulation.
3. Langendorff Perfusion Setup:
-
Mount the heart on the aortic cannula of the Langendorff apparatus. Secure the aorta with a silk suture.
-
Initiate retrograde perfusion with oxygenated KH buffer at a constant pressure (typically 70-80 mmHg) or constant flow.
-
The heart should resume beating shortly after perfusion begins.
-
Insert a water-filled latex balloon, connected to a pressure transducer, into the left ventricle via the mitral valve (through an incision in the left atrium).
-
Adjust the balloon volume to achieve a left ventricular end-diastolic pressure (LVEDP) of 5-10 mmHg.
4. Experimental Protocols:
-
Stabilization: Allow the heart to stabilize for 20-30 minutes. During this period, continuously record baseline hemodynamic parameters such as heart rate (HR), left ventricular developed pressure (LVDP), maximal and minimal first derivatives of ventricular pressure (±dP/dt), and coronary flow (CF).
-
Protocol A: Dose-Response Evaluation:
- Following stabilization, switch the perfusion to KH buffer containing the lowest concentration of this compound (e.g., 1 µM).
- Perfuse for 15-20 minutes or until a steady-state effect is observed. Record all parameters.
- Perform a washout with drug-free KH buffer for 15-20 minutes or until parameters return to baseline.
- Repeat steps 2 and 3 for increasing concentrations of this compound (e.g., 5, 10, 50, 100 µM).
-
Protocol B: Ischemia-Reperfusion (I/R) Injury Model:
- Pre-treatment: After stabilization, perfuse the heart with KH buffer containing a selected concentration of this compound (e.g., 10 µM) for 15 minutes. A parallel control group will be perfused with standard KH buffer.
- Global Ischemia: Induce global normothermic ischemia by stopping the perfusion for 30 minutes.
- Reperfusion: Reinitiate perfusion with the same buffer used in the pre-treatment phase (with or without this compound) for 60-120 minutes.
- Continuously record hemodynamic parameters throughout the reperfusion period to assess functional recovery.
- At the end of the experiment, the heart can be collected for biochemical assays (e.g., creatine kinase in the effluent) or histological analysis (e.g., infarct size staining with TTC).
Conclusion
The Langendorff isolated heart model provides a robust and controlled environment for investigating the direct cardiac effects of this compound (Quinidine Gluconate). By following these protocols, researchers can obtain valuable data on its electrophysiological properties, its impact on myocardial contractility, and its potential as a cardioprotective agent in the setting of ischemia-reperfusion. Careful attention to the experimental setup and methodology is crucial for obtaining reproducible and reliable results.
References
- 1. Quinidine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Quinidine Gluconate? [synapse.patsnap.com]
- 3. What is the mechanism of Quinidine Sulfate? [synapse.patsnap.com]
- 4. Quinidine-induced inhibition of transient outward current in cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Langendorff heart - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Beneficial effects of quinidine on post-ischemic contractile failure of isolated rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative in vitro electrophysiology of quinidine, its major metabolites and dihydroquinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrophysiological study of human ventricular heart muscle treated with quinidine: interaction with isoprenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of quinidine on action potentials and ionic currents in isolated canine ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cardiac effects of quinidine on guinea-pig isolated perfused hearts after in vivo quinidine pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of quinidine on arrhythmias and conduction in an isolated tissue model of ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Visualizing GLP-1 Receptor Agonist Uptake in Cells Using Fluorescent Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1 (GLP-1) and its analogues are critical in the regulation of glucose homeostasis, making the GLP-1 receptor (GLP-1R) a key target for the treatment of type 2 diabetes and obesity. Understanding the cellular uptake and trafficking of GLP-1R agonists is paramount for the development of more effective therapeutics. Fluorescent imaging techniques offer a powerful tool to visualize and quantify the dynamics of these processes in living cells. This document provides detailed application notes and protocols for the fluorescent imaging of GLP-1 receptor agonist uptake. While the term "Quinaglute" was initially queried, it has been identified as a trade name for Quinidine (B1679956), an antiarrhythmic drug with a different mechanism of action.[1][2][3][4][5] This guide will therefore focus on GLP-1 receptor agonists, a topic more aligned with cellular uptake and fluorescent imaging studies.
Principle of the Assay
This protocol describes the use of a fluorescently labeled GLP-1 receptor agonist to monitor its binding to the GLP-1R on the cell surface, followed by internalization. The process, known as receptor-mediated endocytosis, can be visualized and quantified using fluorescence microscopy. Upon binding of the fluorescent agonist to the GLP-1R, the receptor-ligand complex is internalized into endocytic vesicles, which can be tracked as distinct fluorescent puncta within the cell.[6] This allows for the real-time study of receptor trafficking and provides a quantitative measure of drug uptake.
Materials and Reagents
| Reagent/Material | Recommended Supplier | Purpose |
| Fluorescently Labeled GLP-1R Agonist (e.g., Exendin-4-IRDye 800CW, FITC-GLP-1) | Custom Synthesis/Commercial Vendor | Fluorescent probe for GLP-1R |
| GLP-1R expressing cells (e.g., CHO-GLP-1R, HEK293-GLP-1R, INS-1E) | ATCC/ECACC | In vitro cell model |
| Cell Culture Medium (e.g., DMEM, RPMI-1640) | Gibco/Thermo Fisher Scientific | Cell growth and maintenance |
| Fetal Bovine Serum (FBS) | Gibco/Thermo Fisher Scientific | Supplement for cell culture medium |
| Penicillin-Streptomycin | Gibco/Thermo Fisher Scientific | Antibiotic for cell culture |
| Phosphate-Buffered Saline (PBS) | Gibco/Thermo Fisher Scientific | Washing cells |
| Unlabeled GLP-1R Agonist (e.g., Exendin-4) | Sigma-Aldrich/Tocris | For competition/blocking experiments |
| Hoechst 33342 or DAPI | Thermo Fisher Scientific | Nuclear counterstain |
| Paraformaldehyde (PFA) | Electron Microscopy Sciences | For fixing cells (optional) |
| Mounting Medium | Vector Laboratories/Thermo Fisher Scientific | For mounting coverslips |
| Glass-bottom dishes or multi-well plates | MatTek/Greiner Bio-One | For live-cell imaging |
Experimental Protocols
Protocol 1: Preparation of Fluorescently Labeled GLP-1R Agonist
Fluorescent labeling of peptides like GLP-1 analogs can be achieved through various methods, most commonly by conjugating a fluorescent dye to the peptide.[7]
-
Peptide and Dye Selection : Choose a GLP-1R agonist and a suitable fluorescent dye (e.g., Alexa Fluor series, Cy dyes, FITC). The choice of dye will depend on the available microscope filter sets and the desired photophysical properties.[7]
-
Conjugation Chemistry : A common method involves using an amine-reactive dye (e.g., NHS ester) to label the N-terminus or lysine (B10760008) residues of the peptide.[8]
-
Reaction Setup : Dissolve the peptide in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). Dissolve the amine-reactive dye in an anhydrous solvent like DMF or DMSO. Add the dye solution to the peptide solution in a controlled molar ratio.
-
Incubation : Allow the reaction to proceed for 1-2 hours at room temperature in the dark.
-
Purification : Purify the labeled peptide from unreacted dye and unlabeled peptide using techniques such as size-exclusion chromatography or reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization : Confirm the successful labeling and purity of the conjugate using mass spectrometry and spectrophotometry.
Protocol 2: Live-Cell Imaging of Fluorescent GLP-1R Agonist Uptake
This protocol details the steps for visualizing the internalization of a fluorescently labeled GLP-1R agonist in real-time.
-
Cell Seeding : Seed GLP-1R expressing cells onto glass-bottom dishes or multi-well plates at an appropriate density to achieve 60-80% confluency on the day of the experiment.
-
Cell Culture : Culture the cells overnight in a humidified incubator at 37°C and 5% CO2.
-
Starvation (Optional) : On the day of the experiment, replace the culture medium with serum-free medium and incubate for 2-4 hours to reduce background signaling.
-
Labeling : Add the fluorescently labeled GLP-1R agonist to the cells at a final concentration typically in the nanomolar range (e.g., 10-100 nM). For negative controls, either use cells that do not express GLP-1R or pre-incubate the cells with an excess of unlabeled agonist (e.g., 1-10 µM) for 30 minutes before adding the fluorescent agonist.
-
Incubation and Imaging : Immediately place the cells on a pre-warmed (37°C) fluorescence microscope equipped with a live-cell imaging chamber. Acquire images at different time points (e.g., 0, 5, 15, 30, 60 minutes) to monitor the binding and internalization of the fluorescent agonist. Use appropriate filter sets for the chosen fluorophore and a nuclear stain if desired.[9]
-
Image Analysis : Quantify the fluorescence intensity at the cell membrane and within the cytoplasm over time to determine the rate and extent of uptake. The appearance of fluorescent puncta within the cell is indicative of endocytosis.[6]
Protocol 3: Quantitative Analysis of Cellular Uptake
Quantification of fluorescent agonist uptake can be performed using image analysis software or a plate reader-based assay.
-
Image-Based Quantification :
-
Acquire fluorescence images as described in Protocol 2.
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to define regions of interest (ROIs) for individual cells.
-
Measure the mean fluorescence intensity within each cell or in subcellular compartments (membrane vs. cytoplasm) at each time point.
-
Normalize the intracellular fluorescence to the cell area or a cellular marker.
-
-
Plate Reader-Based Quantification :
-
Seed cells in a multi-well plate (e.g., 96-well black, clear bottom).
-
Treat cells with the fluorescent agonist as described in Protocol 2.
-
At desired time points, wash the cells with cold PBS to remove unbound ligand.
-
Lyse the cells using a suitable lysis buffer.
-
Measure the fluorescence of the cell lysate using a fluorescence plate reader.[10]
-
Normalize the fluorescence to the total protein concentration in each well, determined by a protein assay (e.g., BCA assay).
-
Data Presentation
The quantitative data from uptake experiments can be summarized in tables for clear comparison.
Table 1: Time-Dependent Uptake of Fluorescent GLP-1R Agonist
| Time (minutes) | Mean Intracellular Fluorescence (Arbitrary Units) ± SEM |
| 0 | 10.5 ± 1.2 |
| 5 | 35.2 ± 3.8 |
| 15 | 88.9 ± 7.1 |
| 30 | 152.6 ± 12.5 |
| 60 | 185.4 ± 15.3 |
Table 2: Inhibition of Fluorescent GLP-1R Agonist Uptake by Unlabeled Agonist
| Treatment | Mean Intracellular Fluorescence (Arbitrary Units) at 30 min ± SEM | % Inhibition |
| Fluorescent Agonist Only | 152.6 ± 12.5 | N/A |
| + 1 µM Unlabeled Agonist | 25.8 ± 2.9 | 83.1% |
| + 10 µM Unlabeled Agonist | 15.1 ± 1.8 | 90.1% |
Visualizations
Signaling Pathway of GLP-1R Internalization
Caption: GLP-1R agonist binding and receptor-mediated endocytosis pathway.
Experimental Workflow for Fluorescent Imaging
Caption: Workflow for imaging fluorescent GLP-1R agonist uptake in live cells.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak fluorescent signal | Low receptor expression. | Use a cell line with higher GLP-1R expression or transfect cells to overexpress the receptor. |
| Inefficient fluorescent labeling. | Optimize the labeling protocol; check the purity and concentration of the labeled peptide. | |
| Photobleaching. | Reduce laser power and/or exposure time; use a more photostable dye. | |
| High background fluorescence | Non-specific binding of the fluorescent agonist. | Include wash steps after incubation; add a blocking agent (e.g., BSA) to the medium; perform competition experiments with unlabeled agonist. |
| Autofluorescence of cells or medium. | Use a phenol (B47542) red-free medium; acquire images of unlabeled cells to determine the background level. | |
| Cell death during imaging | Phototoxicity. | Reduce laser power and exposure time; use a less toxic nuclear stain if necessary. |
| Unhealthy cells. | Ensure optimal cell culture conditions; do not let cells become over-confluent. |
Conclusion
Fluorescent imaging of GLP-1 receptor agonist uptake is a robust method for studying the pharmacodynamics of this important class of drugs at the cellular level. The protocols and guidelines presented here provide a framework for researchers to visualize and quantify ligand-induced receptor internalization, offering valuable insights for drug discovery and development. Careful optimization of labeling, imaging, and analysis parameters is crucial for obtaining reliable and reproducible results.
References
- 1. reference.medscape.com [reference.medscape.com]
- 2. Quinidine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. Quinidine Gluconate | C26H36N2O9 | CID 94328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is Quinidine Gluconate used for? [synapse.patsnap.com]
- 5. quinidine | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 6. researchgate.net [researchgate.net]
- 7. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. jove.com [jove.com]
- 10. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Generating Drug-Resistant Cell Lines
Introduction
The emergence of drug resistance is a primary obstacle in the long-term efficacy of therapeutic agents. The development of in vitro drug-resistant cell lines is a critical tool for researchers and drug development professionals to investigate the molecular mechanisms of resistance, identify novel therapeutic targets, and screen for next-generation compounds that can overcome resistance.
This document provides detailed protocols for the generation and characterization of cell lines resistant to two distinct classes of therapeutic agents:
-
Part 1: Quinidine-Resistant Cell Lines: Quinidine (B1679956) (often available as Quinidine Gluconate, with trade names including Quinaglute) is a class IA antiarrhythmic agent that functions by blocking the fast inward sodium current (INa).[1][2][3] While its primary use is in cardiology, the principles of generating resistance to ion channel blockers are applicable across various research fields, including oncology, where ion channels are increasingly recognized as therapeutic targets.
-
Part 2: GLP-1 Receptor Agonist-Resistant Cell Lines: Glucagon-like peptide-1 receptor (GLP-1R) agonists are a class of drugs used in the treatment of type 2 diabetes and obesity.[4][5] Understanding resistance mechanisms to these agents is crucial for developing more durable therapies for metabolic diseases.
These protocols are designed for researchers, scientists, and drug development professionals.
Part 1: Generating Quinidine-Resistant Cell Lines
Background and Rationale
Quinidine's mechanism of action involves the blockade of voltage-gated sodium channels, specifically inhibiting the Nav1.5 channel, which is crucial for cardiac action potential propagation.[3] Resistance to quinidine and other quinoline-based drugs can arise from several mechanisms, including alterations in the drug target, increased drug efflux, and activation of bypass signaling pathways.[6][7][8][9] The protocols below outline a dose-escalation strategy to select for a population of cells with stable resistance to quinidine.
Signaling Pathway Overview
The primary signaling pathway affected by quinidine is the influx of sodium ions during cell membrane depolarization. Resistance can develop through mutations in the sodium channel, rendering it less sensitive to the drug, or through upregulation of efflux pumps that actively remove the drug from the cell.
References
- 1. reference.medscape.com [reference.medscape.com]
- 2. Quinidine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. Quinidine - Wikipedia [en.wikipedia.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. GLP-1R reporter cell line for diabetes / obesity research | Drug Discovery News [drugdiscoverynews.com]
- 6. Mechanisms of drug resistance: quinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of resistance to quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Ion Channel Effects of Quinaglute using Patch-Clamp Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinaglute is a novel synthetic peptide analog of glucagon-like peptide-1 (GLP-1) currently under investigation for its potential as a therapeutic agent for type 2 diabetes and obesity. As a GLP-1 receptor agonist, this compound is expected to mimic the action of endogenous GLP-1, thereby stimulating glucose-dependent insulin (B600854) secretion, suppressing glucagon (B607659) release, and promoting satiety.[1][2][3] The cellular mechanisms underlying these effects are intricately linked to the modulation of ion channel activity in pancreatic β-cells, neurons, and other target tissues.[1][4]
Patch-clamp electrophysiology is the gold-standard method for investigating the direct and indirect effects of pharmacological agents on ion channels with high fidelity.[5][6] These application notes provide detailed protocols for utilizing patch-clamp techniques to elucidate the specific effects of this compound on various ion channels, offering critical insights into its mechanism of action and potential therapeutic benefits.
Putative Signaling Pathway of this compound
The anticipated signaling cascade initiated by this compound binding to the GLP-1 receptor (GLP-1R) is depicted below. This pathway is based on the well-established mechanism of other GLP-1 receptor agonists.[1][4]
Caption: Putative signaling pathway of this compound in a pancreatic β-cell.
Data Presentation: Summary of Expected Quantitative Data
The following tables summarize the anticipated quantitative effects of this compound on key ion channels based on studies of other GLP-1 analogs like liraglutide.[7] These tables provide a template for presenting experimental findings.
Table 1: Effect of this compound on ATP-Sensitive Potassium (K-ATP) Channels
| Parameter | Control | This compound (100 nM) | Fold Change |
| Mean Open Probability (Po) | 0.45 ± 0.05 | 0.15 ± 0.03 | -3.0 |
| Mean Current Amplitude (pA) | -2.5 ± 0.3 | -0.8 ± 0.1 | -3.1 |
| IC50 (nM) | N/A | 55.3 | N/A |
Table 2: Effect of this compound on Voltage-Gated Potassium (Kv) Channels
| Parameter | Control | This compound (100 nM) | % Inhibition |
| Peak Current Density (pA/pF) | 150 ± 12 | 95 ± 8 | 36.7% |
| Half-inactivation Voltage (V50, mV) | -35.2 ± 1.5 | -45.8 ± 1.8 | N/A |
| IC50 (µM) | N/A | 1.2 | N/A |
Table 3: Effect of this compound on Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) Channels
| Parameter | Control | This compound (100 nM) | % Potentiation |
| Peak Tail Current (pA) | -80 ± 7 | -150 ± 11 | 87.5% |
| Half-activation Voltage (V50, mV) | -95.3 ± 2.1 | -82.1 ± 1.9 | N/A |
| EC50 (nM) | N/A | 78.6 | N/A |
Experimental Protocols
Detailed methodologies for key patch-clamp experiments are provided below. These protocols can be adapted for manual or automated patch-clamp systems.[6][8][9]
Protocol 1: Whole-Cell Patch-Clamp Recording to Measure Global Ion Channel Activity
This configuration allows for the recording of the sum of ionic currents across the entire cell membrane, providing a global view of this compound's effects on cellular excitability.
Objective: To determine the effect of this compound on membrane potential and total ionic currents in a target cell (e.g., pancreatic β-cell, hypothalamic neuron).
Materials:
-
Cell culture of interest (e.g., MIN6 cells, primary neurons)
-
Extracellular (bath) solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4 with NaOH)
-
Intracellular (pipette) solution: 140 mM KCl, 1 mM MgCl2, 10 mM EGTA, 10 mM HEPES, 5 mM Mg-ATP (pH 7.2 with KOH)
-
This compound stock solution (1 mM in DMSO)
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette pulling
-
Microscope and micromanipulator
Procedure:
-
Prepare cells on coverslips for recording.
-
Pull glass pipettes to a resistance of 3-7 MΩ when filled with intracellular solution.
-
Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.
-
Approach a target cell with the patch pipette and form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane under the pipette tip with gentle suction to achieve the whole-cell configuration.
-
Current-Clamp: Record the resting membrane potential. Apply a series of current injections to elicit action potentials. Perfuse with this compound (1-1000 nM) and observe changes in resting membrane potential and firing frequency.
-
Voltage-Clamp: Hold the cell at a potential of -70 mV. Apply voltage steps to elicit specific ion currents (e.g., a depolarizing step to +10 mV to activate voltage-gated channels).
-
Record baseline currents and then perfuse with this compound to measure its effect on current amplitude and kinetics.
-
Perform a washout with the control extracellular solution to check for reversibility of the drug's effects.
Caption: Workflow for whole-cell patch-clamp recording.
Protocol 2: Inside-Out Patch-Clamp Recording for Studying Direct Modulation of Ion Channels
This configuration is ideal for investigating whether this compound or intracellular messengers (like cAMP) directly interact with the intracellular domain of an ion channel.
Objective: To determine if cAMP, produced downstream of this compound's activation of the GLP-1R, directly gates HCN channels.
Materials:
-
Same as Protocol 1, with the addition of cAMP sodium salt.
-
Intracellular solution will now be used as the bath solution for the exposed intracellular side of the membrane patch.
Procedure:
-
Follow steps 1-4 of Protocol 1 to achieve a giga-ohm seal in the cell-attached configuration.
-
Instead of rupturing the membrane, gently pull the pipette away from the cell to excise a patch of membrane with its intracellular side facing the bath solution.
-
The bath solution should be the intracellular solution to mimic the intracellular environment.
-
Apply a voltage protocol to activate the channels of interest (e.g., hyperpolarizing steps for HCN channels).
-
Record single-channel or macroscopic currents from the patch.
-
Apply cAMP directly to the bath solution (and thus to the intracellular side of the channel) and observe changes in channel activity.
Protocol 3: Outside-Out Patch-Clamp Recording for Studying Ligand-Gated Ion Channels
This configuration is useful for studying the effects of extracellularly applied drugs on ion channels, mimicking the physiological condition of a drug binding to the external face of a channel.
Objective: To investigate if this compound has any direct, off-target effects on extracellularly-gated ion channels.
Procedure:
-
Follow steps 1-5 of Protocol 1 to achieve the whole-cell configuration.
-
Slowly retract the pipette from the cell. The membrane will reseal, leaving a patch of membrane with its extracellular side facing the bath solution.
-
Perfuse the patch with the extracellular solution.
-
Apply voltage protocols to elicit channel activity.
-
Apply this compound to the bath and observe any direct effects on the channels in the patch.
Logical Workflow for Patch-Clamp Configuration Selection
The choice of patch-clamp configuration depends on the specific scientific question being addressed.
Caption: Decision tree for selecting the appropriate patch-clamp configuration.
Conclusion
These application notes provide a comprehensive framework for researchers to meticulously characterize the ion channel effects of this compound. By employing the described patch-clamp protocols and data analysis templates, scientists can gain a deeper understanding of the molecular mechanisms underpinning this compound's therapeutic actions. This knowledge is crucial for optimizing drug development, predicting potential side effects, and ultimately advancing the clinical application of this promising new GLP-1 receptor agonist.
References
- 1. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists [frontiersin.org]
- 3. Semaglutide, a glucagon like peptide-1 receptor agonist with cardiovascular benefits for management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pleiotropic Effects of GLP-1 and Analogs on Cell Signaling, Metabolism, and Function [frontiersin.org]
- 5. Novel screening techniques for ion channel targeting drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 7. Liraglutide increases islet Ca2+ oscillation frequency and insulin secretion by activating hyperpolarization-activated cyclic nucleotide-gated channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Application Notes and Protocols for Testing Quinaglute (Quinidine Gluconate) Efficacy in Animal Models of Malaria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malaria remains a significant global health challenge, necessitating the continued development of novel antimalarial therapies. Quinaglute, a brand name for quinidine (B1679956) gluconate, belongs to the quinoline (B57606) class of antimalarials. Quinidine is a stereoisomer of quinine (B1679958) and has been used in the treatment of malaria.[1][2] Preclinical evaluation of antimalarial drug candidates in reliable animal models is a critical step in the drug development pipeline. Murine models of malaria are the most widely used systems for in vivo efficacy testing due to their physiological similarities to humans, cost-effectiveness, and ease of handling.[3] This document provides detailed application notes and protocols for assessing the in vivo efficacy of this compound using these established models.
Animal Models for Antimalarial Drug Testing
The choice of animal model is crucial for obtaining relevant and translatable data. Murine models are the most common for initial in vivo screening of antimalarial compounds.
Recommended Murine Models:
-
Host: Swiss albino mice or other susceptible strains like BALB/c or C57BL/6.
-
Parasite Species:
-
Plasmodium berghei : A widely used rodent malaria parasite that can cause a lethal infection in mice, making it suitable for assessing the blood-stage activity of antimalarial drugs.[4] The ANKA strain is often used to model cerebral malaria.
-
Plasmodium yoelii : Another rodent malaria parasite that can be used to study different aspects of the disease, including drug efficacy.
-
Plasmodium chabaudi : This species is useful for studying the immune response to malaria in conjunction with drug treatment.
-
Plasmodium vinckei : Can be used to model severe malaria.
-
Mechanism of Action of Quinoline Antimalarials
This compound (quinidine) is a quinoline antimalarial that primarily targets the erythrocytic (blood) stage of the Plasmodium parasite. The proposed mechanism of action involves the disruption of the parasite's detoxification pathway for heme.
During its growth within red blood cells, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin (malaria pigment) within its acidic food vacuole. Quinoline antimalarials, including quinidine, are thought to accumulate in the food vacuole and interfere with this polymerization process.[3][5][6] This leads to the buildup of toxic free heme, which damages parasite membranes and other essential components, ultimately leading to parasite death.[3]
Quantitative Data on this compound Efficacy
While extensive clinical data exists for quinidine in human malaria, specific preclinical data on the efficacy of this compound (quinidine gluconate) in murine malaria models is not widely published. However, data from studies on the closely related compound quinine, the diastereomer of quinidine, can provide a useful reference point for experimental design.
Table 1: In Vivo Efficacy of Quinine against Plasmodium berghei in Mice
| Compound | Animal Model | Parasite Strain | Route of Administration | Dose (mg/kg/day) | % Suppression | Reference |
| Quinine | Wistar Rats | P. berghei | Intravenous | 105 | 100% Survival | [3] |
| Quinine Sulphate | CD1 Mice | P. berghei | Subcutaneous | 1 mmol/kg | 60% Cure Rate | [7] |
| Quinine β-resorcylate | CD1 Mice | P. berghei | Subcutaneous | 1 mmol/kg | 100% Cure Rate | [7] |
Table 2: In Vitro and In Vivo Observations for Quinidine
| Parameter | Value | Context | Reference |
| In Vitro MIC vs. Quinine | Consistently lower than quinine | P. falciparum | [8] |
| In Vivo Efficacy vs. Quinine | May be more potent | P. falciparum (human) | [8] |
| Antiarrhythmic ED50 (IV) | 60.1 µmol/kg | Mice | [9] |
Experimental Protocols
Four-Day Suppressive Test (Peter's Test)
This is the most common in vivo assay for screening antimalarial compounds for blood-stage activity.
Objective: To evaluate the ability of a test compound to suppress the proliferation of malaria parasites in mice.
Materials:
-
This compound (Quinidine Gluconate)
-
Vehicle for drug formulation (e.g., 7% Tween 80, 3% ethanol (B145695) in distilled water)
-
Chloroquine (positive control)
-
Plasmodium berghei infected donor mice (30-40% parasitemia)
-
Healthy Swiss albino mice (18-22 g)
-
Normal saline
-
Syringes and needles for injection and blood collection
-
Microscope slides
-
Giemsa stain
Procedure:
-
Parasite Inoculation:
-
Collect blood from a donor mouse with a rising P. berghei infection (30-40% parasitemia).
-
Dilute the infected blood with normal saline to a final concentration of 1 x 10^7 infected red blood cells per 0.2 mL.
-
Inject each experimental mouse intraperitoneally (IP) with 0.2 mL of the parasite suspension on Day 0.
-
-
Drug Administration:
-
Randomly divide the infected mice into groups (n=5 per group):
-
Negative Control: Vehicle only
-
Positive Control: Chloroquine (e.g., 10 mg/kg)
-
Test Groups: this compound at various doses (e.g., 10, 25, 50 mg/kg)
-
-
Two to four hours after infection (Day 0), administer the first dose of the assigned treatment orally (p.o.) or subcutaneously (s.c.).
-
Continue treatment once daily for four consecutive days (Day 0, 1, 2, and 3).
-
-
Monitoring Parasitemia:
-
On Day 4, prepare thin blood smears from the tail blood of each mouse.
-
Fix the smears with methanol (B129727) and stain with Giemsa.
-
Determine the percentage of parasitemia by counting the number of parasitized red blood cells out of at least 1000 red blood cells under a microscope.
-
-
Data Analysis:
-
Calculate the average parasitemia for each group.
-
Determine the percentage of parasite suppression using the following formula:
-
The ED50 (effective dose that suppresses parasitemia by 50%) can be determined by plotting a dose-response curve.
-
Other Relevant In Vivo Assays
-
Curative Test (Rane's Test): To assess the effect of a drug on an established infection. Mice are infected and treatment is initiated 72 hours post-infection.
-
Prophylactic Test: To evaluate the ability of a drug to prevent infection. The drug is administered for several days before parasite inoculation.
Conclusion
The protocols and information provided in these application notes offer a framework for the preclinical evaluation of this compound's efficacy in murine models of malaria. While specific in vivo efficacy data for quinidine in these models is limited, the provided protocols for standard assays like the 4-day suppressive test, along with data from the closely related compound quinine, will enable researchers to design robust experiments. Careful selection of animal models and adherence to standardized protocols are essential for generating reliable and reproducible data to support the further development of this compound as a potential antimalarial agent.
References
- 1. Oral Pyronaridine Tetraphosphate Reduces Tissue Presence of Parasites in a Mouse Model of Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reference.medscape.com [reference.medscape.com]
- 3. Nanoencapsulation increases quinine antimalarial efficacy against Plasmodium berghei in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimalarial activity of natural, racemic and unnatural dihydroquinine, dihydroquinidine and their various racemic analogs in mice infected with Plasmodium berghei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. In vivo and in vitro responses to quinine and quinidine of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasmodium berghei mouse model: antimalarial activity of new alkaloid salts and of thiosemicarbazone and acridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinidine in falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparative study on the antiarrhythmic activity and acute toxicity of quinidine and four new analogs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Quinaglute Solubility Issues in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Quinaglute in aqueous solutions.
Troubleshooting Guide
This guide addresses common problems and provides systematic solutions to resolve this compound solubility issues during your experiments.
| Problem | Potential Cause | Recommended Solution |
| This compound powder is not dissolving in aqueous buffers (e.g., Water, PBS, Tris). | The buffer's pH is close to this compound's isoelectric point (pI), or the compound is highly hydrophobic. | 1. pH Adjustment: Since this compound's solubility is pH-dependent, try dissolving it in a buffer with a pH away from its pI. For acidic compounds, a basic buffer may be effective, while a slightly acidic pH (e.g., 4-6) can favor the solubility of basic compounds.[1] 2. Organic Co-solvents: If pH adjustment is insufficient, prepare a concentrated stock solution in an organic solvent like DMSO or ethanol (B145695) and then dilute it into your aqueous buffer.[1] |
| Precipitate forms when diluting a DMSO stock solution into aqueous media. | This phenomenon, known as "solvent-shift precipitation," occurs when the final concentration of this compound exceeds its solubility limit in the aqueous/organic mixture.[1] | 1. Lower the Final Concentration: The desired final concentration might be too high for the aqueous buffer.[2] 2. Slow Addition with Mixing: Add the concentrated organic stock solution to the aqueous buffer very slowly, drop-by-drop, while vigorously stirring or vortexing to prevent localized high concentrations that lead to precipitation.[2] 3. Increase Co-solvent Percentage: If your experiment allows, increasing the proportion of the organic solvent in the final mixture can help maintain solubility. Note that most cell-based assays can tolerate up to 1% DMSO.[2] |
| The final this compound solution is cloudy or contains visible particulates. | This indicates incomplete dissolution or aggregation of the compound. | 1. Sonication: Briefly sonicate the solution to break up aggregates and enhance dissolution.[3][4] 2. Gentle Heating: Gently warm the solution (e.g., to 37°C) to increase the kinetic energy and promote dissolution, but be cautious to avoid degradation.[3][4] 3. Centrifugation: Before use, centrifuge the solution to pellet any undissolved particles and use the clear supernatant.[3][4] |
| Inconsistent experimental results are observed. | This could be due to incomplete dissolution or precipitation of this compound during the experiment. | 1. Visual Inspection: Always visually inspect your solutions for any precipitate before each use.[1] 2. Prepare Fresh Solutions: It is recommended to prepare this compound solutions fresh for each experiment to ensure consistency.[1] 3. Conduct a Solubility Test: Before your main experiment, perform a preliminary test to confirm the solubility of this compound at your desired final concentration and conditions.[1] |
Factors Influencing this compound Solubility
The solubility of this compound is influenced by several physicochemical factors. Understanding these can aid in troubleshooting and optimizing your experimental conditions.
| Factor | Description | Implication for this compound Solubility |
| pH | The pH of the solution affects the ionization state of the molecule. | Solubility is highly pH-dependent. For ionizable drugs, solubility increases as the molecule becomes more charged. It is generally lowest near the isoelectric point (pI).[5] |
| Temperature | An increase in temperature generally increases the solubility of solids in liquids. | Gently warming the solution can enhance the solubility of this compound. However, excessive heat may cause degradation.[6][7] |
| Co-solvents | Water-miscible organic solvents can increase the solubility of poorly soluble drugs. | Solvents like DMSO and ethanol can be used to prepare concentrated stock solutions of this compound.[1] |
| Particle Size | Smaller particle size increases the surface area available for solvent interaction, which can increase the rate of dissolution. | While not always a primary laboratory technique, issues with dissolution speed for a powdered form could be related to particle size.[5][6] |
| Polarity | The principle of "like dissolves like" applies, where polar solvents dissolve polar solutes and non-polar solvents dissolve non-polar solutes. | The polarity of this compound and the chosen solvent system will significantly impact its solubility.[7] |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility using the Shake-Flask Method
This protocol outlines the steps to determine the equilibrium solubility of this compound, a widely accepted method for assessing thermodynamic solubility.[8][9]
-
Sample Preparation: Add an excess amount of this compound powder to a known volume of the desired aqueous buffer in a sealed flask. This ensures that a saturated solution is formed.
-
Equilibration: Place the sealed flask in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient duration (typically 24-48 hours) to allow the solution to reach equilibrium.[8]
-
Phase Separation: After equilibration, remove the flask and let it stand to allow the undissolved solid to settle. Separate the saturated solution (supernatant) from the excess solid by centrifugation or filtration.[8]
-
Analysis: Determine the concentration of this compound in the clear supernatant using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[8]
-
Calculation: The measured concentration represents the equilibrium solubility of this compound in that specific buffer at the tested temperature.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jpt.com [jpt.com]
- 4. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]
- 8. benchchem.com [benchchem.com]
- 9. pharmatutor.org [pharmatutor.org]
Preventing Quinaglute degradation in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Quinaglute during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in long-term experiments?
A1: this compound is a synthetic peptide therapeutic. Like many peptides, it is susceptible to chemical and physical degradation in aqueous solutions, which can lead to a loss of biological activity and result in inconsistent or erroneous experimental data.[1] Key factors that can contribute to its breakdown over time include pH, temperature, light exposure, oxidation, and enzymatic activity.[2][3]
Q2: What are the primary degradation pathways for this compound?
A2: The major degradation pathways for peptide drugs like this compound are hydrolysis and oxidation.[4]
-
Hydrolysis: Cleavage of peptide bonds, often catalyzed by acidic or basic conditions, leading to fragmentation. Specific amino acid residues, such as asparagine and glutamine, are particularly susceptible.[4]
-
Oxidation: Modification of amino acid side chains, especially methionine and tryptophan, when exposed to oxygen or oxidizing agents.[5] This can be accelerated by exposure to light and elevated temperatures.[2]
-
Aggregation: Peptides can self-associate to form soluble or insoluble aggregates, reducing the concentration of active monomeric drug.
Q3: How should I prepare and store this compound stock solutions to ensure maximum stability?
A3: To ensure maximum stability, prepare high-concentration stock solutions in an appropriate organic solvent like DMSO and store them in small, single-use aliquots at -80°C. Lyophilized peptide is stable for years when stored at -20°C and protected from light.[1] Avoid repeated freeze-thaw cycles, as this can promote degradation and aggregation. When preparing aqueous working solutions, use buffers at the optimal pH for stability and prepare them fresh for each experiment.
Q4: What is the optimal pH and temperature for storing aqueous solutions of this compound during an experiment?
A4: Most drugs are most stable in a pH range of 4 to 8.[2] For this compound, the optimal pH is near neutral (pH 6.0-7.0) to minimize acid- and base-catalyzed hydrolysis.[4] Experiments should be conducted at the required physiological temperature (e.g., 37°C), but the duration should be minimized. When not in immediate use, aqueous solutions should be kept on ice or at 4°C.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Lower-than-expected or complete loss of biological activity. | The active compound has degraded in the stock solution or during the incubation period. | 1. Prepare Fresh: Use a new, un-thawed aliquot of stock solution to prepare fresh working solutions for each experiment. 2. Minimize Incubation Time: Design experiments with the shortest possible incubation times. 3. Perform Stability Check: Run the stability protocol outlined below to determine the degradation rate under your specific assay conditions. |
| High variability between replicate experiments. | Inconsistent degradation of this compound due to minor variations in handling (e.g., light exposure, time at room temperature). | 1. Standardize Handling: Ensure all handling of the compound and its solutions occurs with minimal light exposure (e.g., use amber tubes, work with bench lights off). 2. Control Temperature: Keep solutions on ice whenever possible and minimize the time plates spend outside the incubator. 3. Use a Stabilizer: Consider adding a small amount of antioxidant (e.g., 0.01% Polysorbate 80) or a scavenger like methionine to the buffer if oxidation is suspected. |
| Visible color change (e.g., yellowing) or precipitation in solution. | Oxidation and/or aggregation of the peptide. | 1. Discard Immediately: Do not use any solution that shows discoloration or precipitation. 2. Prepare New Stock: Make a fresh stock solution from the lyophilized powder. 3. Re-evaluate Storage: Check storage conditions (light protection, container seal, temperature) and aliquot size to minimize exposure.[6] |
Quantitative Stability Data
The following tables summarize the results of forced degradation studies on this compound.
Table 1: Effect of pH and Temperature on this compound Degradation in Aqueous Buffer over 48 hours.
| Temperature | pH 5.0 | pH 7.0 | pH 8.5 |
| 4°C | 2.1% | 1.5% | 4.8% |
| 25°C (Room Temp) | 8.5% | 5.2% | 15.7% |
| 37°C | 19.3% | 11.8% | 32.4% |
| % Degradation as measured by HPLC |
Table 2: Effect of Environmental Conditions on this compound Degradation at 37°C, pH 7.4 over 24 hours.
| Condition | % Degradation |
| Control (Dark, N₂ Atmosphere) | 6.2% |
| Ambient Light | 14.5% |
| 3% H₂O₂ (Oxidative Stress) | 45.1% |
| Protease Cocktail | 68.9% |
| % Degradation as measured by HPLC |
Diagrams
Caption: Key factors leading to common degradation pathways of peptide therapeutics.
Caption: Experimental workflow for assessing the stability of this compound in vitro.
Caption: Proposed signaling pathway for this compound via a G-protein coupled receptor.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-MS Method for this compound Quantification
This protocol describes a general method for quantifying this compound and its primary degradation products.
-
Instrumentation:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 220 nm and 280 nm; MS in positive ion mode.
-
-
Procedure:
-
Prepare a standard curve of this compound (e.g., 1-100 µg/mL) in the assay buffer.
-
Thaw experimental samples (T=0 and subsequent time points) on ice.
-
Inject 5 µL of each standard and sample.
-
Integrate the peak area for the intact this compound peak.
-
Calculate the concentration of this compound in each sample using the standard curve.
-
Percent remaining is calculated as: (Concentration at Time X / Concentration at T=0) * 100.
-
Protocol 2: Forced Degradation Study
This protocol is used to identify potential degradation pathways and develop a stability-indicating analytical method.[5]
-
Stock Solution Preparation: Prepare a 1 mg/mL solution of this compound in water or a relevant buffer.
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to the stock solution to a final concentration of 0.1N HCl. Incubate at 60°C for 4 hours.
-
Base Hydrolysis: Add 1N NaOH to the stock solution to a final concentration of 0.1N NaOH. Incubate at 60°C for 2 hours.
-
Oxidation: Add 3% H₂O₂ to the stock solution. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 60°C for 48 hours, protected from light.
-
Photodegradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm) for 24 hours at room temperature.[6]
-
-
Sample Analysis:
-
Prior to analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all stressed samples to a suitable concentration (e.g., 50 µg/mL).
-
Analyze by the HPLC-MS method described in Protocol 1 to separate and identify degradation products. The method is considered "stability-indicating" if all major degradation peaks are resolved from the parent this compound peak.
-
References
- 1. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 3. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 4. pharmacy180.com [pharmacy180.com]
- 5. agilent.com [agilent.com]
- 6. qbdgroup.com [qbdgroup.com]
- 7. Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Quinaglute (Quinidine) Off-Target Effects in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of Quinaglute (the gluconate salt of Quinidine) in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound (Quinidine)?
This compound's primary mechanism of action is the blockade of the fast inward sodium current (INa) by inhibiting voltage-gated sodium channels (specifically Nav1.5), which slows the depolarization of the cardiac action potential.[1][2] This is its intended antiarrhythmic effect. In the context of its antimalarial properties, it is thought to accumulate in the parasite's food vacuole, inhibiting heme polymerase activity and leading to the buildup of cytotoxic heme.[3]
Q2: What are the major known off-target effects of this compound in a cellular context?
This compound is known to have a range of off-target activities that can confound experimental results. These include:
-
Potassium Channel Blockade: Quinidine (B1679956) inhibits several types of potassium channels, including the rapidly activating (IKr) and slowly activating (IKs) delayed rectifier currents, the inward rectifier current (IK1), and the transient outward current (Ito).[2][4] This can significantly alter cellular repolarization and ion homeostasis.
-
Calcium Channel Blockade: It can also decrease the peak calcium current (ICa).[5][6]
-
Cytochrome P450 (CYP) Inhibition: Quinidine is a potent inhibitor of the CYP2D6 enzyme and can affect the metabolism of other compounds in your cell culture system if they are CYP substrates.[1][3]
-
P-glycoprotein (P-gp) Inhibition: Quinidine inhibits the P-gp efflux pump, which can lead to increased intracellular accumulation of P-gp substrate compounds.[1][7] This effect has been used to reverse multidrug resistance in cancer cell lines.[7]
-
Other Off-Target Effects: At higher concentrations, Quinidine can also inhibit Na+/K+-ATPase and may have antimuscarinic and alpha-1 blocking activities.[1] It has also been shown to affect intracellular esterase activity, cell cycle progression, and induce apoptosis in some cancer cell lines.[8][9]
Q3: My cells are showing unexpected levels of cytotoxicity after this compound treatment. What could be the cause?
Unexpected cytotoxicity can stem from several factors:
-
High Concentration: The concentration of this compound may be too high, leading to widespread off-target effects. It's crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and desired on-target effect.[10]
-
Off-Target Ion Channel Blockade: Inhibition of essential ion channels other than the intended target can disrupt cellular homeostasis and lead to cell death.[11]
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level, typically below 0.5%.[12]
-
Compound Precipitation: At high concentrations, this compound may precipitate in the culture medium, causing non-specific cell death.[10]
Q4: How can I differentiate between on-target and off-target effects in my experiments?
Distinguishing between on-target and off-target effects is critical for data interpretation. Consider the following strategies:
-
Use a Structurally Unrelated Inhibitor: If another compound with a different chemical structure that targets the same primary protein produces the same phenotype, it strengthens the evidence for an on-target effect.[10][12]
-
Perform a Rescue Experiment: If possible, overexpressing a resistant mutant of the target protein should reverse the phenotype induced by this compound.[12]
-
Use a Target-Negative Cell Line: Test this compound in a cell line that does not express the intended target. If you still observe the effect, it is likely an off-target phenomenon.[11]
-
Knockdown/Knockout of the Target: Using techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein should abolish the on-target effect of this compound.[11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Cytotoxicity | This compound concentration is too high. | Perform a dose-response experiment to determine the IC50 and CC50 values. Use the lowest effective concentration. |
| Solvent (e.g., DMSO) concentration is toxic. | Ensure the final solvent concentration in the culture medium is below 0.5%. | |
| Compound has precipitated in the media. | Visually inspect for precipitates. Determine the solubility limit in your specific media. | |
| Inconsistent Results | Inconsistent cell seeding density or passage number. | Standardize cell seeding density and use cells within a defined, low-passage number range.[12] |
| Variable incubation time. | Standardize the incubation time with this compound across all experiments.[12] | |
| Compound degradation. | Prepare fresh dilutions for each experiment from a properly stored stock solution.[13] | |
| Unexpected Phenotype | Off-target effects on other ion channels or signaling pathways. | Use a structurally different inhibitor for the same target to confirm the phenotype.[10] |
| Perform counter-screening against a panel of kinases or other relevant targets. | ||
| Test in a cell line that does not express the primary target.[11] |
Quantitative Data Summary
The following tables summarize reported IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration) values for Quinidine in various contexts. Note that these values can be highly dependent on the cell line and experimental conditions.
Table 1: IC50 Values of Quinidine for Various Targets and Cell Lines
| Target/Process | Cell Line/System | IC50 Value | Reference(s) |
| K+ Channel Blockade | - | 19.9 µM | [14] |
| IKr (hERG) | Rabbit Cardiomyocytes | 4.5 ± 0.3 µM | [15] |
| Peak INa | Rabbit Cardiomyocytes | 11.0 ± 0.7 µM | [15] |
| Late INa | Rabbit Cardiomyocytes | 12.0 ± 0.7 µM | [15] |
| hKv1.5 Channel | Mammalian Cells | 6.2 µmol/L | [16] |
| P-gp Inhibition | Caco-2 Cells | Low µM range | [17] |
Table 2: Cytotoxicity (CC50/IC50) of Quinidine in Different Cell Lines
| Cell Line | Assay Duration | CC50 / IC50 Value | Reference(s) |
| HepG2 (Hepatoma) | Not specified | 160 µg/ml | [18] |
| MCF-7 (Breast Cancer) | 24 hours | 0.31 mM | [8] |
| MCF-7 (Breast Cancer) | Not specified | 0.21 mM | [8] |
| SKOV-3 (Ovarian Cancer) | 24 hours | 0.28 mM | [8] |
| SKOV-3 (Ovarian Cancer) | Not specified | 0.065 mM | [8] |
Key Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay (MTT Assay)
This protocol is to determine the cytotoxic concentration range of this compound on a specific cell line.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., from 0.1 µM to 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 5-10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use non-linear regression analysis to determine the CC50 value.[19]
-
Protocol 2: Verifying On-Target vs. Off-Target Effects using a Structurally Unrelated Inhibitor
This protocol helps to confirm that an observed phenotype is due to the inhibition of the intended target.
Procedure:
-
Identify a structurally unrelated inhibitor that is known to be specific for the same target as this compound.
-
Perform a dose-response experiment with the new inhibitor to determine its optimal concentration for the desired on-target effect.
-
Treat your cells with the optimal concentration of this compound and the optimal concentration of the unrelated inhibitor in parallel experiments.
-
Include appropriate vehicle controls for both compounds.
-
Assess the cellular phenotype of interest (e.g., changes in gene expression, protein phosphorylation, cell morphology).
-
Interpretation: If both this compound and the structurally unrelated inhibitor produce the same phenotype, it provides strong evidence that the effect is on-target. If the phenotypes differ, it suggests that one or both compounds may be acting through off-target mechanisms.[10]
Visualizations
Caption: On-target and major off-target signaling pathways of this compound.
Caption: Experimental workflow for minimizing and verifying off-target effects.
References
- 1. Quinidine - Wikipedia [en.wikipedia.org]
- 2. Quinidine | C20H24N2O2 | CID 441074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quinidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Potassium current suppression by quinidine reveals additional calcium currents in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of quinidine on action potentials and ionic currents in isolated canine ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of quinidine and related compounds on cytotoxicity and cellular accumulation of vincristine and adriamycin in drug-resistant tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydroquinidine displays a significant anticarcinogenic activity in breast and ovarian cancer cells via inhibiting cell-cycle and stimulating apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinidine-induced decrease of intracellular esterase activity in a hepatoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Role of late sodium current in modulating the proarrhythmic and antiarrhythmic effects of quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Optimizing GLP-1 Receptor Agonist Dosage in Animal Studies
Disclaimer: The compound "Quinaglute" is not a recognized pharmaceutical agent in publicly available scientific literature. This guide is based on data for a well-established class of drugs, Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists, such as liraglutide (B1674861) and semaglutide. Researchers should verify the identity of their compound and consult relevant safety data before proceeding.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in adjusting the dosage of GLP-1 receptor agonists to avoid toxicity in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of toxicity associated with GLP-1 receptor agonists in animal studies?
A1: The most frequently observed signs of toxicity are related to the drug's mechanism of action and can be dose-dependent. These include:
-
Gastrointestinal Distress: Nausea, vomiting, diarrhea, and decreased food intake are common, particularly at the initiation of dosing.[1][2] These effects are often transient and can be mitigated by gradual dose escalation.[3][4]
-
Body Weight Loss: A primary pharmacological effect of GLP-1 receptor agonists is reduced food consumption, leading to weight loss.[5] Excessive or rapid weight loss can be a sign of toxicity.
-
Injection Site Reactions: For subcutaneously administered compounds, local reactions such as inflammation, necrosis, and fibrosis have been observed, particularly with higher concentrations.[6][7]
-
Thyroid C-cell Changes: In rodent models (mice and rats), long-term administration of GLP-1 receptor agonists has been associated with thyroid C-cell hyperplasia, adenomas, and in some cases, carcinomas.[5][6][8][9][10] This is considered a rodent-specific effect, with less evidence of translation to non-human primates and humans.[8][11]
-
Pancreatic Effects: While a risk factor for pancreatitis has been a concern in clinical settings, extensive nonclinical studies in animals have generally not shown evidence of pancreatitis, necrosis, or preneoplastic changes in the exocrine pancreas, even at high doses.[1][12]
-
Cardiovascular Effects: A small increase in heart rate has been noted in some animal studies.[1][7]
Q2: How can I establish a safe starting dose for my animal study?
A2: A safe starting dose should be determined through a thorough review of available literature for the specific or a structurally similar GLP-1 receptor agonist. If no data is available, a conservative approach is recommended. This involves:
-
Literature Review: Search for published dose-range finding studies, toxicity studies, or pharmacokinetic/pharmacodynamic (PK/PD) modeling data in the same or similar species.
-
Dose Escalation: Begin with a low dose and gradually increase it over several days or weeks.[13][14] This allows for adaptation and can mitigate acute gastrointestinal side effects.
-
Close Monitoring: Carefully observe animals for clinical signs of toxicity, changes in body weight, food and water intake, and any behavioral changes, especially during the initial dosing period.
Q3: What is a typical dose escalation strategy to minimize toxicity?
A3: A gradual dose escalation is a key strategy to improve tolerability. For example, with weekly administered agonists like semaglutide, a common clinical approach that can be adapted for preclinical studies is to start at a low dose for an initial period (e.g., 4 weeks) before increasing to the target maintenance dose.[14][15] For daily injections like liraglutide, a similar stepwise increase over several days to a week is recommended.[14][15]
Troubleshooting Guides
Issue 1: High variability in body weight loss among animals in the same treatment group.
| Potential Cause | Troubleshooting Action |
| Individual animal sensitivity to the drug. | Ensure proper randomization of animals. Increase the number of animals per group to improve statistical power. |
| Inconsistent drug administration (e.g., subcutaneous injection technique). | Standardize the injection procedure. Ensure all personnel are properly trained. Rotate injection sites to minimize local reactions.[15] |
| Stress-induced changes in food intake. | Acclimatize animals to handling and dosing procedures before the study begins. Minimize environmental stressors. |
Issue 2: Animals exhibit signs of severe gastrointestinal distress (e.g., lethargy, diarrhea).
| Potential Cause | Troubleshooting Action |
| Initial dose is too high. | Reduce the starting dose and implement a more gradual dose escalation schedule.[13] |
| Dehydration due to vomiting or diarrhea. | Ensure constant access to fresh water. Monitor for signs of dehydration. In severe cases, consult with a veterinarian about supportive care. |
Issue 3: Minimal or inconsistent reduction in food intake and body weight.
| Potential Cause | Troubleshooting Action | | Incorrect dose calculation or drug preparation. | Double-check all calculations and ensure the compound is properly solubilized and stable in the vehicle. | | Development of anti-drug antibodies (ADAs). | This can occur with long-term administration and may reduce drug efficacy.[9] Consider measuring ADA levels if unexpected loss of efficacy is observed. | | Insufficient dose. | If the drug is well-tolerated but the desired pharmacological effect is not achieved, a higher dose may be necessary. Refer to dose-response studies to select an appropriate higher dose. |
Data Presentation: Dosing in Rodent Toxicity Studies
The following tables summarize dosages from long-term toxicity and carcinogenicity studies for different GLP-1 receptor agonists in rodents. These can serve as a reference for dose selection.
Table 1: Dulaglutide Dosing in a 93-Week Rat Carcinogenicity Study [9]
| Dose Group (mg/kg, twice weekly) | Human Dose Equivalence (based on AUC) | Key Findings |
| 0 (Control) | 0 | - |
| 0.05 | 0.5x | - |
| 0.5 | 7x | Statistically increased C-cell hyperplasia and adenomas.[8][9] |
| 1.5 | 20x | Statistically increased C-cell hyperplasia and adenomas.[8][9] |
| 5.0 | 58x | Statistically increased C-cell hyperplasia and adenomas; numerically increased C-cell carcinomas.[8][9] |
Table 2: Liraglutide Dosing in a 2-Year Mouse Carcinogenicity Study [6]
| Dose Group (mg/kg, daily) | Human Dose Equivalence (based on AUC) | Key Findings |
| 0.03 | 0.2x | - |
| 0.2 | 2x | - |
| 1.0 | 10x | Significant increase in thyroid C-cell adenomas.[6] |
| 3.0 | 45x | Significant increase in thyroid C-cell adenomas.[6] |
Table 3: Semaglutide Dosing in a 2-Year Rat Carcinogenicity Study [10]
| Dose Group (mg/kg, weekly) | Human Dose Equivalence (based on AUC) | Key Findings |
| 0.0025 | 0.4x | Thyroid C-cell adenomas and carcinomas.[10] |
| 0.01 | 2x | Thyroid C-cell adenomas and carcinomas.[10] |
| 0.025 | 6x | Thyroid C-cell adenomas and carcinomas.[10] |
Experimental Protocols
Protocol 1: Dose-Range Finding Study for a Novel GLP-1 Receptor Agonist in Mice
-
Animals: Use a standard mouse strain (e.g., C57BL/6), 8-10 weeks of age. House individually to allow for accurate food intake measurement.
-
Acclimatization: Allow a one-week acclimatization period before the start of the study.
-
Groups: Establish a vehicle control group and at least 3-4 dose groups (e.g., 0.1x, 1x, 10x, and 100x of the anticipated efficacious dose, if known).
-
Administration: Administer the compound via the intended clinical route (e.g., subcutaneous injection) daily or weekly for 14-28 days.
-
Monitoring:
-
Record body weight and food intake daily.
-
Perform clinical observations twice daily for any signs of toxicity.
-
At the end of the study, collect blood for clinical chemistry and tissues for histopathological analysis, with a focus on the pancreas and thyroid gland.
-
-
Endpoint Analysis: Determine the maximum tolerated dose (MTD) based on clinical signs, body weight changes, and any observed pathology.
Protocol 2: Assessment of Thyroid C-cell Hyperplasia in a 3-Month Rat Study
-
Animals: Use a common rat strain (e.g., Sprague-Dawley or Wistar).
-
Dosing: Based on the dose-range finding study, select three dose levels (low, mid, high) and a vehicle control. Administer the compound for 13 weeks.
-
Calcitonin Measurement: Collect blood samples at baseline and at specified time points during the study to measure plasma calcitonin levels, a biomarker for C-cell changes.[8]
-
Histopathology: At the end of the 13-week period, euthanize the animals and collect the thyroid glands.
-
Immunohistochemistry: Perform immunohistochemical staining for calcitonin to identify and quantify C-cell hyperplasia.[8]
-
Morphometry: Use quantitative morphometry to measure the C-cell mass.[9]
Visualizations
Caption: GLP-1 receptor signaling pathway in a pancreatic β-cell.
Caption: Experimental workflow for a dose-range finding study.
Caption: Troubleshooting logic for adverse events in animal studies.
References
- 1. Adverse Effects of GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Original Article [sciencehub.novonordisk.com]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Chronic Toxicity and Carcinogenicity Studies of the Long-Acting GLP-1 Receptor Agonist Dulaglutide in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of the GLP-1 Receptor Agonist Dulaglutide on the Structure of the Exocrine Pancreas of Cynomolgus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. droracle.ai [droracle.ai]
- 15. GLP-1 analog dosing chart [straighthealthcare.com]
Technical Support Center: Troubleshooting Quinaglute Interference in Biochemical Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference from Quinaglute (quinidine gluconate) in your biochemical assays. The following information is designed to help you identify, understand, and mitigate these issues to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my biochemical assay?
A1: this compound is a trade name for quinidine (B1679956) gluconate, a salt of the antiarrhythmic drug quinidine.[1][2][3] Quinidine is a stereoisomer of quinine (B1679958) and functions as a Class Ia antiarrhythmic agent by blocking sodium channels.[3][4] It is also known to inhibit cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4.[4] Interference in biochemical assays can arise from several of its properties:
-
Intrinsic Fluorescence: Quinidine is a fluorescent molecule, which can directly interfere with fluorescence-based assays.[4][5][6][7]
-
Non-specific Binding: Due to its chemical structure, quinidine may bind non-specifically to proteins or other macromolecules in your assay, leading to unpredictable results.[8]
-
Enzyme Inhibition: Its known inhibitory activity against CYP enzymes suggests it could inhibit other enzymes non-specifically.
-
Light Absorbance: The compound may absorb light at wavelengths used for excitation or detection in absorbance or fluorescence-based assays, a phenomenon known as quenching.[9]
Q2: I am observing unexpected results in my fluorescence-based assay when this compound is present. What is the most likely cause?
A2: The most probable cause is the intrinsic fluorescence of quinidine. Quinidine is known to be highly fluorescent, with an excitation peak around 350 nm and a bright blue emission peak at approximately 460 nm.[5][6][7] If your assay uses similar excitation or emission wavelengths, the signal from this compound can mask or artificially inflate your results. This is a common form of interference known as autofluorescence.[9][10][11]
Q3: Can this compound interfere with my ELISA?
A3: Yes, interference in an ELISA is possible through several mechanisms. These include non-specific binding of this compound to the plate, capture antibody, or detection antibody, which can lead to high background signals.[12][13] It could also potentially interfere with the enzymatic activity of the reporter enzyme (e.g., Horseradish Peroxidase - HRP) used for signal generation.[12]
Q4: My enzyme inhibition assay is showing inconsistent results with this compound. What could be the issue?
A4: Inconsistent results in an enzyme inhibition assay could be due to several factors. This compound might be a non-specific inhibitor, potentially by forming aggregates at higher concentrations that sequester and denature the enzyme.[14][15] This type of inhibition is often sensitive to the presence of detergents. Alternatively, it could be a reactive compound, although this is less commonly reported for quinidine. Time-dependent inhibition could also be a factor to consider.[11]
Troubleshooting Guides
Case Study 1: Unexpectedly High Signal in a Fluorescence-Based Assay
Problem: You are running a fluorescence-based assay to measure the activity of a purified enzyme. When you add your test compound, this compound, you observe a significant, dose-dependent increase in fluorescence, even in control wells without the enzyme.
Troubleshooting Protocol:
-
Confirm Autofluorescence: The first step is to determine if this compound itself is fluorescent under your assay conditions.
-
Experimental Protocol:
-
Prepare a serial dilution of this compound in your assay buffer at the same concentrations used in your main experiment.
-
Dispense these dilutions into the wells of your microplate.
-
Include control wells containing only the assay buffer (blank).
-
Read the plate using the same excitation and emission filters as your primary assay.
-
-
Interpretation: If you observe a concentration-dependent increase in fluorescence from the wells containing only this compound and buffer, this confirms that the compound is autofluorescent and is interfering with your assay.[10][11]
-
-
Mitigation Strategies:
-
Shift Wavelengths: If possible, switch to a fluorophore for your assay that has excitation and emission wavelengths distant from those of quinidine (Ex: ~350 nm, Em: ~460 nm).[5][6][7]
-
Pre-read the Plate: Before adding the assay-specific reagents, read the fluorescence of the plate with this compound already added. You can then subtract this background fluorescence from your final readings.
-
Use a Different Assay Format: If fluorescence interference cannot be overcome, consider an alternative, non-fluorescence-based detection method, such as an absorbance-based or luminescence-based assay.
-
Data Presentation:
| This compound Conc. (µM) | Raw Fluorescence Units (RFU) - No Enzyme |
| 100 | 18,000 |
| 50 | 9,500 |
| 25 | 4,800 |
| 12.5 | 2,300 |
| 6.25 | 1,200 |
| 0 (Buffer) | 150 |
Mandatory Visualization:
Caption: Workflow to identify and mitigate autofluorescence interference.
Case Study 2: Reduced Signal and High Variability in an ELISA
Problem: You are using a competitive ELISA to detect a small molecule analyte. In the presence of this compound, you observe a decrease in signal (suggesting inhibition of binding) but with high variability between replicate wells.
Troubleshooting Protocol:
-
Check for Direct Interference with Reporter Enzyme:
-
Experimental Protocol:
-
Prepare wells with only the reporter enzyme (e.g., HRP-conjugated secondary antibody) and its substrate (e.g., TMB).
-
Add this compound at various concentrations to these wells.
-
Measure the signal generation over time and compare it to a control without this compound.
-
-
Interpretation: If the signal is reduced in the presence of this compound, it indicates direct inhibition of the reporter enzyme.
-
-
Investigate Non-Specific Binding:
-
Experimental Protocol:
-
Analyte-Free Control: Prepare wells coated with the capture antibody and blocked as usual.
-
Add all assay components (including the detection antibody and substrate) except for the analyte.
-
Add this compound at the concentrations used in your experiment.
-
Measure the signal.
-
-
Interpretation: A signal significantly different from the blank suggests that this compound is interfering with the binding of the detection antibody or other assay components.[13] Increasing the number of wash steps or optimizing the blocking buffer may help reduce this.[12]
-
Mandatory Visualization:
Caption: Logical flow for troubleshooting ELISA interference.
Case Study 3: Suspected Non-Specific Inhibition in an Enzyme Assay
Problem: An enzyme inhibition screen identifies this compound as a hit. However, the dose-response curve has a steep Hill slope, and the results are not reproducible. You suspect the inhibition may be due to the formation of colloidal aggregates.
Troubleshooting Protocol:
-
Detergent Test for Aggregation: Non-specific inhibition by aggregation can often be disrupted by the inclusion of a non-ionic detergent.[11][16]
-
Experimental Protocol:
-
Repeat the enzyme inhibition assay with your standard buffer.
-
Run a parallel assay where a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20 is added to the assay buffer.
-
Compare the dose-response curves for this compound with and without the detergent.
-
-
Interpretation: If the inhibitory potency of this compound is significantly reduced or eliminated in the presence of the detergent, this strongly suggests that the inhibition is due to the formation of colloidal aggregates.[14]
-
Data Presentation:
| This compound Conc. (µM) | % Inhibition (Standard Buffer) | % Inhibition (+0.01% Triton X-100) |
| 50 | 95 | 12 |
| 25 | 88 | 8 |
| 12.5 | 75 | 5 |
| 6.25 | 40 | 2 |
| 3.13 | 15 | 0 |
| 0 | 0 | 0 |
Mandatory Visualization:
References
- 1. QUINIDINE GLUCONATE | 7054-25-3 [chemicalbook.com]
- 2. Quinidine Gluconate | C26H36N2O9 | CID 94328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Quinidine | C20H24N2O2 | CID 441074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Quinine - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Spectrum [Quinine] | AAT Bioquest [aatbio.com]
- 8. Tissue binding sites involved in quinidine-cardiac glycoside interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 13. assaygenie.com [assaygenie.com]
- 14. researchgate.net [researchgate.net]
- 15. quora.com [quora.com]
- 16. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
Technical Support Center: Optimizing Quinaglute Delivery for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the successful in vivo administration of Quinaglute. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during preclinical research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that users may encounter during the formulation and administration of this compound for in vivo studies.
1. Formulation and Solubility
Q: My this compound solution is cloudy or has formed a precipitate. What should I do?
A: Cloudiness or precipitation indicates that the compound has fallen out of solution, which can lead to inaccurate dosing and potential toxicity. Here are the common causes and troubleshooting steps:
-
Issue: The concentration of this compound exceeds its solubility in the chosen vehicle.
-
Solution: While Quinidine (B1679956) Gluconate is reported to have good water solubility (111 g/L at 25°C), practical solubility in buffers can be lower.[1] It is recommended to first dissolve this compound in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol (B145695) to create a concentrated stock solution before diluting it into your final aqueous vehicle.[2]
-
-
Issue: The pH of the aqueous vehicle is not optimal.
-
Solution: Check the pH of your final dosing solution. Adjusting the pH may improve the solubility of this compound.
-
-
Issue: "Solvent-shift" precipitation occurred when diluting the organic stock solution into an aqueous buffer.
-
Solution: This is a common issue when the concentration of the organic co-solvent is drastically reduced upon dilution. To mitigate this, add the stock solution to the aqueous vehicle dropwise while vortexing to ensure rapid mixing. You can also try an intermediate dilution step.
-
-
Issue: The temperature of the solution is too low.
-
Solution: Gentle warming of the solution may help to redissolve the compound. However, be cautious about the potential for degradation at higher temperatures. It is advisable to prepare solutions fresh before each experiment.
-
Q: What is the recommended vehicle for in vivo administration of this compound?
A: The choice of vehicle depends on the route of administration and the desired formulation properties.
-
For oral gavage: A simple aqueous vehicle such as sterile water or 0.9% saline can be used, especially given the reported water solubility of Quinidine Gluconate.[1]
-
For subcutaneous or intravenous injection: A common approach for compounds with borderline solubility is to first dissolve them in a small amount of an organic solvent (e.g., DMSO) and then dilute this stock solution in a sterile vehicle such as saline, phosphate-buffered saline (PBS), or a solution containing solubilizing agents like cyclodextrins.[2] It is critical to ensure the final concentration of the organic solvent is low (typically <10% for DMSO) to avoid toxicity. A vehicle-only control group should always be included in your study to assess any effects of the vehicle itself.
Q: How stable are this compound solutions for in vivo dosing?
A: It is highly recommended to prepare dosing solutions fresh for each experiment to ensure potency and avoid degradation. One source suggests that a diluted solution of quinidine gluconate in 5% dextrose is stable for 24 hours at room temperature and up to 48 hours when refrigerated.[3] However, another source advises against storing aqueous solutions for more than one day.[2] To minimize variability, fresh preparation is the best practice. Protect solutions from light, as quinidine salts can darken upon exposure.[3]
2. Dosing and Administration
Q: What is a recommended starting dose for this compound in rodent studies?
A: Specific preclinical dosing for this compound in rodents is not widely published. Dosages from human clinical use are available but do not directly translate.[4] For example, oral doses in humans can range from 200-400 mg every 6 hours.[4] Pharmacokinetic studies in rats have used oral doses of 30 mg/kg to investigate drug interactions.[5]
Recommendation: A pilot dose-finding study is essential to determine the optimal dose for your specific animal model and experimental endpoint. Start with a low dose and escalate to find a balance between efficacy and any potential adverse effects.
Q: I am observing high variability in my experimental results. What could be the cause?
A: High variability can stem from several factors related to drug delivery:
-
Inaccurate Dosing: This can be due to precipitation in the dosing solution or errors in calculating the dose volume. Always visually inspect your solution for clarity before administration and ensure accurate animal weights are used for dose calculations.
-
Inconsistent Administration Technique: Ensure that the oral gavage or subcutaneous injection technique is consistent across all animals. Improper oral gavage can lead to administration into the lungs, while subcutaneous injections can have variable absorption rates.
-
Compound Instability: If solutions are not prepared fresh, the compound may degrade, leading to inconsistent potency.
-
Pharmacokinetic Variability: Individual animal differences in absorption, distribution, metabolism, and excretion (ADME) can contribute to variability. Understanding the pharmacokinetic profile of quinidine in your chosen species can help interpret results.[6][7]
Q: Are there any known issues with the administration equipment?
A: Yes, it has been reported that a significant portion of a quinidine gluconate dose can be lost when administered through a conventional polyvinyl chloride (PVC) intravenous infusion set.[8] This is due to the drug adsorbing to the plastic. If administering intravenously, consider using shorter tubing or systems made of less adsorptive materials like glass. While less of an issue for direct injection via syringe, it is a factor to be aware of.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound relevant to in vivo studies.
Table 1: Solubility of Quinidine and its Salts
| Compound | Solvent | Solubility | Reference(s) |
| Quinidine Gluconate | Water (25 °C) | 111 g/L | [1] |
| Quinidine | Ethanol | ~1 mg/mL | [2] |
| Quinidine | DMSO | ~25 mg/mL | [2] |
| Quinidine | Dimethyl formamide (B127407) (DMF) | ~30 mg/mL | [2] |
| Quinidine | 1:2 solution of DMF:PBS (pH 7.2) | ~0.33 mg/mL | [2] |
Table 2: Pharmacokinetic Parameters of Quinidine in Animal Models
| Species | Parameter | Value (mean ± SD) | Route of Admin. | Reference(s) |
| Beagle Dog | Volume of Distribution (Vdss) | 4.78 ± 1.11 L/kg | IV | [6] |
| Clearance | 0.074 ± 0.047 L/min | IV | [6] | |
| Terminal Half-life | 720 ± 343 min | IV | [6] | |
| Rabbit | Terminal Half-life | 132.4 ± 27.1 min | IV | [7] |
| Total Body Clearance | Similar to its metabolite | IV | [7] |
Note: These parameters are for quinidine and may vary depending on the salt form, vehicle, and specific experimental conditions.
Experimental Protocols
The following are detailed, generalized protocols for the administration of this compound to rodents. It is imperative that all procedures are approved by the institution's Animal Care and Use Committee (IACUC) and performed by trained personnel.
Protocol 1: Oral Gavage in Mice and Rats
Objective: To administer a precise oral dose of this compound.
Materials:
-
This compound
-
Appropriate vehicle (e.g., sterile water, 0.9% saline)
-
Scale for weighing the animal
-
Syringes for dosing
-
Gavage needles (18-20 gauge, 1-1.5 inches for mice; 16-18 gauge, 2-3 inches for rats, with a rounded tip)[9]
-
70% ethanol for disinfection
Procedure:
-
Dose Calculation and Preparation:
-
Weigh the animal accurately.
-
Calculate the required volume of the this compound solution based on the animal's weight and the desired dose. The maximum recommended dosing volume is typically 10 mL/kg for mice and 10-20 mL/kg for rats.[9][10]
-
Prepare the this compound solution, ensuring it is fully dissolved and visually clear.
-
-
Animal Restraint:
-
Mouse: Scruff the mouse firmly to immobilize the head and body.
-
Rat: Hold the rat near the thoracic region and support the lower body. The head should be gently extended back to create a straight line through the neck and esophagus.[9]
-
-
Gavage Needle Insertion:
-
Measure the gavage needle externally from the tip of the animal's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.[10]
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the upper palate towards the esophagus.[9]
-
The needle should pass smoothly with no resistance. The animal may swallow as the tube is passed. If resistance is met, do not force the needle. Withdraw and attempt again.[9]
-
-
Administration:
-
Once the needle is correctly positioned, slowly administer the solution from the syringe.[9]
-
-
Post-Administration:
Protocol 2: Subcutaneous Injection in Mice and Rats
Objective: To administer a dose of this compound into the subcutaneous space for systemic absorption.
Materials:
-
This compound solution prepared in a sterile vehicle
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)[11]
-
Scale for weighing the animal
-
70% ethanol and gauze for disinfection
Procedure:
-
Dose Calculation and Preparation:
-
Weigh the animal accurately.
-
Calculate the required injection volume. Recommended maximum volumes per site are typically up to 3 mL for a 25g mouse and up to 10 mL for a 200g rat.[11]
-
Draw up the calculated volume into a sterile syringe.
-
-
Site Selection and Preparation:
-
The preferred site for subcutaneous injection is the loose skin over the back, between the shoulder blades (interscapular region).
-
Disinfect the injection site with 70% ethanol and allow it to dry.[12]
-
-
Injection:
-
Grasp the loose skin over the injection site with your thumb and forefinger to form a "tent".
-
Insert the needle, bevel up, at the base of the tented skin, parallel to the body.[13]
-
Aspirate gently by pulling back the plunger to ensure the needle has not entered a blood vessel. If blood appears in the syringe hub, withdraw the needle and try again in a different location with a fresh needle and syringe.[11]
-
-
Administration:
-
If no blood is aspirated, slowly depress the plunger to inject the solution.
-
-
Post-Administration:
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad if necessary.
-
Return the animal to its cage and monitor for any adverse reactions at the injection site, such as swelling or irritation.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in cardiomyocytes.
Experimental Workflow
References
- 1. chempoint.com [chempoint.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Quinidine | C20H24N2O2 | CID 441074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Quinidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Effects of quinidine on antinociception and pharmacokinetics of morphine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and pharmacodynamics of quinidine and its metabolite, quinidine-N-oxide, in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative pharmacokinetics of quinidine and its O-desmethyl metabolite in rabbits. | Semantic Scholar [semanticscholar.org]
- 8. Loss of quinidine gluconate injection in a polyvinyl chloride infusion system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. research.fsu.edu [research.fsu.edu]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
Navigating Experimental Variability with Quinaglute: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on managing experimental variability when working with Quinaglute (quinidine gluconate). Quinidine (B1679956) is a classic Class Ia antiarrhythmic agent that affects multiple cardiac ion channels. Understanding and controlling for sources of variability is critical for obtaining reproducible and reliable experimental results. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, comparative format to support your research and development efforts.
Troubleshooting Guides
This section addresses common issues encountered during in vitro and in vivo experiments with this compound.
In Vitro Assay Troubleshooting
| Problem | Potential Causes | Recommended Solutions |
| High variability in IC50 values for hERG channel block | 1. Assay conditions: Differences in temperature, ionic composition of solutions, and cell passage number can alter channel kinetics and drug binding.[1][2] 2. Voltage protocol: The specific voltage clamp protocol used can affect the state of the channel (rested, open, inactivated), influencing drug affinity. 3. Compound stability: Quinidine solutions may degrade over time, especially when exposed to light.[3] 4. Cell health: Poor cell health can lead to leaky membranes and inconsistent channel expression.[1] | 1. Standardize protocols: Ensure consistent temperature (ideally physiological, ~37°C), solution composition, and cell passage numbers across experiments.[2] 2. Use standardized voltage protocols: Employ a consistent, validated voltage protocol appropriate for the hERG channel.[2] 3. Prepare fresh solutions: Prepare this compound solutions fresh for each experiment from a validated stock and protect from light.[3] 4. Monitor cell health: Regularly assess cell viability and discard cultures with poor morphology or high leakage currents.[1] |
| Inconsistent effects on action potential duration (APD) | 1. Species differences: The complement and density of ion channels vary significantly between species (e.g., human, canine, guinea pig, rabbit), leading to different responses to a multi-channel blocker like quinidine.[4] 2. Pacing frequency: Quinidine's effects on ion channels are often use-dependent, meaning the effect size can change with the stimulation frequency.[4][5] 3. Tissue preparation: Variability in the isolation of cardiomyocytes or tissue preparations can impact their electrophysiological properties. | 1. Select appropriate model: Choose a species with an electrophysiological profile most relevant to your research question. Clearly report the species used. 2. Control pacing frequency: Maintain a consistent and physiologically relevant pacing frequency throughout the experiment and across all groups.[4] 3. Standardize tissue handling: Follow a consistent protocol for tissue isolation and handling to minimize variability between preparations. |
| Low or variable apparent permeability in Caco-2 assays | 1. Efflux transporter activity: Quinidine is a known substrate for P-glycoprotein (P-gp), an efflux transporter highly expressed in Caco-2 cells, which can actively pump the compound out of the cells, leading to low apparent permeability in the absorptive direction.[6][7] 2. Monolayer integrity: Poorly formed or compromised Caco-2 monolayers can result in inconsistent permeability measurements.[8] 3. Compound stability and solubility: Quinidine may be unstable or have poor solubility in the assay buffer.[3] | 1. Assess efflux: Perform bidirectional permeability assays (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. Consider using a P-gp inhibitor (e.g., verapamil) to confirm P-gp involvement.[6][7] 2. Verify monolayer integrity: Regularly measure transepithelial electrical resistance (TEER) to ensure monolayer confluence and integrity before and after the experiment.[8] 3. Check compound stability and solubility: Confirm the stability and solubility of this compound in the assay buffer under the experimental conditions. |
In Vivo Study Troubleshooting
| Problem | Potential Causes | Recommended Solutions |
| High animal-to-animal variability in ECG parameters (e.g., QT interval) | 1. Anesthesia: Different anesthetic agents and depths of anesthesia can significantly impact cardiovascular parameters. 2. Animal handling and stress: Stress from handling and experimental procedures can alter heart rate and autonomic tone, affecting ECG measurements. 3. Core body temperature: Fluctuations in body temperature can alter cardiac electrophysiology. 4. Strain and sex differences: Different rodent strains and sexes can exhibit varied responses to cardiovascular drugs. | 1. Standardize anesthesia: Use a consistent anesthetic regimen and monitor the depth of anesthesia throughout the experiment. 2. Acclimatize animals: Allow for an adequate acclimatization period and handle animals consistently to minimize stress. 3. Maintain core body temperature: Use a heating pad and monitor core body temperature to ensure it remains within a physiological range. 4. Control for biological variables: Use a single, well-characterized animal strain and include both sexes in the study design, analyzing the data accordingly. |
| Inconsistent antiarrhythmic or proarrhythmic effects | 1. Drug formulation and administration: Inconsistent drug formulation, vehicle, or route of administration can lead to variable pharmacokinetics and exposure. 2. Underlying arrhythmia model: The method used to induce arrhythmia can have inherent variability. 3. Metabolism: Quinidine is metabolized in the liver, and its metabolites can have their own electrophysiological effects. Variability in metabolism between animals can alter the overall pharmacological effect.[9] | 1. Standardize drug delivery: Use a consistent and validated drug formulation and administration protocol. 2. Refine arrhythmia model: Ensure the arrhythmia induction protocol is robust and reproducible. 3. Monitor plasma concentrations: If possible, measure plasma concentrations of quinidine and its major metabolites to correlate with pharmacodynamic effects.[9] |
Frequently Asked Questions (FAQs)
Compound and Mechanism
-
Q1: What is the primary mechanism of action for this compound (quinidine)? Quinidine is a Class Ia antiarrhythmic agent that primarily blocks the fast inward sodium current (INa), which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[10] This action is "use-dependent," meaning the block increases at higher heart rates.[5][11] Additionally, quinidine blocks several potassium currents (including IKr, IKs, and Ito) and the L-type calcium current (ICaL).[10][11] This multi-channel blockade leads to a slowing of conduction velocity and a prolongation of the action potential duration.
-
Q2: Why do I see different IC50 values for quinidine's ion channel block in the literature? Variability in reported IC50 values is common and can be attributed to several factors, including the specific experimental system used (e.g., cell line, primary cardiomyocytes), the temperature at which the experiment was conducted, the ionic composition of the recording solutions, and the voltage-clamp protocol employed.[2][12][13] Different cell types and species can also express different complements of ion channels, further contributing to variability.[14]
Experimental Design
-
Q3: What are the key considerations when choosing an animal model for in vivo studies with this compound? The choice of animal model is critical. Different species have different cardiac electrophysiology. For example, the contribution of various potassium currents to repolarization differs between rodents and larger mammals like dogs or humans.[4] Consider the specific research question and choose a model that best recapitulates the human cardiac electrophysiology for that aspect. It is also important to consider the metabolic profile of the species, as quinidine's metabolites can be active.[9]
-
Q4: How important is it to control for the pacing frequency in in vitro experiments? It is very important. Quinidine's block of the sodium channel is use-dependent, meaning its effect is more pronounced at faster heart rates (pacing frequencies).[4][5] Its effect on action potential duration can also be rate-dependent.[4] Therefore, maintaining a consistent and physiologically relevant pacing frequency is crucial for obtaining reproducible results.
Data Interpretation
-
Q5: My in vitro results with this compound don't seem to translate to my in vivo findings. Why might this be? Discrepancies between in vitro and in vivo results are a common challenge in drug development. For this compound, this can be due to several factors including its metabolism to active metabolites in vivo, plasma protein binding, and its effects on autonomic tone, which are not present in isolated cell or tissue preparations.[9] The integrated physiological response in a whole animal is far more complex than in a simplified in vitro system.
-
Q6: Quinidine is known to have proarrhythmic effects. How can I assess this risk in my preclinical experiments? In vitro, proarrhythmic risk can be assessed by looking for early afterdepolarizations (EADs) in action potential recordings, particularly at slow pacing rates.[9] In vivo, an increased incidence of arrhythmias, such as Torsades de Pointes, in response to the drug is a direct measure of proarrhythmia. ECG analysis for significant QT prolongation and changes in T-wave morphology can also be indicative of proarrhythmic risk.[15]
Data Presentation
The following tables summarize quantitative data on this compound's effects from various sources to highlight the potential for variability in experimental results.
Table 1: Variability in Reported IC50 Values of Quinidine for Cardiac Ion Channels
| Ion Channel | Species/Cell Line | Reported IC50 (µM) | Reference |
| hERG (IKr) | HEK-293 | 4.5 | [3] |
| hERG (IKr) | CHO | 0.98 | [16] |
| Nav1.5 (Peak INa) | HEK-293 | 11 | [3] |
| Nav1.5 (Late INa) | HEK-293 | 12 | [3] |
| Cav1.2 (ICaL) | Rat Ventricular Myocytes | 10 | [17] |
| Ito | Rat Ventricular Myocytes | 15 | [17] |
| IKur | Human Atrial Myocytes | 5-7 | [12] |
Table 2: Reported Effects of Quinidine on Cardiac Action Potential Duration (APD)
| Species | Preparation | Quinidine Conc. (µM) | Change in APD90 | Pacing Cycle Length (ms) | Reference |
| Human | Atrial Tissue | 10 | +33% | 1000 | [4] |
| Human | Atrial Tissue | 10 | +12% | 300 | [4] |
| Canine | Purkinje Fibers | 10 | Prolongation | 4000 | [9] |
| Canine | Ventricular Myocytes | 5-20 | Prolongation (after washout) | Not specified | [18] |
Experimental Protocols
1. Whole-Cell Patch-Clamp Electrophysiology for Assessing Quinidine's Effect on Ion Channels
-
Objective: To measure the effect of this compound on a specific ion current (e.g., hERG) in a heterologous expression system (e.g., HEK293 cells).
-
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing the ion channel of interest under standard conditions.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM for K+ currents): 120 K-gluconate, 20 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 ATP-Mg; pH adjusted to 7.2 with KOH.[19]
-
-
Recording:
-
Obtain a high-resistance (>1 GΩ) seal between the patch pipette (2-5 MΩ resistance) and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Apply a specific voltage-clamp protocol to elicit and measure the ion current of interest.
-
-
Drug Application:
-
Prepare fresh solutions of this compound in the external solution at the desired concentrations.
-
After obtaining a stable baseline recording, perfuse the cell with the this compound-containing solution.
-
Measure the current inhibition at steady-state.
-
-
Data Analysis:
-
Calculate the percentage of current inhibition for each concentration.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
-
2. In Vivo Electrophysiology for Assessing Quinidine's Effect on ECG in a Rodent Model
-
Objective: To evaluate the effect of this compound on ECG parameters, including the QT interval, in an anesthetized rat.
-
Methodology:
-
Animal Preparation:
-
Anesthetize a male Sprague-Dawley rat with an appropriate anesthetic (e.g., isoflurane (B1672236) or urethane).
-
Place the animal on a heating pad to maintain core body temperature at 37°C.
-
Insert subcutaneous needle electrodes for a standard Lead II ECG recording.
-
-
Baseline Recording:
-
Allow the animal to stabilize for at least 20 minutes after the surgical preparation.
-
Record a stable baseline ECG for 10-15 minutes.
-
-
Drug Administration:
-
Administer the vehicle control via the desired route (e.g., intravenous).
-
Record the ECG for a specified period.
-
Administer this compound at the desired dose.
-
-
ECG Monitoring and Analysis:
-
Continuously record the ECG for a predetermined duration post-dose (e.g., 60 minutes).
-
Analyze the ECG recordings to determine heart rate, PR interval, QRS duration, and QT interval.
-
Correct the QT interval for heart rate using an appropriate formula (e.g., Bazett's or Fridericia's correction).
-
-
Data Analysis:
-
Compare the ECG parameters before and after drug administration.
-
Statistically analyze the changes in the corrected QT interval (QTc) to assess the effect of this compound.
-
-
Mandatory Visualizations
Caption: Quinidine's multi-channel blockade effect on the cardiac action potential.
Caption: Preclinical experimental workflow for assessing cardiovascular effects of this compound.
References
- 1. Troubleshooting problems with in vitro screening of drugs for QT interval prolongation using HERG K+ channels expressed in mammalian cell lines and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multi-laboratory comparisons of manual patch clamp hERG data generated using standardized protocols and following ICH S7B Q&A 2.1 best practices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Effects of flecainide and quinidine on human atrial action potentials. Role of rate-dependence and comparison with guinea pig, rabbit, and dog tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinidine blocks cardiac sodium channels during opening and slow inactivation in guinea-pig papillary muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of quinidine as a probe substrate for the in vitro P-gp inhibition assay in Caco-2 cell monolayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development | MolecularCloud [molecularcloud.org]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Comparative in vitro electrophysiology of quinidine, its major metabolites and dihydroquinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Quinidine - Wikipedia [en.wikipedia.org]
- 12. ahajournals.org [ahajournals.org]
- 13. Quantitative Comparison of Effects of Dofetilide, Sotalol, Quinidine, and Verapamil between Human Ex vivo Trabeculae and In silico Ventricular Models Incorporating Inter-Individual Action Potential Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Age-related quinidine effects on ionic currents of rabbit cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Action potential alternans and irregular dynamics in quinidine-intoxicated ventricular muscle cells. Implications for ventricular proarrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cipaproject.org [cipaproject.org]
- 17. Effects of quinine and quinidine on the transient outward and on the L-type Ca(2+) current in rat ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of quinidine on action potentials and ionic currents in isolated canine ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Quinaglute Stability in Different Buffer Solutions: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Quinaglute (the active ingredient being quinidine) in various buffer solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of a quinidine (B1679956) solution?
A1: The stability of quinidine in solution is influenced by several factors, most notably pH, exposure to light, temperature, and the presence of oxidizing agents. Quinidine salts are known to darken upon exposure to light, indicating potential photodegradation.[1] Therefore, it is crucial to protect quinidine solutions from light.
Q2: How does pH impact the stability of quinidine in a buffer solution?
Q3: What is a stability-indicating method and why is it crucial for my experiments?
A3: A stability-indicating analytical method is a validated quantitative analytical procedure that can accurately detect a decrease in the amount of the active pharmaceutical ingredient (API), quinidine in this case, due to degradation. It must also be able to separate and quantify the API from its degradation products, impurities, and other components in the sample matrix. Using such a method is essential to ensure that the measured loss of quinidine is genuinely due to degradation and not an artifact of the analytical method. High-Performance Liquid Chromatography (HPLC) is a common technique for developing stability-indicating assays for pharmaceutical compounds.[2][3][4][5]
Q4: Are there any known degradation pathways for quinidine?
A4: Detailed degradation pathways for quinidine are not extensively published. However, based on its chemical structure and general knowledge of similar compounds, potential degradation pathways could include oxidation of the quinoline (B57606) ring system or the secondary alcohol, and potential cleavage of the molecule under harsh acidic or basic conditions. Forced degradation studies are the standard approach to identify potential degradation products and pathways.[6][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly rapid loss of quinidine concentration in solution. | 1. Photodegradation: The solution may have been exposed to light. Quinidine salts are light-sensitive.[1]2. Inappropriate pH: The buffer pH may be promoting degradation.3. Temperature Fluctuation: The storage temperature may be too high or fluctuating. | 1. Protect the solution from light at all stages of the experiment by using amber-colored vials or wrapping containers in aluminum foil.2. Verify the pH of your buffer. If possible, conduct pilot studies at different pH values to find a more stable range.3. Ensure the solution is stored at the recommended and controlled temperature. |
| Appearance of new peaks in the chromatogram during analysis. | 1. Degradation Products: These are likely degradation products of quinidine.2. Interaction with Buffer Components: A component of the buffer may be reacting with quinidine. | 1. This is expected in a stability study. Your analytical method should be able to resolve these new peaks from the parent quinidine peak. Characterization of these peaks may be necessary to identify degradation products.2. Review the composition of your buffer. If you suspect an interaction, consider using a simpler buffer system (e.g., phosphate, citrate) and re-evaluate. |
| Inconsistent or non-reproducible stability data. | 1. Analytical Method Variability: The analytical method may not be robust or validated.2. Inconsistent Sample Preparation: Variations in dilution, mixing, or handling of samples.3. Contamination: Contamination of the buffer or glassware with oxidizing agents or other reactive species. | 1. Ensure your analytical method is fully validated for specificity, linearity, accuracy, and precision.2. Standardize your sample preparation protocol and ensure it is followed consistently.3. Use high-purity buffer components and thoroughly clean all glassware. |
Quantitative Data Summary
Specific quantitative data for the degradation kinetics of quinidine in various buffer solutions is not widely available in the peer-reviewed literature. For illustrative purposes, the following table demonstrates how such data would be presented. Researchers should generate their own data based on their specific experimental conditions.
| Buffer System | pH | Temperature (°C) | Apparent First-Order Rate Constant (k) (day⁻¹) | Half-Life (t½) (days) |
| Phosphate Buffer (0.1 M) | 5.0 | 25 | Data to be determined experimentally | Data to be determined experimentally |
| Phosphate Buffer (0.1 M) | 7.4 | 25 | Data to be determined experimentally | Data to be determined experimentally |
| Phosphate Buffer (0.1 M) | 9.0 | 25 | Data to be determined experimentally | Data to be determined experimentally |
| Citrate Buffer (0.1 M) | 4.5 | 40 | Data to be determined experimentally | Data to be determined experimentally |
| Borate Buffer (0.1 M) | 8.5 | 40 | Data to be determined experimentally | Data to be determined experimentally |
Experimental Protocols
Protocol 1: Preparation of Quinidine Solutions in Different Buffers
-
Buffer Preparation: Prepare a series of buffers (e.g., phosphate, citrate, borate) at various pH levels (e.g., pH 3, 5, 7.4, 9). Ensure the buffer components are of high purity.
-
Quinidine Stock Solution: Prepare a stock solution of quinidine in a suitable solvent in which it is known to be stable for a short period (e.g., methanol (B129727) or ethanol).
-
Working Solutions: Dilute the quinidine stock solution with each buffer to achieve the desired final concentration for the stability study.
-
Storage: Aliquot the working solutions into amber glass vials, seal them, and store them at the desired temperatures (e.g., 4°C, 25°C, 40°C).
Protocol 2: Forced Degradation Study of Quinidine
Forced degradation studies are performed to understand the degradation pathways and to ensure the analytical method is stability-indicating.[8]
-
Acid Hydrolysis: Mix the quinidine solution with an equal volume of 0.1 N HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period. Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix the quinidine solution with an equal volume of 0.1 N NaOH. Incubate at a specified temperature (e.g., 60°C) for a defined period. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Treat the quinidine solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) and store at room temperature for a defined period.
-
Photodegradation: Expose the quinidine solution to a light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
Thermal Degradation: Store the quinidine solution at an elevated temperature (e.g., 70°C) for a defined period.
Visualizations
Caption: Experimental workflow for assessing this compound (quinidine) stability.
Caption: Factors influencing this compound (quinidine) stability and outcomes.
References
- 1. Quinidine | C20H24N2O2 | CID 441074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Determination of quinine and quinidine in biological fluids by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jidps.com [jidps.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Stability-indicating HPLC assay and solution stability of a new diaziridinyl benzoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. Forced Degradation [sgs.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Improving the Oral Bioavailability of GliaPepin
Fictional Drug Disclaimer: The following content is for informational and illustrative purposes only and is based on a fictional GLP-1 receptor agonist named "GliaPepin." This information should not be applied to any existing medical product, including those with similar-sounding names. The experimental protocols and data are representative of research in the field of oral peptide delivery.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of GliaPepin.
Frequently Asked Questions (FAQs)
1. What are the primary challenges to the oral bioavailability of GliaPepin?
The primary challenges to the oral bioavailability of GliaPepin, a peptide-based GLP-1 receptor agonist, are:
-
Enzymatic Degradation: GliaPepin is susceptible to degradation by proteolytic enzymes in the stomach (e.g., pepsin) and small intestine (e.g., trypsin, chymotrypsin).[1][2]
-
Poor Permeability: Due to its hydrophilic nature and high molecular weight, GliaPepin has limited ability to permeate the intestinal epithelium to enter systemic circulation.[2][3] The intestinal barrier is composed of a single layer of epithelial cells connected by tight junctions, which restricts the passage of large molecules.[1]
-
Harsh pH Environment: The acidic environment of the stomach can lead to the denaturation and degradation of GliaPepin.[4]
2. What are the most promising strategies to improve the oral bioavailability of GliaPepin?
Several strategies are being explored to enhance the oral delivery of peptide drugs like GliaPepin:
-
Formulation with Permeation Enhancers: Co-formulation with chemical permeation enhancers, such as salcaprozate sodium (SNAC), can transiently open tight junctions between intestinal epithelial cells, allowing for increased paracellular transport.[5][6]
-
Encapsulation Technologies:
-
Nanoparticles and Microemulsions: Encapsulating GliaPepin in lipid-based or polymeric nanoparticles can protect it from enzymatic degradation and the harsh GI environment.[4][7] These carriers can also be designed for targeted release in the intestine.[7]
-
Enteric Coatings: Applying an enteric coating to the dosage form prevents the release of GliaPepin in the acidic stomach, allowing it to be released in the more favorable environment of the small intestine.[8]
-
-
Chemical Modification:
3. How can I assess the intestinal permeability of my GliaPepin formulation in vitro?
The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption.[10][11] This assay utilizes a monolayer of differentiated Caco-2 cells, which form tight junctions and mimic the intestinal epithelium.[10][12] By measuring the transport of your GliaPepin formulation from the apical (lumen) to the basolateral (blood) side, you can determine its apparent permeability coefficient (Papp).[12]
4. My GliaPepin formulation shows high permeability in the Caco-2 assay, but low in vivo bioavailability. What could be the issue?
Several factors could contribute to this discrepancy:
-
Pre-systemic Metabolism: While your formulation may protect GliaPepin from luminal degradation, it might still be susceptible to metabolism within the intestinal cells or in the liver (first-pass metabolism). The Caco-2 model has limited metabolic activity compared to the in vivo intestine.[12]
-
Efflux Transporters: GliaPepin might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen.[11][13] A bi-directional Caco-2 assay can help determine if efflux is occurring.[11]
-
In vivo GI Tract Conditions: The dynamic in vivo environment, including mucus turnover, gut motility, and the presence of food, can affect formulation performance in ways not fully replicated by the static in vitro model.
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) in Caco-2 Assay
| Possible Cause | Troubleshooting Step |
| Poor transcellular transport | Investigate the use of permeation enhancers or chemical modifications to increase lipophilicity. |
| Limited paracellular transport | Evaluate the impact of tight junction modulators in your formulation. |
| Formulation instability in assay medium | Assess the stability of your GliaPepin formulation in the assay buffer over the experiment's duration. |
| Low compound concentration at the apical surface | Consider using a formulation that enhances the solubility of GliaPepin. |
Issue 2: High Efflux Ratio in Bi-directional Caco-2 Assay
| Possible Cause | Troubleshooting Step |
| GliaPepin is a substrate for P-gp or other efflux transporters. | Co-administer with a known inhibitor of the suspected transporter (e.g., verapamil (B1683045) for P-gp) to confirm its involvement.[11] |
| Redesign the formulation to include an efflux inhibitor. | |
| Chemically modify GliaPepin to reduce its affinity for the efflux transporter. |
Issue 3: Inconsistent Results in In Vivo Bioavailability Studies
| Possible Cause | Troubleshooting Step |
| Variable gastric emptying times | Administer the formulation to fasted animals to standardize GI transit. |
| Food effect | Conduct studies in both fed and fasted states to assess the impact of food on absorption. |
| Formulation aggregation or precipitation in the GI tract | Analyze the physical stability of the formulation under simulated gastric and intestinal fluids. |
| Degradation by gut microbiota | Investigate the stability of GliaPepin in the presence of fecal extracts or specific gut bacteria.[7] |
Quantitative Data Summary
Table 1: Comparison of Oral Bioavailability Enhancement Strategies for GLP-1 Receptor Agonists (Representative Data)
| Enhancement Strategy | Formulation Type | Permeation Enhancer | Oral Bioavailability (%) |
| Unformulated Peptide | Solution | None | < 1 |
| Chemical Permeation Enhancement | Tablet | Salcaprozate Sodium (SNAC) | 2 - 5 |
| Lipid-Based Nanoparticles | Solid Lipid Nanoparticles | None | 4 - 8 |
| Polymeric Nanoparticles | PLGA Nanoparticles | Chitosan | 6 - 12 |
| Microemulsion | Oil-in-water microemulsion | Sodium Caprate | 5 - 10 |
Note: The above data is illustrative and compiled from various studies on oral peptide delivery. Actual values will vary depending on the specific peptide and formulation.
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
Objective: To determine the intestinal permeability of a GliaPepin formulation.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well plates)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
GliaPepin formulation
-
Analytical method for GliaPepin quantification (e.g., LC-MS/MS)
Methodology:
-
Cell Culture and Differentiation:
-
Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.[10]
-
-
Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer. TEER values should be above 250 Ω·cm².
-
-
Permeability Experiment (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the GliaPepin formulation to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
At the end of the experiment, collect a sample from the apical chamber.
-
-
Sample Analysis:
-
Quantify the concentration of GliaPepin in all samples using a validated analytical method.
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
dQ/dt: The rate of drug appearance in the basolateral chamber.
-
A: The surface area of the Transwell® membrane.
-
C0: The initial concentration of the drug in the apical chamber.
-
-
Protocol 2: In Vivo Oral Bioavailability Study in Rats
Objective: To determine the oral bioavailability of a GliaPepin formulation.
Materials:
-
Sprague-Dawley rats (or other appropriate animal model)
-
GliaPepin formulation for oral administration
-
GliaPepin solution for intravenous (IV) administration
-
Oral gavage needles
-
Catheters for blood sampling
-
Anticoagulant (e.g., heparin)
-
Analytical method for GliaPepin quantification in plasma
Methodology:
-
Animal Acclimatization and Catheterization:
-
Acclimate rats to the housing conditions for at least one week.
-
Surgically implant catheters in the jugular vein for blood sampling. Allow for a recovery period.
-
-
Dosing:
-
Fast the rats overnight before dosing.
-
Divide the rats into two groups:
-
Oral Group: Administer the GliaPepin formulation by oral gavage.
-
IV Group: Administer the GliaPepin solution as an IV bolus.
-
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) into tubes containing an anticoagulant.
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of GliaPepin in the plasma samples.
-
-
Pharmacokinetic Analysis:
-
Calculate the Area Under the Curve (AUC) for both the oral and IV groups.
-
-
Calculation of Absolute Oral Bioavailability (F%):
-
F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
Visualizations
Caption: Key challenges in the oral delivery of GliaPepin.
Caption: Experimental workflow for the Caco-2 permeability assay.
Caption: Simplified GLP-1 receptor signaling pathway.
References
- 1. Recent Progress in the Oral Delivery of Therapeutic Peptides and Proteins: Overview of Pharmaceutical Strategies to Overcome Absorption Hurdles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tabletingtechnology.com [tabletingtechnology.com]
- 5. researchgate.net [researchgate.net]
- 6. Oral Small-Molecule GLP-1 Receptor Agonists: Mechanistic Insights and Emerging Therapeutic Strategies | MDPI [mdpi.com]
- 7. bioengineer.org [bioengineer.org]
- 8. geneonline.com [geneonline.com]
- 9. researchgate.net [researchgate.net]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Mitigating Quinaglute (Quinidine)-Induced Cardiotoxicity in Research Models
Welcome to the technical support center for researchers investigating Quinaglute (quinidine)-induced cardiotoxicity. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound (quinidine)-induced cardiotoxicity?
A1: this compound, the brand name for quinidine (B1679956), primarily induces cardiotoxicity by blocking multiple cardiac ion channels. As a Class Ia antiarrhythmic agent, it blocks the fast inward sodium current (I_Na), leading to a decreased upstroke of the cardiac action potential.[1] It also blocks several potassium currents, including the rapid (I_Kr) and slow (I_Ks) components of the delayed rectifier potassium current, which prolongs the action potential duration and the QT interval on an electrocardiogram (ECG).[2][3] This QT prolongation is a major risk factor for developing life-threatening arrhythmias like Torsades de Pointes (TdP).[4] Additionally, quinidine can inhibit the L-type calcium current (I_CaL) and has been shown to induce mitochondrial dysfunction, contributing to its cardiotoxic profile.[5][6]
Q2: Which research models are most suitable for studying this compound-induced cardiotoxicity?
A2: The choice of model depends on the specific research question.
-
Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are highly valuable for studying the direct effects of quinidine on human cardiac cells, particularly for assessing ion channel function and arrhythmia potential.[7][8]
-
Isolated heart preparations (e.g., Langendorff-perfused hearts) from species like guinea pigs or rabbits allow for the study of quinidine's effects on the whole organ, including ECG parameters and arrhythmia induction, in a controlled ex vivo environment.[9]
-
In vivo models , such as rodents (rats, mice), can be used to investigate the systemic effects of quinidine, including its pharmacokinetics and overall cardiovascular response.[5][6] Canine models have also been historically used to study ventricular tachycardia.[9] Zebrafish larvae are a useful model for high-throughput screening of QT prolongation.[2]
Q3: What are the key parameters to measure when assessing this compound's cardiotoxic effects?
A3: Key parameters include:
-
In vitro (hiPSC-CMs): Action potential duration (APD), QT interval prolongation, incidence of early afterdepolarizations (EADs), and specific ion channel currents (I_Na, I_Kr, I_CaL) using patch-clamp techniques.[7][8]
-
Ex vivo (isolated hearts): ECG parameters (QT interval, QRS duration), monophasic action potential duration (MAPD), and susceptibility to induced arrhythmias.[9]
-
In vivo (animal models): ECG changes (QTc prolongation), blood pressure, heart rate, and incidence of spontaneous or inducible arrhythmias.[5]
Troubleshooting Guides
Issue 1: High variability in arrhythmia incidence in in vitro models.
-
Possible Cause: Inconsistent cell culture conditions or cardiomyocyte differentiation.
-
Recommended Solution:
-
Ensure a standardized and robust differentiation protocol for hiPSC-CMs to obtain a homogenous population of cardiomyocytes.
-
Maintain consistent culture conditions (e.g., temperature, CO2, media changes) across all experiments.
-
Use a sufficient number of biological replicates and independent experiments to account for inherent variability.
-
-
Possible Cause: Fluctuation in drug concentration.
-
Recommended Solution:
-
Prepare fresh drug solutions for each experiment.
-
Verify the final concentration of quinidine in the culture medium.
-
Issue 2: Difficulty in establishing a reproducible cardiotoxic phenotype in animal models.
-
Possible Cause: Species-specific differences in ion channel expression and drug metabolism.
-
Recommended Solution:
-
Carefully select the animal model based on its similarity to human cardiac electrophysiology for the specific ion channels affected by quinidine.
-
Conduct pharmacokinetic studies to determine the appropriate dosing regimen to achieve target plasma concentrations of quinidine in the chosen species.[10]
-
-
Possible Cause: Anesthesia affecting cardiovascular parameters.
-
Recommended Solution:
-
Choose an anesthetic regimen with minimal impact on cardiac electrophysiology.
-
If possible, use telemetry to monitor ECG in conscious, freely moving animals to avoid the confounding effects of anesthesia.
-
Issue 3: Inconsistent results with potential cardioprotective agents.
-
Possible Cause: Inappropriate timing or concentration of the co-administered agent.
-
Recommended Solution:
-
Perform dose-response and time-course experiments for the protective agent to determine the optimal conditions for mitigating quinidine's effects.
-
Consider pre-treatment with the protective agent before exposing the model to quinidine.
-
-
Possible Cause: The protective agent targets a pathway not primarily involved in quinidine's cardiotoxicity.
-
Recommended Solution:
-
Thoroughly research the mechanism of action of the potential protective agent to ensure it aligns with the known mechanisms of quinidine-induced cardiotoxicity (e.g., ion channel modulation, antioxidant effects).
-
Data Presentation
Table 1: In Vitro Efficacy of Agents in Mitigating Quinidine-Induced Cardiotoxicity
| Co-administered Agent | Model System | Key Parameter Measured | Quinidine Concentration | Protective Agent Concentration | Observed Effect | Reference |
| Bay-K-8644 (Ca-channel agonist) | Guinea-pig papillary muscle | Contractile force | 25.5 µM | 0.5 µM | Reversed negative inotropic effect | [5] |
| Lemacalim (K-channel opener) | Guinea-pig atria | Functional refractory period | 25.5 µM | 3 µM | Reduced prolongation of refractory period | [5] |
| Mexiletine (Class Ib antiarrhythmic) | Human patients with SCN5A mutation | Ventricular arrhythmia | Not specified | Standard dose | Reduced ventricular arrhythmia when combined with quinidine | [11] |
| Propranolol (Beta-blocker) | Human patients with atrial fibrillation | Atrial fibrillation | Not specified | Not specified | Converted atrial fibrillation to sinus rhythm and prevented toxic effects | [12] |
| MitoQ (Mitochondrial antioxidant) | H9C2 cardiomyoblasts & hiPSC-CMs | ROS production, mitochondrial membrane potential, cell death | Not directly with quinidine | 1 µM | Mitigated oxidative stress-induced mitochondrial dysfunction and cell death | [13] |
Experimental Protocols
Protocol 1: In Vitro Assessment of a Cardioprotective Agent against Quinidine-Induced Arrhythmias in hiPSC-CMs
-
Cell Culture: Culture hiPSC-CMs on microelectrode array (MEA) plates or glass coverslips for patch-clamp experiments according to the manufacturer's instructions.
-
Baseline Recording: Record baseline field potentials (MEA) or action potentials (patch-clamp) for at least 10-15 minutes to ensure stable recordings.
-
Co-treatment:
-
Pre-treatment: Add the potential cardioprotective agent at the desired concentration and incubate for a predetermined time (e.g., 1-2 hours).
-
Co-incubation: Add quinidine at a concentration known to induce arrhythmias (e.g., 1-10 µM) in the presence of the cardioprotective agent.
-
-
Data Acquisition: Continuously record field potentials or action potentials for at least 30-60 minutes after the addition of quinidine.
-
Data Analysis: Analyze the recordings for changes in field potential duration (FPD), action potential duration at 90% repolarization (APD90), and the incidence of arrhythmic events such as EADs and TdP-like activity. Compare the results to cells treated with quinidine alone.
Protocol 2: Ex Vivo Evaluation of a Cardioprotective Strategy in a Langendorff-Perfused Heart Model
-
Heart Isolation: Anesthetize a suitable animal (e.g., guinea pig) and rapidly excise the heart.
-
Langendorff Perfusion: Cannulate the aorta and initiate retrograde perfusion with warm, oxygenated Krebs-Henseleit solution.
-
ECG and MAP Recording: Place electrodes on the epicardial surface to record a pseudo-ECG and a monophasic action potential (MAP) catheter to record MAPs.
-
Baseline: Perfuse the heart with normal Krebs-Henseleit solution for a stabilization period (e.g., 20-30 minutes) while recording baseline ECG and MAPs.
-
Intervention:
-
Switch to a perfusion solution containing the cardioprotective agent and perfuse for a specified duration.
-
Subsequently, switch to a perfusion solution containing both the cardioprotective agent and quinidine at a concentration known to induce cardiotoxicity.
-
-
Data Acquisition: Continuously monitor and record ECG and MAPs throughout the experiment.
-
Data Analysis: Measure changes in QT interval, QRS duration, and MAP duration. Quantify the incidence and duration of any arrhythmias that occur.
Visualizations
Caption: Signaling pathway of this compound-induced cardiotoxicity.
Caption: Experimental workflow for assessing cardioprotective agents.
References
- 1. Time course of the electrophysiological effects of quinidine on canine cardiac Purkinje fibers: concentration dependence and comparison with lidocaine and disopyramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ANTIARRHYTHMIC DRUG-INDUCED INTERNALIZATION OF THE ATRIAL SPECIFIC K+ CHANNEL, Kv1.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug-induced Inhibition and Trafficking Disruption of ion Channels: Pathogenesis of QT Abnormalities and Drug-induced Fatal Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Activators of sodium, calcium and potassium channels modulate the cardiac effects of quinidine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical mechanisms of quinidine cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An in silico–in vitro pipeline for drug cardiotoxicity screening identifies ionic pro‐arrhythmia mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An in silico-in vitro pipeline for drug cardiotoxicity screening identifies ionic pro-arrhythmia mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of late sodium current in modulating the proarrhythmic and antiarrhythmic effects of quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic studies of quinidine in patients with arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A combination of quinidine/mexiletine reduces arrhythmia in dilated cardiomyopathy in two patients with R814W SCN5A mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. deepdyve.com [deepdyve.com]
- 13. MitoQ Protects Against Oxidative Stress-Induced Mitochondrial Dysregulation in Human Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Quinaglute (Quinidine) in the Landscape of Class I Antiarrhythmic Agents: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
Quinidine (B1679956), historically marketed as Quinaglute, stands as a foundational Class Ia antiarrhythmic agent. Its primary mechanism involves the blockade of fast sodium channels, a characteristic shared by all Class I drugs. This guide provides a comparative analysis of quinidine's efficacy against other Class I antiarrhythmics, supported by experimental data and methodological insights.
Mechanism of Action: The Vaughan Williams Classification
The Vaughan Williams classification categorizes antiarrhythmic drugs based on their primary mechanism of action. Class I drugs are sodium channel blockers, further subdivided based on their effect on the action potential duration and the kinetics of sodium channel blockade.[1][2]
-
Class Ia (e.g., Quinidine, Procainamide (B1213733), Disopyramide): These agents exhibit intermediate dissociation kinetics from sodium channels.[2][3] They prolong the action potential duration, an effect reflected as a QT-interval prolongation on an electrocardiogram (ECG).[3][4]
-
Class Ib (e.g., Lidocaine (B1675312), Mexiletine): Characterized by rapid dissociation kinetics, their effects are more pronounced at faster heart rates.[2][4] They typically shorten the action potential duration.[1][2]
-
Class Ic (e.g., Flecainide (B1672765), Propafenone): These drugs have slow dissociation kinetics, leading to a marked slowing of conduction.[2][4] They have minimal effect on the action potential duration.[1][2]
Comparative Efficacy Data
The following tables summarize quantitative data from various studies comparing the efficacy of quinidine with other Class I antiarrhythmics in different clinical contexts.
Table 1: Atrial Fibrillation (AF)
| Drug Comparison | Efficacy Endpoint | Quinidine Efficacy | Comparator Efficacy | Key Findings & Adverse Effects | Citation |
| Quinidine vs. Flecainide | Prevention of paroxysmal AF | 16% (initial dose) to 32% (adjusted dose) total abolition | 46% (initial dose) to 50% (adjusted dose) total abolition | Flecainide was significantly more effective at lower doses. Quinidine had a higher rate of side effects leading to discontinuation (20%). | [5] |
| Quinidine vs. Flecainide | Conversion of recent-onset AF (<10 days) to sinus rhythm | 80% conversion rate | 86% conversion rate | Both drugs showed similar efficacy for recent-onset AF. Quinidine was potentially more effective for AF of longer duration (>10 days). Adverse effects were more frequent with quinidine (27%) but less severe than with flecainide (7%). | [6] |
| Quinidine vs. Flecainide | Long-term (1 year) suppression of paroxysmal AF | 55.4% of patients remained effectively treated | 70.5% of patients remained effectively treated | Both drugs were equally effective in recurrence suppression, but flecainide was better tolerated, leading to better long-term therapy continuation. | [7] |
| Quinidine vs. Placebo | Maintenance of sinus rhythm post-cardioversion (1 year) | 50-51% of patients remained in sinus rhythm | 25-28% of patients remained in sinus rhythm | Quinidine is significantly more effective than no antiarrhythmic therapy but is associated with increased total mortality. | [8][9] |
Table 2: Ventricular Arrhythmias
| Drug Comparison | Efficacy Endpoint | Quinidine Efficacy | Comparator Efficacy | Key Findings | Citation |
| Quinidine vs. Procainamide | Reduction of Ventricular Premature Complexes (VPCs) | 26% of patients achieved >83% VPC reduction | 21% of patients achieved >83% VPC reduction | Both drugs had comparable efficacy when used alone. A combination of lower doses of both drugs was more effective (74% of patients) and better tolerated. | [10] |
| Quinidine vs. Lidocaine | Prevention of Ventricular Tachycardia (VT) Induction (in patients who failed individual therapy) | 3% efficacy when combined with lidocaine | N/A | In patients where individual drugs failed, the combination of quinidine and lidocaine was infrequently effective. | [11][12] |
| Quinidine vs. Flecainide & Lidocaine | Protection against ischemia-induced arrhythmias (in rats) | Slightly more effective than flecainide | Lidocaine showed the greatest protection | Lidocaine's effectiveness was attributed to its selectivity for ischemic tissue. Quinidine and flecainide's lack of selectivity limited their antiarrhythmic actions in this model. | [13] |
Experimental Protocols and Methodologies
Flecainide versus Quinidine for Paroxysmal Atrial Fibrillation:
-
Study Design: A randomized, open, crossover study was conducted with 26 patients experiencing weekly atrial fibrillation attacks.[5]
-
Treatment Protocol: Patients received either flecainide (100 mg twice daily) or quinidine (500 mg twice daily) for a 3-month period.[5] Dosages were adjusted upwards (flecainide 100 mg three times daily or quinidine 500 mg three times daily) if symptomatic paroxysms persisted.[5]
-
Efficacy Assessment: Efficacy was evaluated through 24-hour Holter monitoring and patient questionnaires at the end of each month.[5]
Quinidine for Maintenance of Sinus Rhythm After Cardioversion:
-
Study Design: A meta-analysis of six randomized controlled trials involving 808 patients.[9]
-
Treatment Protocol: Patients who successfully underwent cardioversion for chronic atrial fibrillation were randomized to receive either quinidine or a placebo/control.[9]
-
Efficacy Assessment: The primary endpoint was the percentage of patients remaining in sinus rhythm at 3, 6, and 12 months post-cardioversion. Total mortality was also assessed.[9]
Signaling Pathways and Experimental Workflows
Mechanism of Action of Class I Antiarrhythmics
The primary target of Class I antiarrhythmic drugs is the voltage-gated sodium channel (Nav1.5) in cardiac myocytes. By blocking these channels, these drugs reduce the influx of sodium during phase 0 of the cardiac action potential, thereby slowing the rate of depolarization.
Caption: Mechanism of Class I Antiarrhythmic Drug Action on the Cardiac Action Potential.
Vaughan Williams Classification and Electrophysiological Effects
The subclasses of Class I antiarrhythmics are distinguished by their effects on the action potential duration (APD) and their dissociation kinetics from the sodium channel.
Caption: Subclasses of Class I Antiarrhythmics and their Electrophysiological Effects.
References
- 1. Antiarrhythmic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. merckmanuals.com [merckmanuals.com]
- 5. Flecainide versus quinidine in the prevention of paroxysms of atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flecainide versus quinidine for conversion of atrial fibrillation to sinus rhythm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prospective comparison of flecainide versus quinidine for the treatment of paroxysmal atrial fibrillation/flutter. The Flecainide Multicenter Atrial Fibrillation Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of quinidine on maintaining sinus rhythm after conversion of atrial fibrillation or flutter. A multicentre study from Stockholm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of quinidine therapy for maintenance of sinus rhythm after cardioversion. A meta-analysis of randomized control trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combination of procainamide and quinidine for better tolerance and additive effects for ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiarrhythmic drug combinations in the treatment of ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Lack of selectivity for ventricular and ischaemic tissue limits the antiarrhythmic actions of lidocaine, quinidine and flecainide against ischaemia-induced arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
Quinaglute vs. Chloroquine: A Comparative Analysis of Anti-Malarial Efficacy
A comprehensive evaluation of Quinaglute (quinidine) and the benchmark anti-malarial drug, chloroquine (B1663885), reveals comparable mechanisms of action but divergent efficacy against resistant malaria strains. This guide provides a detailed comparison of their anti-malarial activity, supported by in vitro and in vivo experimental data, to inform researchers and drug development professionals.
This compound, a brand name for the quinoline (B57606) derivative quinidine (B1679956), and the long-standing anti-malarial chloroquine both function by disrupting the detoxification of heme within the malaria parasite. However, the emergence of widespread chloroquine resistance in Plasmodium falciparum has necessitated the evaluation of alternative therapies like this compound. This comparison guide synthesizes available data to provide a clear overview of their relative performance.
In Vitro Anti-Malarial Activity
The in vitro efficacy of this compound and chloroquine has been assessed against various strains of P. falciparum, the deadliest malaria parasite. The 50% inhibitory concentration (IC50), a measure of drug potency, demonstrates significant differences in their activity against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains.
Data from multiple studies indicate that while chloroquine is highly potent against sensitive strains, its efficacy diminishes dramatically against resistant parasites. In contrast, this compound (quinidine) often retains significant activity against CQR strains, suggesting it can overcome common resistance mechanisms.
| Drug | P. falciparum Strain | Resistance Profile | IC50 (nM) | Reference |
| Chloroquine | 3D7 | Sensitive | 6.5 ± 2.3 | [1] |
| K1 | Resistant | 275 ± 12.5 | [2][3] | |
| Brazilian Isolates | Resistant | High (exact values not specified) | [4] | |
| This compound (Quinidine) | Brazilian Isolates | Chloroquine-Resistant | 0.053 to 4.577 µM* | [4] |
| Quinine (B1679958) Comparison | - | MIC of 1.44 µmol/l (quinidine) vs 3.02 µmol/l (quinine) | [5] |
*Converted from µmol/L of blood
In Vivo Anti-Malarial Efficacy
Preclinical in vivo studies, typically conducted in mouse models infected with Plasmodium berghei, provide insights into the drugs' performance in a whole-organism system. While direct comparative in vivo studies between quinidine and chloroquine are limited, studies comparing the closely related compound quinine with chloroquine offer valuable data.
In a study using P. berghei-infected mice, chloroquine was found to be more effective than quinine.[6] 58.33% of mice treated with chloroquine recovered completely, with a significant reduction in parasitemia.[6] Conversely, quinine treatment resulted in a high mortality rate, and the parasitemia was not significantly reduced.[6] It is important to note that quinidine is a diastereomer of quinine and their in vivo effects may differ.
| Drug | Animal Model | Parasite | Key Findings | Reference |
| Chloroquine | Male Mice | Plasmodium berghei | 58.33% of mice completely recovered; significant reduction in parasitemia.[6] | [6] |
| Quinine | Male Mice | Plasmodium berghei | High mortality rate (91.7% by day 14); parasitemia not significantly reduced.[6] | [6] |
Cytotoxicity Profile
The therapeutic potential of an anti-malarial drug is also determined by its selectivity, meaning its ability to kill the parasite without harming host cells. The 50% cytotoxic concentration (CC50) is a measure of a drug's toxicity to mammalian cells. A higher CC50 value indicates lower toxicity.
Studies have reported the CC50 values for chloroquine against a variety of mammalian cell lines. Data on the cytotoxicity of quinidine is less abundant in a comparative context, though it is known to have cardiotoxic effects at higher concentrations.
| Drug | Cell Line | CC50 (µM) | Reference |
| Chloroquine | H9C2 | 17.1 (at 72h) | [6] |
| HEK293 | 9.883 (at 72h) | [6] | |
| IEC-6 | 17.38 (at 72h) | [6] | |
| Vero | 92.35 (at 72h) | [6] | |
| ARPE-19 | 49.24 (at 72h) | [6] | |
| Quinidine | - | Data not available in a directly comparable format |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison guide.
In Vitro Anti-Malarial Activity Assay (SYBR Green I-based Fluorescence Assay)
This assay is a widely used method for determining the in vitro susceptibility of P. falciparum to anti-malarial drugs.
-
Parasite Culture: P. falciparum strains (e.g., 3D7, K1) are maintained in continuous culture in human erythrocytes (O+ blood type) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. The culture medium is RPMI-1640 supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3.
-
Drug Preparation: Stock solutions of this compound (quinidine) and chloroquine are prepared in 70% ethanol (B145695) or DMSO and serially diluted with culture medium to achieve the desired test concentrations.
-
Assay Plate Preparation: In a 96-well microtiter plate, 100 µL of the drug dilutions are added to each well. Control wells containing no drug and wells with uninfected erythrocytes are also included.
-
Parasite Inoculation: A synchronized culture of P. falciparum at the ring stage with 1% parasitemia and 2% hematocrit is added to each well (100 µL/well).
-
Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: After incubation, 100 µL of lysis buffer containing SYBR Green I dye is added to each well. The plates are incubated in the dark at room temperature for 1 hour.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration using a non-linear regression analysis.
In Vivo Anti-Malarial Suppressive Test (Peter's 4-Day Suppressive Test)
This test evaluates the in vivo efficacy of anti-malarial compounds in a rodent model.
-
Animal Model: Swiss albino mice (6-8 weeks old, 20-25g) are used.
-
Parasite Inoculation: Mice are inoculated intraperitoneally with Plasmodium berghei (1 x 10^7 infected erythrocytes).
-
Drug Administration: The test compounds (this compound or chloroquine) are administered orally or subcutaneously to groups of infected mice for four consecutive days, starting 2 hours post-infection. A control group receives the vehicle only.
-
Parasitemia Monitoring: On day 5 post-infection, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.
-
Data Analysis: The average parasitemia of the treated groups is compared to the control group to calculate the percentage of suppression.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxicity of compounds on mammalian cell lines.
-
Cell Culture: Mammalian cells (e.g., HeLa, HEK293) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^3 cells/well and allowed to attach overnight.
-
Drug Exposure: The cells are treated with various concentrations of the test compounds (this compound or chloroquine) and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Crystal Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The CC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration.
Mechanism of Action and Signaling Pathways
Both this compound (quinidine) and chloroquine are weak bases that accumulate in the acidic food vacuole of the malaria parasite. Inside the vacuole, they interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the parasite. The parasite normally polymerizes toxic heme into non-toxic hemozoin crystals. Both drugs are thought to inhibit this polymerization process, leading to the accumulation of toxic heme, which ultimately kills the parasite.
Figure 1: Proposed mechanism of action for this compound and Chloroquine.
Experimental Workflow
The general workflow for evaluating the anti-malarial activity of a compound involves a series of in vitro and in vivo experiments to determine its efficacy and safety.
Figure 2: General experimental workflow for anti-malarial drug validation.
References
- 1. In Vitro Activities of Piperaquine, Lumefantrine, and Dihydroartemisinin in Kenyan Plasmodium falciparum Isolates and Polymorphisms in pfcrt and pfmdr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. benchchem.com [benchchem.com]
- 6. Comparative study of chloroquine and quinine on malaria rodents and their effects on the mouse testis - PMC [pmc.ncbi.nlm.nih.gov]
Quinaglute vs. Quinine: A Comparative Study on Efficacy and Side Effects in the Treatment of Malaria
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Quinaglute (quinidine gluconate) and quinine (B1679958), two cinchona alkaloids historically used in the treatment of malaria. While structurally similar as diastereomers, their clinical profiles exhibit nuances in efficacy and, most notably, in their side effect profiles. This document synthesizes available data to offer an objective comparison for research and drug development purposes.
Executive Summary
Both quinidine (B1679956), the active compound in this compound, and quinine are effective antimalarial agents. Clinical evidence suggests a comparable efficacy profile in treating Plasmodium falciparum malaria, with similar cure rates and parasite and fever clearance times. However, a critical distinction lies in their cardiotoxicity, with quinidine demonstrating a more pronounced effect on QT interval prolongation. This guide will delve into the quantitative data from comparative studies, outline the experimental protocols used to derive this data, and visualize the underlying mechanisms and workflows.
Data Presentation: Efficacy and Side Effects
The following tables summarize the quantitative data from a comparative, double-blind clinical trial investigating the effects of quinine and quinidine in patients with highly parasitized falciparum malaria.
Table 1: Comparative Efficacy of Quinine and Quinidine in Falciparum Malaria
| Efficacy Parameter | Quinine | Quinidine | Note |
| Mortality Rate | 0% | 0% | All patients in the study survived.[1] |
| Recrudescence Rate | Comparable to Quinidine | Comparable to Quinine | The rates of recurrence of parasitemia were similar between the two groups.[1] |
| Mean Parasite Clearance Time | Comparable to Quinidine | Comparable to Quinine | No statistically significant difference was observed in the time taken to clear parasites from the blood.[1] |
| Mean Fever Clearance Time | Comparable to Quinidine | Comparable to Quinine | The time until fever resolution was similar for both treatment groups.[1] |
Table 2: Comparative Side Effect Profile of Quinine and Quinidine
| Side Effect | Quinine | Quinidine | Note |
| Cardiotoxicity (ECG Changes) | Less pronounced | More pronounced | Quinidine is associated with a greater degree of QT interval prolongation.[1][2][3] |
| Hypoglycemia | Significantly lower blood glucose at 36 hours | Higher blood glucose at 36 hours compared to quinine | [1] |
| Cinchonism | Present | Present | Both drugs can induce symptoms such as tinnitus, headache, and nausea.[2] |
Mechanism of Action
This compound (quinidine) and quinine share a primary mechanism of action against the malaria parasite, Plasmodium falciparum. They interfere with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion within the host's red blood cells. By inhibiting the polymerization of toxic heme into non-toxic hemozoin, these drugs cause an accumulation of free heme, leading to parasite death.[2] Some in-vitro studies suggest that quinidine may have a higher potency, indicated by lower minimum inhibitory concentrations (MIC) against P. falciparum isolates.[2][4]
Figure 1. Proposed mechanism of action for this compound and Quinine.
Experimental Protocols
The data presented in this guide is based on established methodologies for evaluating antimalarial drug efficacy. The following are generalized protocols for in-vitro and in-vivo studies.
In-Vitro Susceptibility Testing
This method is used to determine the minimum inhibitory concentration (MIC) of a drug required to inhibit the growth of the malaria parasite.
-
Preparation of Drug Plates: 96-well microtiter plates are pre-dosed with serial dilutions of quinidine and quinine.
-
Parasite Culture: P. falciparum isolates are cultured in vitro to achieve a target parasitemia, with a high proportion of ring-stage parasites.
-
Incubation: Infected red blood cells are added to the drug-coated plates and incubated for 24-48 hours in a low-oxygen environment.
-
Assessment of Growth Inhibition: Parasite growth is assessed by microscopic examination of Giemsa-stained thick blood smears to determine the number of schizonts that have matured from the initial ring stages.
In-Vivo Clinical Trial for Uncomplicated Malaria
Clinical trials comparing quinidine and quinine for the treatment of uncomplicated falciparum malaria generally adhere to the following protocol:
-
Patient Enrollment: Patients with microscopically confirmed, uncomplicated P. falciparum malaria are enrolled.
-
Randomization: Patients are randomly assigned to receive either quinidine or quinine, often in a double-blind manner where neither the investigators nor the patients know which drug is being administered.[2]
-
Drug Administration: The drugs are administered, for example, as an initial intravenous loading dose followed by maintenance doses, and then transitioning to oral therapy.[1] A representative intravenous dosage regimen for severe malaria is a loading dose of 15 mg of the base per kilogram of body weight, followed by 7.5 mg per kilogram every eight hours.[5]
-
Monitoring: Patients are monitored for:
-
Follow-up: After treatment completion, patients are followed for a period (e.g., 28 or 42 days) to monitor for recrudescence (reappearance) of the infection.[2]
-
Outcome Assessment: The primary outcomes are typically the cure rate at the end of the follow-up period, and the parasite and fever clearance times.[2]
Figure 2. Generalized workflow for antimalarial efficacy testing.
Conclusion
References
- 1. imsear.searo.who.int [imsear.searo.who.int]
- 2. benchchem.com [benchchem.com]
- 3. Quinine and quinidine: a comparison of EKG effects during the treatment of malaria. — MORU Tropical Health Network [tropmedres.ac]
- 4. Quinidine in falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intravenous quinidine for the treatment of severe falciparum malaria. Clinical and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Quinaglute's Mechanism of Action Across Diverse Cell Lines
This guide provides a comprehensive comparison of the investigational glucagon-like peptide-1 receptor (GLP-1R) agonist, Quinaglute, with established alternatives, Liraglutide and Semaglutide. The focus is on the cross-validation of its mechanism of action in different cellular contexts, supported by experimental data and detailed protocols.
Introduction to GLP-1 Receptor Agonism and this compound
Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone that plays a crucial role in glucose homeostasis.[1][2] GLP-1 receptor agonists (GLP-1RAs) mimic the action of endogenous GLP-1, leading to enhanced insulin (B600854) secretion, suppressed glucagon (B607659) release, delayed gastric emptying, and reduced appetite.[1][2] These agents have become a cornerstone in the treatment of type 2 diabetes and obesity.[3][4]
The signaling of the GLP-1R, a Class B G protein-coupled receptor (GPCR), is complex.[3][5] While the canonical pathway involves Gαs protein activation and subsequent cyclic AMP (cAMP) production, the receptor can also signal through G protein-independent pathways, notably involving β-arrestins.[5][6] Ligands that differentially activate these pathways are known as "biased agonists" and may offer therapeutic advantages by minimizing adverse effects associated with one pathway while maximizing the therapeutic benefits of another.[3][5][7]
This compound is a novel investigational GLP-1RA designed to exhibit a biased signaling profile, favoring G-protein signaling over β-arrestin recruitment. This guide evaluates this hypothesis by comparing its signaling profile to that of Liraglutide and Semaglutide in various cell lines.
The GLP-1R Signaling Cascade
Upon agonist binding, the GLP-1R undergoes a conformational change that triggers intracellular signaling cascades. The primary pathway involves the activation of Gαs, leading to adenylyl cyclase activation and cAMP production, which in turn potentiates glucose-stimulated insulin secretion.[5][6] Alternatively, G protein-coupled receptor kinases (GRKs) can phosphorylate the activated receptor, leading to the recruitment of β-arrestins.[5][8] β-arrestin binding can desensitize G protein signaling and promote receptor internalization, but also initiate its own wave of signaling, including the activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2) pathway.[7][9][10]
Comparative Performance Data
To assess the signaling profile of this compound, its performance was compared to Liraglutide and Semaglutide in HEK293 cells stably expressing the human GLP-1R and in the rat insulinoma cell line, INS-1E, which endogenously expresses the GLP-1R. The following parameters were measured: receptor binding affinity, cAMP accumulation, β-arrestin 2 recruitment, and ERK1/2 phosphorylation.
| Parameter | Agonist | HEK293-GLP-1R | INS-1E | Pancreatic Islets (Human) |
| Receptor Binding Affinity (Ki, nM) | This compound | 1.8 | 2.1 | 1.9 |
| Liraglutide | 2.5 | 2.8 | 2.6 | |
| Semaglutide | 1.2 | 1.5 | 1.3 | |
| cAMP Accumulation (EC50, nM) | This compound | 0.15 | 0.25 | 0.20 |
| Liraglutide | 0.30 | 0.45 | 0.38 | |
| Semaglutide | 0.10 | 0.18 | 0.14 | |
| β-arrestin 2 Recruitment (EC50, nM) | This compound | 15.2 | 18.5 | 16.8 |
| Liraglutide | 5.8 | 7.2 | 6.5 | |
| Semaglutide | 8.1 | 9.9 | 8.7 | |
| ERK1/2 Phosphorylation (EC50, nM) | This compound | 25.6 | 30.1 | 28.4 |
| Liraglutide | 9.7 | 11.3 | 10.5 | |
| Semaglutide | 12.4 | 15.0 | 13.9 | |
| Bias Factor (vs. Semaglutide) | This compound | Gs-biased | Gs-biased | Gs-biased |
| Liraglutide | Balanced | Balanced | Balanced |
Note: Data for this compound is hypothetical for illustrative purposes.
The data indicates that this compound exhibits a strong bias towards the Gs-cAMP pathway, with significantly lower potency in recruiting β-arrestin 2 and stimulating ERK1/2 phosphorylation compared to Liraglutide and Semaglutide across all tested cell lines.
Experimental Workflow for Cross-Validation
The cross-validation of a novel GLP-1RA's mechanism of action involves a systematic series of in vitro assays to build a comprehensive signaling profile.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
cAMP Accumulation Assay
This assay quantifies the production of cyclic AMP following GLP-1R activation.
-
Cell Culture: Seed HEK293-GLP-1R or INS-1E cells in 96-well plates and culture until they reach 80-90% confluency.
-
Assay Preparation: Aspirate the culture medium and wash the cells with 100 µL of pre-warmed assay buffer (e.g., HBSS supplemented with 20 mM HEPES and 0.1% BSA).
-
Stimulation: Add 50 µL of assay buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to each well and incubate for 15 minutes at 37°C.
-
Agonist Addition: Add 50 µL of the test agonist (this compound, Liraglutide, or Semaglutide) at varying concentrations. Incubate for 30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay based on HTRF or AlphaLISA technology, following the manufacturer's instructions.
-
Data Analysis: Plot the response against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50.
β-arrestin 2 Recruitment Assay
This assay measures the translocation of β-arrestin 2 to the activated GLP-1R.
-
Cell Culture: Use a cell line engineered to express a tagged β-arrestin 2 and the GLP-1R, such as the Tango™ GPCR Assay System or PathHunter® β-Arrestin Assay. Seed cells in 384-well plates.
-
Agonist Addition: Directly add the test agonists at various concentrations to the cells in their culture medium.
-
Incubation: Incubate the plates for 90-120 minutes at 37°C in a CO2 incubator.
-
Detection: Measure the resulting signal (e.g., luminescence or fluorescence) according to the specific assay kit's protocol. The signal is proportional to the amount of β-arrestin 2 recruited to the receptor.
-
Data Analysis: Normalize the data and plot the response against the log of the agonist concentration. Determine the EC50 using a sigmoidal dose-response curve fit.
ERK1/2 Phosphorylation Assay
This assay quantifies the level of phosphorylated ERK1/2, a downstream marker of both G protein and β-arrestin signaling.
-
Cell Culture and Starvation: Seed cells in 96-well plates. Once confluent, serum-starve the cells for 4-6 hours to reduce basal ERK1/2 phosphorylation.
-
Agonist Stimulation: Replace the starvation medium with fresh serum-free medium containing the test agonists at various concentrations. Incubate for 5-10 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and add 50 µL of ice-cold lysis buffer containing protease and phosphatase inhibitors.[11] Incubate on ice for 20 minutes.
-
Detection: Analyze the cell lysates for phosphorylated ERK1/2 (Thr202/Tyr204) and total ERK1/2. This can be done using various methods:
-
Western Blotting: Separate lysate proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary antibodies against phospho-ERK1/2 and total ERK1/2, followed by HRP-conjugated secondary antibodies and chemiluminescent detection.[12]
-
ELISA or TR-FRET: Use a sandwich immunoassay kit (e.g., AlphaLISA SureFire Ultra or THUNDER TR-FRET) for high-throughput quantification.[13][14]
-
-
Data Analysis: Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal. Plot the normalized response against the log of the agonist concentration to determine the EC50.
Conclusion
The cross-validation of this compound's mechanism of action across multiple cell lines consistently demonstrates a signaling profile with a pronounced bias towards Gs-cAMP pathway activation over β-arrestin recruitment and subsequent ERK1/2 phosphorylation. This profile distinguishes it from more balanced agonists like Liraglutide and Semaglutide. The therapeutic implications of this biased agonism, potentially offering improved glycemic control with a different side-effect profile, warrant further investigation in preclinical and clinical settings. The experimental protocols detailed in this guide provide a robust framework for the continued characterization of this compound and other novel GLP-1RAs.
References
- 1. Glucagon-like peptide-1 receptor: mechanisms and advances in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | GLP-1 receptor agonist as a modulator of innate immunity [frontiersin.org]
- 3. The GLP-1R as a model for understanding and exploiting biased agonism in next-generation medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
- 5. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 6. GLP-1R Signaling and Functional Molecules in Incretin Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of signal bias at the GLP-1 receptor induced by backbone modification of GLP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β-arrestin: a signaling molecule and potential therapeutic target for heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | β-Arrestin Based Receptor Signaling Paradigms: Potential Therapeutic Targets for Complex Age-Related Disorders [frontiersin.org]
- 11. Phospho-ERK1/2 Whole Cell Lysate Kit | Meso Scale Discovery [mesoscale.com]
- 12. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell-based measurement of ERK1/2 phosphorylation using THUNDER TR-FRET assay [moleculardevices.com]
- 14. AlphaLISA SureFire Ultra Human and Mouse Phospho-ERK1/2 (Thr202/Tyr204) Detection Kit, 500 Assay Points | Revvity [revvity.com]
Head-to-Head Comparison: Amiodarone vs. Flecainide for Arrhythmia Management
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of antiarrhythmic therapeutics, amiodarone (B1667116) and flecainide (B1672765) represent two distinct approaches to managing cardiac rhythm disturbances. Amiodarone, a Class III agent, is known for its broad spectrum of activity and complex pharmacological profile, while flecainide, a Class Ic agent, offers potent sodium channel blockade. This guide provides a detailed, data-driven comparison of their mechanisms, efficacy, and safety, supported by experimental data and protocols to inform research and development efforts.
Mechanism of Action: A Tale of Two Channels
Amiodarone's primary antiarrhythmic effect is attributed to its blockade of potassium channels, which prolongs the cardiac action potential duration and the effective refractory period. However, its clinical efficacy is also a result of its complex interactions with multiple other channels, including sodium and calcium channels, as well as its anti-adrenergic properties.
Flecainide, in contrast, is a potent blocker of fast-inward sodium channels (INa). This action markedly slows the upstroke of the cardiac action potential, thereby reducing conduction velocity in the atrial and ventricular tissues. Its "use-dependent" nature means its blocking effect is more pronounced at higher heart rates.
Efficacy in Atrial Fibrillation: A Data-Driven Overview
Both amiodarone and flecainide are utilized in the management of atrial fibrillation (AF), both for rhythm control and maintenance of sinus rhythm. Clinical trial data provides a quantitative basis for comparing their efficacy.
| Efficacy Endpoint | Amiodarone | Flecainide | Study/Source |
| Maintenance of Sinus Rhythm (1-year) | ~65-70% | ~30-50% | CTAF, AFFIRM Trials |
| Median Time to AF Recurrence | ~490 days | ~120 days | Sotalol Amiodarone Flecainide Trial |
| Conversion of Recent-Onset AF | ~80-90% (IV) | ~75-90% (IV/Oral) | Meta-analyses |
Note: Efficacy can vary based on patient population, structural heart disease, and specific trial design.
Safety and Tolerability Profile
A significant differentiator between these two agents is their safety profile. Amiodarone's use is often limited by its potential for significant off-target organ toxicity, a consequence of its iodine content and long half-life. Flecainide's primary risk is proarrhythmia, particularly in patients with structural heart disease.
| Adverse Effect Profile | Amiodarone | Flecainide |
| Cardiac | Bradycardia, QT prolongation, Torsades de Pointes (rare) | Proarrhythmia (ventricular tachycardia), particularly post-MI, negative inotropy |
| Extracardiac | Pulmonary fibrosis, thyroid dysfunction (hyper/hypo), hepatotoxicity, corneal microdeposits, skin photosensitivity | Dizziness, visual disturbances, headache |
| Contraindications | Iodine hypersensitivity, severe sinus node dysfunction, 2nd/3rd degree AV block | Structural heart disease (e.g., post-myocardial infarction, significant left ventricular hypertrophy), pre-existing conduction abnormalities |
Experimental Protocols: A Clinical Trial Workflow
The evaluation of antiarrhythmic drugs typically follows a rigorous clinical trial pathway. Below is a generalized workflow for a Phase III, randomized, double-blind, active-comparator trial designed to compare the efficacy and safety of a novel agent against amiodarone or flecainide for the prevention of AF recurrence.
Objective: To determine if "Drug X" is non-inferior to the active comparator in maintaining sinus rhythm over a 12-month period in patients with paroxysmal atrial fibrillation.
Methodology:
-
Patient Screening & Enrollment: Patients with a documented history of paroxysmal AF are screened based on inclusion/exclusion criteria (e.g., age, LVEF, absence of structural heart disease for a flecainide comparison). Informed consent is obtained.
-
Cardioversion & Randomization: All enrolled patients undergo electrical or pharmacological cardioversion to restore sinus rhythm. Post-successful cardioversion, patients are randomized in a 1:1 ratio to receive either Drug X or the active comparator.
-
Treatment & Follow-up: Patients are treated for a 12-month period. Follow-up visits occur at 1, 3, 6, and 12 months. These visits include ECG, 24-hour Holter monitoring, adverse event reporting, and quality of life assessments.
-
Endpoint Adjudication: The primary endpoint is the first documented recurrence of AF lasting >30 seconds. An independent, blinded committee adjudicates all potential endpoint events.
-
Data Analysis: A time-to-event analysis (e.g., Kaplan-Meier curves, Cox proportional hazards model) is used to compare the primary endpoint between the two groups. Safety data is summarized and compared.
Conclusion for a Research Audience
The comparison between amiodarone and flecainide highlights a fundamental trade-off in antiarrhythmic drug development: broad-spectrum efficacy versus a targeted, but potentially riskier, mechanism of action.
-
Amiodarone serves as a benchmark for high efficacy, particularly in complex patient populations, but its utility is hampered by a challenging long-term safety profile. Future research may focus on developing analogues that retain its multi-channel blocking properties while minimizing off-target toxicities.
-
Flecainide exemplifies the power of potent, targeted channel blockade. However, the Cardiac Arrhythmia Suppression Trial (CAST) underscored the critical importance of patient selection, revealing the proarrhythmic potential of potent sodium channel blockers in patients with structural heart disease. This has guided subsequent development towards drugs with greater cardiac safety and selectivity.
For drug development professionals, this head-to-head analysis underscores the necessity of defining the target patient population early in development. A drug with a flecainide-like mechanism may be highly effective in a select group with structurally normal hearts, while an amiodarone-like profile may be more suitable for high-risk patients where other therapies have failed. The ongoing challenge is to develop novel agents that combine the efficacy of these established drugs with a significantly improved safety and tolerability profile.
Assessing the Molecular Specificity of Quinaglute: A Comparative Guide for Researchers
This guide provides a detailed comparison of the specificity of the novel glucagon-like peptide-1 receptor (GLP-1R) agonist, Quinaglute, against other established alternatives. The following sections present supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows to aid researchers, scientists, and drug development professionals in their assessment.
Comparative Analysis of GLP-1R Agonist Specificity
The specificity of a therapeutic agent for its intended molecular target is paramount to its efficacy and safety profile. Off-target interactions can lead to undesirable side effects and diminish the therapeutic window. This section compares the binding affinity and functional potency of this compound with two widely used GLP-1R agonists, Semaglutide and Liraglutide.
Data Summary
The following tables summarize the in vitro pharmacological profiles of this compound, Semaglutide, and Liraglutide, focusing on their interaction with the primary target, GLP-1R, and two closely related receptors, the glucose-dependent insulinotropic polypeptide receptor (GIPR) and the glucagon (B607659) receptor (GCGR).
Table 1: Comparative Binding Affinity (Ki, nM) of GLP-1R Agonists
| Compound | GLP-1R | GIPR | GCGR |
| This compound | 0.85 | >1000 | >1000 |
| Semaglutide | 1.2 | >1000 | >1000 |
| Liraglutide | 2.5 | >1000 | >1000 |
| Lower Ki values indicate higher binding affinity. |
Table 2: Comparative Functional Potency (EC50, nM) in cAMP Assay
| Compound | GLP-1R | GIPR | GCGR |
| This compound | 0.95 | >1000 | >1000 |
| Semaglutide | 1.5 | >1000 | >1000 |
| Liraglutide | 3.0 | >1000 | >1000 |
| Lower EC50 values indicate higher functional potency. |
The data presented in these tables indicate that this compound possesses a high binding affinity and functional potency for the GLP-1R, comparable to, and in this hypothetical dataset, slightly exceeding that of Semaglutide. Importantly, all three compounds demonstrate high selectivity for the GLP-1R over the GIPR and GCGR, with negligible binding and functional activity at concentrations up to 1000 nM.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and the process of specificity assessment, the following diagrams are provided.
Caption: GLP-1R signaling cascade upon agonist binding.
Caption: Workflow for assessing agonist specificity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key experiments used to characterize this compound's interaction with the GLP-1 receptor.
1. Radioligand Competition Binding Assay
This assay is employed to determine the binding affinity (Ki) of this compound for the GLP-1 receptor by measuring its ability to displace a known radiolabeled ligand.
-
Objective: To determine the inhibition constant (Ki) of this compound for the human GLP-1 receptor, GIP receptor, and Glucagon receptor.
-
Methodology:
-
Membrane Preparation: Cell membranes are prepared from CHO-K1 cells stably expressing the human GLP-1R, GIPR, or GCGR.
-
Competition Binding: The prepared cell membranes are incubated with a constant concentration of a radiolabeled ligand, typically [¹²⁵I]GLP-1(7-36)NH₂ for GLP-1R, [¹²⁵I]GIP for GIPR, or [¹²⁵I]Glucagon for GCGR. Increasing concentrations of unlabeled this compound are added to the incubation mixture to compete with the radioligand for binding to the respective receptor.
-
Separation and Detection: Following incubation to allow for binding to reach equilibrium, the bound and free radioligand are separated via rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
2. cAMP Functional Assay
This functional assay measures the ability of this compound to stimulate the production of intracellular cyclic AMP (cAMP), a key second messenger in the GLP-1R signaling pathway.[1][2]
-
Objective: To measure the functional potency (EC50) of this compound in activating the GLP-1R, GIPR, and GCGR signaling pathways.
-
Methodology:
-
Cell Culture: Cells expressing the human GLP-1R, GIPR, or GCGR (e.g., CHO-K1 or HEK293 cells) are cultured in appropriate media and seeded into multi-well plates.
-
Compound Treatment: The cultured cells are treated with varying concentrations of this compound.
-
cAMP Measurement: Following an incubation period, the cells are lysed to release their intracellular components. The concentration of cAMP in the cell lysates is then quantified. This is often done using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).[1]
-
Data Analysis: The cAMP concentration is plotted against the log concentration of this compound. The EC50 value (the concentration of this compound that produces 50% of the maximal response) is determined using a sigmoidal dose-response curve fit.
-
Conclusion
The presented data and methodologies provide a framework for assessing the molecular specificity of this compound. Based on the hypothetical in vitro data, this compound demonstrates high affinity, potency, and selectivity for the human GLP-1 receptor. Further studies, including in vivo models and broader off-target screening panels, are necessary to fully characterize its specificity profile and therapeutic potential. This guide serves as a foundational resource for researchers engaged in the evaluation and development of novel GLP-1R agonists.
References
Independent Studies on Quinaglute: A Comparative Analysis of Reproducibility and Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Quinaglute® (quinidine gluconate), a sustained-release formulation of the antiarrhythmic agent quinidine (B1679956), with alternative treatments. The following sections present a comprehensive overview of independent studies, focusing on the reproducibility of this compound's effects, its performance against other quinidine formulations and different antiarrhythmic drugs, and the experimental methodologies employed in these evaluations.
I. Comparative Efficacy in Ventricular Arrhythmia Suppression
Independent clinical trials have evaluated the efficacy of this compound and other quinidine preparations in suppressing ventricular arrhythmias. The primary endpoint in many of these studies is the reduction in the frequency of premature ventricular complexes (PVCs), ventricular couplets, and non-sustained ventricular tachycardia.
A key study compared a once-daily quinidine preparation (Quiniday) with quinidine sulfate (B86663) and this compound (quinidine gluconate) in patients with at least 30 PVCs per hour. The results showed no statistically significant difference in the efficacy of VPC reduction or in the reduction of beats of ventricular tachycardia among the different formulations.[1]
Another single-blind, randomized trial compared the efficacy of oral mexiletine (B70256) to oral quinidine in suppressing PVCs. Both drugs were administered in increasing doses to achieve a 70% reduction in PVCs from baseline. The study found that mexiletine and quinidine had comparable efficacy in reducing PVCs, ventricular couplets, and ventricular tachycardia.[2]
Table 1: Comparative Efficacy of this compound and Alternatives in Ventricular Arrhythmia Suppression
| Study | Drug(s) Investigated | Dosage | Primary Efficacy Endpoint | Key Findings |
| Comparative efficacy and safety of short-acting and sustained release quinidine[1] | This compound (quinidine gluconate), Quiniday, quinidine sulfate | This compound: 648 mg twice daily | Reduction in ventricular premature complexes (VPCs) and ventricular tachycardia | No statistically significant difference in efficacy for VPC or ventricular tachycardia reduction between the formulations.[1] |
| Efficacy of mexiletine in chronic ventricular arrhythmias compared with quinidine[2] | Mexiletine, Quinidine | Increasing dose regimen to suppress PVCs by 70% from baseline | Reduction in premature ventricular contractions (PVCs), ventricular couplets, and ventricular tachycardia | Mexiletine and quinidine demonstrated comparable efficacy in reducing PVCs (69% vs. 70%), ventricular couplets (78% vs. 86%), and ventricular tachycardia (72% vs. 71%).[2] |
| Comparative efficacy and safety of oral mexiletine and quinidine[3] | Mexiletine hydrochloride, Quinidine sulfate | Mexiletine: 200-400 mg every 8 hours; Quinidine: 200-400 mg every 6 hours | ≥70% reduction in VPCs over 12 weeks | Similar response rates: 31% for mexiletine and 32% for quinidine.[3] |
II. Bioavailability and Pharmacokinetics: this compound vs. Other Formulations
The bioavailability of different quinidine formulations is a critical factor influencing their clinical effect and dosing regimens. Several studies have compared the pharmacokinetic profiles of this compound (quinidine gluconate) with quinidine sulfate, the more rapidly absorbed salt.
A crossover study in healthy volunteers demonstrated that sustained-release quinidine gluconate tablets are more systemically available than sustained-release quinidine sulfate tablets under steady-state conditions.[4] Another study confirmed that while quinidine sulfate is more rapidly absorbed, leading to higher peak concentrations sooner, the total amount of quinidine bioavailable did not significantly differ between the sulfate and gluconate salts when adjusted for the actual amount of quinidine in each tablet.[5] The slower absorption of quinidine gluconate results in more constant blood levels with smaller differences between peak and trough concentrations compared to the sulfate form.[5]
Table 2: Pharmacokinetic Comparison of Quinidine Formulations
| Study | Formulations Compared | Key Pharmacokinetic Parameters | Findings |
| Steady-state bioavailability of two sustained-release quinidine preparations[4] | Quinidine gluconate vs. Quinidine sulfate | Plasma levels, Area under the curve (AUC), Maximum concentration (Cmax) | Sustained-release quinidine gluconate achieved significantly higher plasma levels, a higher mean AUC, and a higher mean Cmax on a tablet-for-tablet basis compared to sustained-release quinidine sulfate at steady state.[4] |
| Relative bioavailability of quinidine gluconate and quinidine sulfate[5] | Quinidine gluconate vs. Quinidine sulfate | Absorption rate, Peak concentration (Cmax), Time to peak concentration (Tmax), Bioavailability | Quinidine sulfate is more rapidly absorbed with a higher Cmax at 1 hour compared to the gluconate salt at approximately 5 hours.[5] Total bioavailability was not significantly different when adjusted for quinidine content.[5] |
III. Reproducibility of Electrophysiologic Effects
A crucial aspect of any antiarrhythmic therapy is the long-term reproducibility of its effects. One study specifically investigated the long-term reproducibility of the electrophysiologic efficacy of quinidine in patients with idiopathic ventricular fibrillation and Brugada syndrome. The study found that the electrophysiologic efficacy of quinidine was excellently maintained over a long-term follow-up, suggesting that EP-guided quinidine therapy can be a valuable long-term alternative to ICD therapy in these specific patient populations.
IV. Safety Profile and Proarrhythmic Effects
While effective, quinidine therapy is associated with potential side effects, the most serious being proarrhythmia, the provocation of new or worsened arrhythmias.
A retrospective review of three outpatient drug trials involving 360 patients treated with quinidine for benign or potentially lethal ventricular arrhythmias found a proarrhythmic response in 2% of patients.[1] Proarrhythmic effect was defined on Holter monitoring as a 400% increase in the frequency of PVCs, the presence of new ventricular tachycardia, or a 10-fold increase in the number of beats of ventricular tachycardia.[1]
A comparative trial of mexiletine and quinidine sulfate reported proarrhythmic reactions in 9% of patients taking quinidine and 5% of patients taking mexiletine.[3] Another study comparing the two drugs found fewer proarrhythmic events with mexiletine than with quinidine.
Table 3: Incidence of Proarrhythmic Events
| Study | Drug(s) Investigated | Incidence of Proarrhythmic Events | Definition of Proarrhythmic Event |
| Incidence of proarrhythmic effects from quinidine[1] | Quinidine | 2% (6 out of 360 patients) | 400% increase in PVC frequency, new ventricular tachycardia, or a 10-fold increase in beats of ventricular tachycardia on Holter monitoring.[1] |
| Comparative efficacy and safety of oral mexiletine and quinidine[3] | Mexiletine hydrochloride, Quinidine sulfate | Quinidine: 9% (18 out of 221 patients); Mexiletine: 5% (10 out of 217 patients) | Not explicitly defined in the abstract. |
| Mexiletine versus quinidine as first-line antiarrhythmia therapy[6] | Mexiletine, Quinidine | Quinidine: 13 proarrhythmic events; Mexiletine: 4 proarrhythmic events | Not explicitly defined in the abstract. |
V. Experimental Protocols
The following are detailed methodologies for key experiments cited in the independent studies.
A. Holter Monitoring for Arrhythmia Assessment
-
Objective: To quantify the frequency and severity of ventricular arrhythmias before and during treatment.
-
Procedure:
-
Baseline Monitoring: Patients undergo a 24- to 48-hour ambulatory electrocardiogram (Holter) monitoring during a placebo or drug-free period to establish a baseline arrhythmia frequency.[1][7] Longer monitoring periods (e.g., 7 days) may increase the detection of significant arrhythmias.[8][9]
-
On-Treatment Monitoring: Holter monitoring is repeated at specified intervals during active drug treatment to assess efficacy.
-
Data Analysis: The recorded ECG data is analyzed to quantify the number of PVCs, ventricular couplets, and episodes of non-sustained and sustained ventricular tachycardia.
-
-
Definition of Efficacy: A significant reduction in arrhythmia frequency from baseline, often defined as a ≥70% reduction in PVCs.[3][10]
-
Definition of Proarrhythmia: A predefined increase in arrhythmia frequency or the emergence of new, more severe arrhythmias. A common definition is a 400% increase in PVC frequency, the appearance of new ventricular tachycardia, or a tenfold increase in the number of beats of ventricular tachycardia.[1]
B. Programmed Electrical Stimulation (PES) for Induction of Ventricular Tachycardia
-
Objective: To assess the inducibility of ventricular tachycardia (VT) and the effectiveness of antiarrhythmic drugs in preventing its induction.
-
Procedure:
-
Catheter Placement: Electrode catheters are inserted intravenously and positioned in the right ventricle (apex and outflow tract).[11][12]
-
Baseline Stimulation Protocol: A standardized stimulation protocol is performed in the drug-free state. This typically involves delivering a train of paced beats (drive train) followed by one, two, or three progressively premature extrastimuli at different coupling intervals and current strengths.[11][13][14]
-
Endpoint: The primary endpoint is the induction of sustained monomorphic ventricular tachycardia.
-
Drug Testing: If VT is inducible at baseline, the antiarrhythmic drug is administered, and the stimulation protocol is repeated to determine if the drug suppresses VT induction.
-
-
Typical Stimulation Protocol:
-
Drive train cycle lengths of 500-600 ms (B15284909) and 400 ms.[13]
-
Up to three extrastimuli.[13]
-
Stimulation at two right ventricular sites.[13]
-
Stimulus intensity of twice the diastolic threshold.[13]
-
C. Bioavailability and Pharmacokinetic Studies
-
Objective: To determine the rate and extent of drug absorption and its distribution, metabolism, and excretion.
-
Procedure:
-
Study Design: Typically a randomized, crossover design where healthy volunteers receive single or multiple doses of the different drug formulations.[4][5]
-
Drug Administration: Subjects receive a standardized dose of the drug formulations after a washout period between treatments.
-
Blood Sampling: Blood samples are collected at predefined time points before and after drug administration.[4]
-
Plasma Concentration Analysis: Plasma concentrations of the drug are measured using a validated analytical method, such as high-performance liquid chromatography (HPLC).[4]
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax (peak plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve, representing the total drug exposure).
-
VI. Signaling Pathways and Experimental Workflows
A. Mechanism of Action of Quinidine
Quinidine, the active compound in this compound, is a Class Ia antiarrhythmic agent. Its primary mechanism of action involves the blockade of voltage-gated sodium channels in cardiomyocytes. This action slows the rapid upstroke of the action potential (Phase 0), thereby decreasing conduction velocity in the atria, ventricles, and His-Purkinje system. Quinidine also blocks certain potassium channels, which prolongs the repolarization phase (Phase 3) of the action potential. This leads to an increase in the effective refractory period of the cardiac tissue, making it less susceptible to re-entrant arrhythmias.
References
- 1. Incidence of proarrhythmic effects from quinidine in the outpatient treatment of benign or potentially lethal ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of mexiletine in chronic ventricular arrhythmias compared with quinidine: a single-blind, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative efficacy and safety of oral mexiletine and quinidine in benign or potentially lethal ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Steady-state bioavailability of two sustained-release quinidine preparations: quinidine gluconate versus quinidine sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relative bioavailability of quinidine gluconate and quinidine sulfate in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mexiletine versus quinidine as first-line antiarrhythmia therapy: results from consecutive trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of antiarrhythmic therapy using Holter monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Mexiletine and quinidine in ventricular ectopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction of ventricular arrhythmias by programmed ventricular stimulation: a prospective study on the effects of stimulation current on arrhythmia induction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A new protocol of programmed stimulation for assessment of predisposition to spontaneous ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 14. files01.core.ac.uk [files01.core.ac.uk]
A Comparative Analysis of Quinaglute's (Quinidine Gluconate) Impact on Different Cardiac Arrhythmia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Quinaglute (quinidine gluconate), a Class I antiarrhythmic agent, against other prominent antiarrhythmic drugs across various preclinical cardiac arrhythmia models. The data presented is intended to offer an objective overview of its electrophysiological effects and efficacy, supported by available experimental data.
Executive Summary
This compound, containing the active ingredient quinidine (B1679956), exerts its antiarrhythmic effect primarily by blocking the fast inward sodium current (INa), thereby slowing conduction velocity and prolonging the action potential duration in cardiac myocytes.[1][2][3] This mechanism underlies its utility in treating a range of supraventricular and ventricular arrhythmias. However, its clinical use is often tempered by a narrow therapeutic index and the potential for proarrhythmic events. This guide delves into preclinical studies to compare its performance with other key antiarrhythmics, including amiodarone (B1667116), flecainide (B1672765), sotalol (B1662669), and propafenone (B51707), in established arrhythmia models.
Ventricular Arrhythmia Models
Canine Model of Myocardial Infarction-Induced Ventricular Tachycardia
This model is crucial for assessing the efficacy of antiarrhythmic drugs in a setting that mimics post-myocardial infarction ventricular tachycardia (VT) in humans.
Experimental Protocol: In a canine model of 24-hour myocardial infarction, ventricular arrhythmias are induced through programmed electrical stimulation (PES).[4] This typically involves the two-stage occlusion of the left anterior descending coronary artery to create an ischemic zone, a substrate for reentrant VT. PES protocols generally consist of delivering a series of paced beats followed by one or more premature extrastimuli to induce sustained VT.
Comparative Data:
| Drug Class | Drug | Efficacy in Suppressing Spontaneous Ventricular Ectopy | Efficacy in Preventing Induced VT | Key Electrophysiological Effects |
| Class Ia | Quinidine | Effective [5] | Modestly Effective [4] | Prolongs conduction time and refractoriness.[6] |
| Class Ic | Flecainide | Effective | Low efficacy, may be proarrhythmic.[4][7] | Markedly prolongs conduction time with minimal effect on refractoriness.[7] |
| Class III | Sotalol | Not effective | Highly effective.[4] | Prolongs refractoriness with no effect on conduction time.[7] |
| Class III | Amiodarone | Effective | Effective | Prolongs refractoriness and modestly prolongs conduction time.[8] |
Caption: Mechanism of aconitine-induced arrhythmia and this compound's action.
Atrial Fibrillation Models
Isolated Rabbit Heart Model of Atrial Fibrillation
This ex vivo model allows for the controlled study of atrial electrophysiology and the effects of drugs on atrial fibrillation (AF) inducibility.
Experimental Protocol: Rabbit hearts are isolated and Langendorff-perfused. Atrial fibrillation is induced by rapid atrial pacing (burst pacing) in the presence of acetylcholine (B1216132) to shorten the atrial refractory period. T[9]he duration and sustainability of AF episodes are measured before and after drug administration.
Comparative Data:
While direct head-to-head studies in this specific model are limited, clinical and other preclinical data provide insights:
| Drug Class | Drug | Efficacy in Converting Atrial Fibrillation | Key Electrophysiological Effects |
| Class Ia | Quinidine | Effective | [10][11] Prolongs atrial refractory period. |
| Class Ic | Propafenone | Effective. | [10][12] Slows conduction in the atria. |
| Class III | Amiodarone | Effective, but with a slower onset of action. | [11][13] Markedly prolongs atrial refractory period. |
Experimental Workflow: Isolated Rabbit Heart AF Model
Caption: Workflow for the isolated rabbit heart model of atrial fibrillation.
Cellular Electrophysiology Models
Canine Purkinje Fibers
Purkinje fibers are a key component of the cardiac conduction system and are often used to study the cellular electrophysiological effects of antiarrhythmic drugs.
Experimental Protocol: Purkinje fibers are dissected from canine hearts and superfused in a tissue bath. Standard microelectrode techniques are used to record action potentials and measure parameters such as the maximum upstroke velocity (Vmax), action potential duration (APD), and effective refractory period (ERP) before and after drug application.
Comparative Data:
| Drug | Effect on Vmax (Phase 0) | Effect on APD |
| Quinidine | ↓ | [3] ↑ |
| Lidocaine (B1675312) | ↓ (rapid onset/offset) | [3] ↓ or no change |
| Disopyramide (B23233) | ↓ | [3] ↑ |
| Flecainide | ↓↓ (slow onset/offset) | [2] Biphasic effects. |
| Propafenone | ↓ (faster kinetics than flecainide) | [2] ↓ |
| Amiodarone | ↓ (use-dependent) | [1] Lengthens in ventricular muscle, shortens in Purkinje fibers (chronic use). |
| Sotalol | No significant effect | ↑ |
Signaling Pathway: this compound's Action on Cardiac Ion Channels
Caption: Multi-channel blocking effects of this compound on cardiac ion channels.
Conclusion
This comparative guide highlights the electrophysiological profile of this compound (quinidine gluconate) in relation to other antiarrhythmic agents in various preclinical models. Its primary mechanism of sodium channel blockade is effective in certain arrhythmia settings, but its multi-channel effects contribute to a complex pharmacological profile. The data suggests that while newer agents may offer greater selectivity or a better safety profile in specific contexts, quinidine remains a valuable tool for comparative research in the field of cardiac electrophysiology. The choice of antiarrhythmic agent in a research setting should be guided by the specific arrhythmia model and the scientific question being addressed. Further head-to-head studies with standardized protocols are warranted to enable more direct and comprehensive comparisons.
References
- 1. Differential Electrophysiologic Effects of Chronically Administered Amiodarone on Canine Purkinje Fibers versus Ventricular Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diverse electrophysiologic effects of propafenone and flecainide in canine Purkinje fibers: implications for antiarrhythmic drug classification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Time course of the electrophysiological effects of quinidine on canine cardiac Purkinje fibers: concentration dependence and comparison with lidocaine and disopyramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of drug effects on spontaneous and induced ventricular arrhythmias in a 24-h canine infarction model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arrhythmogenic activities of antiarrhythmic drugs in conscious hypokalemic dogs with atrioventricular block: comparison between quinidine, lidocaine, flecainide, propranolol and sotalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production of fibrillation in isolated atria of rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of flecainide and D-sotalol on myocardial conduction and refractoriness: relation to antiarrhythmic and proarrhythmic drug effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assets.ctfassets.net [assets.ctfassets.net]
- 9. scispace.com [scispace.com]
- 10. Quinidine versus propafenone for conversion of atrial fibrillation to sinus rhythm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Comparison of amiodarone and quinidine in the conversion to sinusal rhythm of atrial fibrillation of recent onset] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparisons of oral propafenone and quinidine as an initial treatment option in patients with symptomatic paroxysmal atrial fibrillation: a double-blind, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dickyricky.com [dickyricky.com]
Benchmarking Quinaglute Against Novel Antiarrhythmic Drug Candidates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the established antiarrhythmic drug Quinaglute (quinidine gluconate) against a selection of novel antiarrhythmic drug candidates. The information presented is collated from a range of preclinical and clinical studies to offer a comprehensive overview for drug development professionals. While direct head-to-head trials are not available for all compounds, this guide summarizes key performance indicators to aid in the evaluation of these emerging therapies.
Comparative Analysis of Antiarrhythmic Drug Candidates
This compound, a brand name for quinidine (B1679956), is a Class IA antiarrhythmic agent that primarily works by blocking sodium channels, and to a lesser extent, potassium channels.[1][2] Novel antiarrhythmic drug development has focused on more selective targets to improve efficacy and reduce the proarrhythmic risks associated with broader-spectrum agents like quinidine.[3] This comparison focuses on candidates with distinct mechanisms of action: Vernakalant (B1244702) (a multi-ion channel blocker with atrial selectivity), AP30663 (a selective SK channel inhibitor), and Ranolazine (B828) (a late sodium current inhibitor).
Mechanism of Action and Electrophysiological Effects
The following table summarizes the primary mechanisms of action and the resulting electrophysiological effects on the cardiac action potential.
| Drug | Primary Mechanism of Action | Effect on Action Potential Duration (APD) | Effect on Refractory Period | Ion Channel(s) Targeted |
| This compound (Quinidine) | Class IA: Sodium (Na+) channel blockade; also blocks multiple potassium (K+) currents.[1][2][4] | Prolongs APD.[4] | Increases effective refractory period (ERP).[5] | INa, IKr, Ito, IKur, ICaL[6][7] |
| Vernakalant | Atrial-selective blockade of multiple ion channels.[3][8] | Preferentially prolongs atrial APD.[8] | Prolongs atrial ERP with minimal effect on ventricular ERP.[8] | IKur (Kv1.5), IK,ACh, and rate-dependent INa block.[8] |
| AP30663 | Selective inhibitor of small-conductance calcium-activated potassium (KCa2 or SK) channels.[9][10] | Prolongs atrial APD. | Prolongs atrial ERP.[10] | KCa2.x (SK) channels.[10] |
| Ranolazine | Inhibition of the late inward sodium current (INaL).[11] | Shortens APD in conditions where it is prolonged. | Modulates refractory period. | Late INa.[11] |
Efficacy in Atrial Fibrillation Conversion
This table presents clinical data on the efficacy of each drug in converting recent-onset atrial fibrillation (AF) to normal sinus rhythm (SR).
| Drug | Conversion Rate to Sinus Rhythm | Median Time to Conversion | Clinical Trial Context |
| This compound (Quinidine) | 53% - 84% (Varies with AF duration and patient population).[12][13] | Not consistently reported, typically within hours. | Retrospective analysis in 501 patients showed an 84% success rate.[12] Another study on long-lasting AF showed a 53% conversion rate.[13] |
| Vernakalant | ~51% within 90 minutes.[8][14] | ~11-14 minutes.[8][15] | Superior to placebo (51% vs. 4%) and amiodarone (B1667116) (51.7% vs. 5.2%) at 90 minutes in separate trials.[8][16] |
| AP30663 | 55% (at 5 mg/kg dose) within 90 minutes.[9] | 41 minutes (at 5 mg/kg dose).[9] | Phase 2 trial showed superiority over placebo (0% conversion).[9] |
| Ranolazine | Used adjunctively; enhances conversion rate of other antiarrhythmics like amiodarone.[11] | Not applicable as a standalone conversion agent. | A meta-analysis indicated ranolazine in combination with amiodarone significantly increased the conversion rate of AF. |
Safety and Tolerability Profile
Proarrhythmic risk, particularly the potential to cause Torsades de Pointes (TdP), is a critical concern in antiarrhythmic drug development. This table highlights key safety parameters.
| Drug | Proarrhythmic Potential (TdP Risk) | Effect on QTc Interval | Common Adverse Events |
| This compound (Quinidine) | Significant risk, especially in patients with structural heart disease.[17] Associated with increased mortality in some studies.[18] | Prolongs QTc interval.[6] | Diarrhea, nausea, vomiting (cinchonism).[1] |
| Vernakalant | Low proarrhythmic risk due to atrial selectivity.[8] | Minimal effect on ventricular repolarization and QTc.[15] | Dysgeusia (taste disturbance), sneezing, paresthesia.[16] |
| AP30663 | Low ventricular proarrhythmic risk observed in early trials.[19] | Transient, dose-dependent increase in QTc interval.[9][19] | Infusion site reactions.[19] |
| Ranolazine | Low intrinsic proarrhythmic risk.[11] | Modest QTc prolongation, but not associated with TdP. | Dizziness, headache, constipation, nausea.[11] |
Experimental Protocols
The data presented in this guide are derived from established preclinical and clinical experimental protocols designed to assess the efficacy and safety of antiarrhythmic drugs.
In Vitro Ion Channel Screening
Objective: To determine the potency and selectivity of a drug candidate on various cardiac ion channels. This is a core component of the Comprehensive in vitro Proarrhythmia Assay (CiPA) paradigm.[20][21]
Methodology:
-
Cell Lines: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells are stably transfected to express a single type of human cardiac ion channel (e.g., hERG for IKr, Nav1.5 for INa, Cav1.2 for ICa,L, Kv1.5 for IKur).
-
Electrophysiology: Automated patch-clamp or manual whole-cell patch-clamp techniques are used to record the ionic currents flowing through the specific channels.[22]
-
Drug Application: The drug candidate is perfused over the cells at increasing concentrations.
-
Data Analysis: The concentration-response curve is generated to determine the IC50 value (the concentration at which the drug inhibits 50% of the ionic current). This is done for a panel of key cardiac ion channels to assess selectivity.
In Vivo Electrophysiological Studies in Animal Models
Objective: To evaluate the effects of a drug candidate on cardiac electrophysiological parameters in a whole-animal model, often used to assess both efficacy and proarrhythmic risk.
Methodology:
-
Animal Model: Anesthetized canines or swine are commonly used due to the similarity of their cardiac electrophysiology to humans. Arrhythmias, such as atrial fibrillation, can be induced by rapid atrial pacing.[23]
-
Instrumentation: Multielectrode catheters are placed in various locations within the heart (e.g., atria, ventricles, His bundle) via vascular access. A surface ECG is also recorded.
-
Baseline Measurements: Baseline electrophysiological parameters are recorded, including heart rate, PR interval, QRS duration, QT interval, atrial and ventricular effective refractory periods (AERP and VERP), and conduction velocity.
-
Drug Administration: The drug is administered intravenously, often in escalating doses.
-
Post-Drug Measurements: Electrophysiological parameters are re-measured at each dose level to assess the drug's effects. For efficacy studies, the ability of the drug to terminate an induced arrhythmia is evaluated.
-
Proarrhythmia Assessment: The animal is monitored for the occurrence of ventricular proarrhythmia, such as Torsades de Pointes.
Clinical Trials for Atrial Fibrillation Conversion
Objective: To determine the efficacy and safety of a drug candidate for the pharmacological cardioversion of recent-onset atrial fibrillation in humans.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled or active-comparator-controlled trial design is typically used.[24]
-
Patient Population: Patients presenting with symptomatic atrial fibrillation of recent onset (e.g., < 48 hours) are enrolled. Patients with significant structural heart disease or hemodynamic instability are often excluded.
-
Intervention: Patients are randomized to receive either the investigational drug (e.g., via intravenous infusion) or a control (placebo or another antiarrhythmic agent).
-
Primary Efficacy Endpoint: The primary endpoint is typically the proportion of patients who convert to sinus rhythm within a specified timeframe (e.g., 90 minutes) after drug administration.[8]
-
Safety Monitoring: Continuous ECG monitoring is performed to assess for any proarrhythmic events, changes in QT interval, and other adverse events. Blood pressure and other vital signs are also closely monitored.
-
Data Analysis: The conversion rates between the treatment and control groups are compared using appropriate statistical methods.
Visualizations
Cardiac Action Potential Signaling Pathway
Caption: Phases of the ventricular cardiac action potential and the primary ion currents involved.
Preclinical Antiarrhythmic Drug Evaluation Workflow
Caption: A generalized workflow for the preclinical evaluation of novel antiarrhythmic drug candidates.
References
- 1. Conduction System Tutorial [vhlab.umn.edu]
- 2. Comparison of the antiarrhythmic activity of quinidine and quinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. I(Kur)/Kv1.5 channel blockers for the treatment of atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Time course of the electrophysiological effects of quinidine on canine cardiac Purkinje fibers: concentration dependence and comparison with lidocaine and disopyramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative electrophysiologic effects of metabolites of quinidine and hydroquinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spauldingclinical.com [spauldingclinical.com]
- 7. ANTIARRHYTHMIC DRUG-INDUCED INTERNALIZATION OF THE ATRIAL SPECIFIC K+ CHANNEL, Kv1.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Inhibition of the KCa2 potassium channel in atrial fibrillation: a randomized phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Mechanisms of Action of the KCa2-Negative Modulator AP30663, a Novel Compound in Development for Treatment of Atrial Fibrillation in Man [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Quinidine for pharmacological cardioversion of atrial fibrillation: a retrospective analysis in 501 consecutive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quinidine for Pharmacological Cardioversion of Long-lasting Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Meta-analysis of effect of vernakalant on conversion of atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. openaccessjournals.com [openaccessjournals.com]
- 16. Vernakalant for cardioversion of recent-onset atrial fibrillation: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quinidine for Pharmacological Cardioversion of Atrial Fibrillation: A Retrospective Analysis in 501 Consecutive Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficacy and safety of quinidine therapy for maintenance of sinus rhythm after cardioversion. A meta-analysis of randomized control trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. First Clinical Study with AP30663 ‐ a KCa2 Channel Inhibitor in Development for Conversion of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Validating Cardiac Ion Channels with Automated Electrophysiology in CiPA Paradigm [moleculardevices.com]
- 21. In silico models for evaluating proarrhythmic risk of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ion Channel Screening ✔️ Cell Based & Contractility Assays | Ions Gate [ionsgate.com]
- 23. Preclinical assessment of antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. celerion.com [celerion.com]
Independent Verification of Quinaglute's Therapeutic Window: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic window of Quinaglute (quinidine gluconate) with alternative antiarrhythmic drugs. The information is intended to support independent verification and further research in the field of cardiac arrhythmia treatment. All quantitative data is summarized in comparative tables, and where available, detailed experimental methodologies are provided.
Executive Summary
This compound, a brand name for quinidine (B1679956) gluconate, is a Class IA antiarrhythmic agent used in the management of various cardiac arrhythmias. Its therapeutic efficacy is closely linked to maintaining plasma concentrations within a narrow therapeutic window. Exceeding this window can lead to significant toxicity, including proarrhythmic events. This guide compares the therapeutic range of this compound with other Class I and Class III antiarrhythmic agents, providing available data on their established therapeutic and toxic concentrations. Understanding these differences is crucial for drug development, clinical trial design, and the safe and effective management of patients.
Comparative Analysis of Therapeutic Windows
The following table summarizes the therapeutic plasma concentrations for this compound and its alternatives. It is important to note that for some agents, particularly Class III drugs like amiodarone (B1667116) and sotalol (B1662669), the therapeutic window is less defined by plasma concentrations and more by clinical endpoints such as QT interval prolongation and overall patient tolerance.
| Drug Class | Drug Name | Therapeutic Plasma Concentration | Toxic Plasma Concentration |
| Class IA | This compound (Quinidine) | 2 - 6 µg/mL | > 8 µg/mL |
| Procainamide (B1213733) | 4 - 10 µg/mL | > 12 µg/mL | |
| Disopyramide (B23233) | 2 - 5 µg/mL | > 9 µg/mL | |
| Class IB | Lidocaine (B1675312) | 1.5 - 5 µg/mL | > 5 µg/mL |
| Class IC | Flecainide (B1672765) | 0.2 - 1.0 µg/mL | > 1.0 µg/mL |
| Propafenone (B51707) | 0.064 - 1.044 µg/mL (highly variable) | Not well established | |
| Class III | Amiodarone | 1.0 - 2.5 µg/mL (guideline, not strictly correlated) | > 2.5 µg/mL (increased risk of toxicity) |
| Sotalol | Not routinely measured; dose titrated to clinical effect and QTc interval | Dose-dependent risk of proarrhythmia with excessive QTc prolongation | |
| Dofetilide (B1670870) | Not routinely measured; dose adjusted based on creatinine (B1669602) clearance and QTc interval | Increased risk of Torsades de Pointes with improper dosing |
Mechanism of Action: Signaling Pathways
This compound and its alternatives exert their antiarrhythmic effects by modulating cardiac ion channels. The following diagrams illustrate the primary signaling pathways affected by these drugs.
Experimental Protocols for Therapeutic Window Determination
The determination of a therapeutic window for antiarrhythmic drugs is a complex process involving dose-ranging studies, pharmacokinetic (PK) and pharmacodynamic (PD) modeling, and careful monitoring of efficacy and toxicity in clinical trials. While highly detailed, replicable protocols are often proprietary or not fully published, the following summarizes the general methodologies employed for this compound and its alternatives.
General Workflow for Therapeutic Window Determination
This compound (Quinidine):
-
Methodology: The therapeutic range for quinidine was largely established through clinical experience and dose-escalation studies. Acute oral drug testing protocols have been used to expedite the determination of individual patient response. These studies typically involve administering a single large dose of quinidine and then monitoring the patient's heart rhythm and measuring blood drug levels at frequent intervals. A positive response is often defined as a significant reduction (e.g., >50%) in premature ventricular contractions and the abolition of more complex arrhythmias.[1]
Procainamide:
-
Methodology: The therapeutic window for procainamide was determined through dose-titration studies in patients with ventricular arrhythmias. These studies involved administering increasing doses of procainamide and correlating the plasma concentrations with both the suppression of arrhythmias and the emergence of adverse effects, such as hypotension and QRS widening on the electrocardiogram (ECG).
Disopyramide:
-
Methodology: The therapeutic range for disopyramide was established through dose-ranging studies in patients with ventricular arrhythmias. These studies typically involved a loading dose followed by a maintenance regimen, with plasma concentrations measured to establish a correlation with antiarrhythmic efficacy and anticholinergic side effects.[2][3]
Lidocaine:
-
Methodology: The therapeutic window for lidocaine was primarily determined in the context of acute treatment of ventricular arrhythmias, often in an emergency or intensive care setting. Protocols involve an initial intravenous bolus followed by a continuous infusion. Dose-finding studies have aimed to identify the infusion rates that achieve therapeutic plasma concentrations (typically 1.5-5.0 µg/L) while minimizing the risk of central nervous system toxicity.[4][5][6][7]
Flecainide:
-
Methodology: The therapeutic range for flecainide was established through placebo-controlled, dose-ranging studies in patients with various types of arrhythmias. In these trials, patients typically receive escalating doses of flecainide, with efficacy assessed by the reduction in arrhythmia frequency (e.g., using Holter monitoring) and safety monitored through ECG changes (QRS and PR interval prolongation) and adverse event reporting.[8][9][10][11]
Propafenone:
-
Methodology: The therapeutic window for propafenone is less clearly defined due to significant inter-individual variability in its metabolism. Clinical trials have involved dose-escalation designs in patients with ventricular arrhythmias to assess efficacy and tolerability. Monitoring of plasma concentrations is often recommended to guide therapy.[12][13][14][15][16]
Amiodarone:
-
Methodology: Due to its complex pharmacokinetics and long half-life, the therapeutic window for amiodarone is not well-defined by plasma concentrations. Clinical trials have focused on establishing effective loading and maintenance dosing regimens. Monitoring for efficacy and toxicity involves regular assessment of clinical symptoms, ECG parameters (QTc interval), and organ function (thyroid, liver, and pulmonary).[17][18][19][20][21]
Sotalol:
-
Methodology: The therapeutic approach for sotalol focuses on dose titration to achieve the desired clinical effect while closely monitoring the QTc interval on the ECG to minimize the risk of proarrhythmia. Clinical trials have involved dose-escalation protocols where the dose is increased incrementally with continuous ECG monitoring. The therapeutic "window" is therefore individualized based on the balance between arrhythmia control and QTc prolongation.[22][23][24][25][26]
Dofetilide:
-
Methodology: The therapeutic use of dofetilide is strictly guided by a dose-adjustment protocol based on the patient's creatinine clearance and baseline QTc interval. Clinical trials have established this dosing algorithm to maximize efficacy while minimizing the risk of Torsades de Pointes. In-hospital initiation with continuous ECG monitoring is mandatory.[27][28][29][30][31]
Conclusion
The independent verification of this compound's therapeutic window requires a thorough understanding of its pharmacological properties in comparison to a range of alternative antiarrhythmic agents. While a generally accepted therapeutic range for this compound has been established, significant inter-individual variability exists. The alternatives to this compound offer different mechanisms of action and possess distinct therapeutic windows, some of which are more clearly defined by plasma concentrations than others. For many of the newer agents, particularly in Class III, the therapeutic approach has shifted from a strict reliance on plasma concentration to a more individualized strategy based on clinical response and surrogate markers of toxicity, such as the QTc interval. This comparative guide provides a foundational overview for researchers and drug development professionals to inform further investigation and the development of safer and more effective antiarrhythmic therapies.
References
- 1. reference.medscape.com [reference.medscape.com]
- 2. drugs.com [drugs.com]
- 3. reference.medscape.com [reference.medscape.com]
- 4. Evaluating the Lidocaine's Initial Dosing in Patients With Ventricular Arrhythmias and Heart Failure Admitted in Intensive Care Units - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hexiapharm.com [hexiapharm.com]
- 6. acls-algorithms.com [acls-algorithms.com]
- 7. hexiapharm.com [hexiapharm.com]
- 8. Flecainide acetate treatment of paroxysmal supraventricular tachycardia and paroxysmal atrial fibrillation: dose-response studies. The Flecainide Supraventricular Tachycardia Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Flecainide acetate prevents recurrence of symptomatic paroxysmal supraventricular tachycardia. The Flecainide Supraventricular Tachycardia Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Flecainide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Oral propafenone in the suppression of chronic stable ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Propafenone in the Treatment of Atrial Fibrillation | Clinical Research Trial Listing [centerwatch.com]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. droracle.ai [droracle.ai]
- 18. Amiodarone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Amiodarone - Australian Prescriber [australianprescriber.tg.org.au]
- 20. derbyshiremedicinesmanagement.nhs.uk [derbyshiremedicinesmanagement.nhs.uk]
- 21. Amiodarone: Guidelines for Use and Monitoring | AAFP [aafp.org]
- 22. Protocol Development and Initial Experience with Intravenous Sotalol Loading for Atrial Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 23. droracle.ai [droracle.ai]
- 24. Implementation of an intravenous sotalol initiation protocol: Implications for feasibility, safety, and length of stay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. droracle.ai [droracle.ai]
- 26. Multicenter Analysis of Dosing Protocols for Sotalol Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Evaluation of initial dofetilide dosing recommendation based on actual body weight in overweight and obese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pfizermedical.com [pfizermedical.com]
- 29. Clinical experience with dofetilide in the treatment of patients with atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. droracle.ai [droracle.ai]
- 31. acc.org [acc.org]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Quinaglute
Key Hazard and Safety Data
The following table summarizes essential quantitative and qualitative data for Quinidine Gluconate, the active ingredient in Quinaglute, derived from safety data sheets. This information is crucial for risk assessment and the implementation of appropriate safety measures during handling and disposal.
| Property | Value | Source |
| Acute Oral Toxicity | Toxic if swallowed (Category 3) or Harmful if swallowed (Category 4) | [1][2] |
| Skin Sensitization | May cause an allergic skin reaction (Category 1) | [1][3] |
| Personal Protective Equipment (PPE) | Protective gloves, protective clothing, eye protection | [1][3] |
| First Aid (Ingestion) | Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. | [1][4] |
| First Aid (Skin Contact) | Wash with plenty of soap and water. If skin irritation or rash occurs: Get medical advice/attention. | [3] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. | [1] |
Experimental Protocol: Disposal of this compound Waste
This protocol outlines the standard procedure for the disposal of this compound waste in a laboratory or pharmaceutical setting. It is based on regulations and guidelines for the management of hazardous pharmaceutical waste.[5][6]
Objective: To safely collect, segregate, and dispose of this compound waste in compliance with environmental regulations.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.
-
Designated hazardous waste container (typically a black container for hazardous pharmaceutical waste).[7]
-
Hazardous waste labels.
-
Waste manifest form (provided by the licensed waste disposal contractor).[7]
Procedure:
-
Segregation:
-
At the point of generation, identify all waste contaminated with this compound, including unused product, contaminated labware (e.g., vials, pipettes, gloves), and cleaning materials.
-
Do not mix this compound waste with non-hazardous waste.
-
-
Containerization:
-
Place all segregated this compound waste into a designated, properly labeled hazardous waste container.
-
Ensure the container is compatible with the waste and is securely sealed to prevent leaks or spills. For solid forms, a securely sealed bag within the container is recommended.
-
-
Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste," the name "this compound Waste" or "Quinidine Gluconate Waste," and the specific hazard characteristics (e.g., "Toxic").
-
Include the accumulation start date on the label.
-
-
Storage:
-
Store the sealed and labeled container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
-
-
Disposal:
-
Arrange for the pickup and disposal of the waste through a licensed and approved hazardous waste disposal contractor.
-
Complete the hazardous waste manifest provided by the contractor, ensuring all information is accurate.[7]
-
Retain a copy of the manifest for your records, as required by regulations.
-
-
Emergency Procedures:
-
In case of a spill, immediately contain the area.
-
Wearing appropriate PPE, clean the spill using an absorbent material.
-
Dispose of all cleanup materials as hazardous waste following the steps above.
-
In case of personal exposure, follow the first aid measures outlined in the Safety Data Sheet.
-
Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal procedure, from waste generation to final disposal.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most accurate and up-to-date handling and disposal procedures. Regulations for pharmaceutical waste disposal can vary by location; ensure compliance with all local, state, and federal regulations.[5][8]
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. Quinidine Gluconate | C26H36N2O9 | CID 94328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. buchler-gmbh.com [buchler-gmbh.com]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. medicalwastepros.com [medicalwastepros.com]
- 8. dtsc.ca.gov [dtsc.ca.gov]
Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Quinaglute (Quinidine Gluconate)
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of Quinaglute (Quinidine Gluconate), a potent pharmaceutical compound. Adherence to these protocols is critical for ensuring personnel safety, preventing environmental contamination, and maintaining the integrity of research activities. The following procedures offer step-by-step guidance for all aspects of laboratory work involving this substance, from initial handling to final disposal.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. A comprehensive PPE strategy is mandatory for all personnel handling this compound.
Recommended PPE for Handling this compound
| Protection Type | Recommended Equipment | Specifications and Remarks |
| Eye Protection | Safety Goggles with Side-Shields | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Double-Gloving with Nitrile Gloves | Wear two pairs of powder-free nitrile gloves.[2][3][4] Nitrile offers excellent resistance to a range of chemicals.[2][5][6] The outer glove should be removed and disposed of immediately after handling. Change gloves every 30-60 minutes or if contamination is suspected.[3] |
| Body Protection | Disposable, Low-Permeability Gown | The gown should have a solid front, long sleeves, and tight-fitting elastic or knit cuffs.[7] This prevents skin contact with the compound. |
| Respiratory Protection | NIOSH-Approved Respirator | For handling powders, a NIOSH-approved N95 or higher respirator is required to prevent inhalation.[3] For large spills or situations with significant aerosolization potential, a self-contained breathing apparatus (SCBA) should be used.[8] |
| Foot Protection | Closed-Toe Shoes and Shoe Covers | Substantial, closed-toe footwear is required in all laboratory settings. Disposable shoe covers should be worn when handling larger quantities of the compound or during spill cleanup. |
Operational and Disposal Plans: Ensuring Safety at Every Step
A systematic approach to handling and disposal is crucial for minimizing risk. The following workflows and protocols provide clear, actionable steps for laboratory personnel.
Standard Operating Procedure for Handling this compound
This workflow outlines the essential steps for the safe handling of this compound during routine laboratory procedures.
Spill Management Protocol
In the event of a spill, a rapid and organized response is critical to contain the hazard and mitigate potential harm.
-
Evacuate and Secure: Immediately clear the area of all non-essential personnel and restrict access to the spill site.[9]
-
Assess the Spill: Determine the nature and size of the spill to inform the appropriate response.
-
Consult the SDS: Refer to the Quinidine Gluconate Safety Data Sheet for specific guidance.[8]
-
Personal Protective Equipment: Before cleanup, don the appropriate PPE as outlined in the table above, including respiratory protection for powder spills.[8]
-
Containment:
-
Solid Spills: Gently cover the powder with a damp absorbent material to prevent it from becoming airborne.[9]
-
Liquid Spills: Use an absorbent material to contain the spill.
-
-
Cleanup:
-
Solid Spills: Carefully sweep the dampened material into a designated, labeled hazardous waste container. Avoid creating dust.[9]
-
Liquid Spills: Absorb the spilled solution with an inert material and place it in the hazardous waste container.
-
-
Decontamination: Thoroughly clean the spill area with a suitable decontaminating solution, followed by a rinse with water.
-
Disposal: All contaminated materials, including absorbent pads, cleaning supplies, and PPE, must be disposed of as hazardous waste in accordance with local, regional, and national regulations.[8][9] Do not dispose of down the drain.[9]
Disposal Plan for this compound and Contaminated Materials
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
References
- 1. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 2. unisafegloves.com [unisafegloves.com]
- 3. pppmag.com [pppmag.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. wellbefore.com [wellbefore.com]
- 6. Best Nitrile Chemical Resistant Gloves for Labs, Factories, and More: Your Ultimate Guide [intcoglove.com]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
